2-Fluoro-3-(trifluoromethyl)benzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-10(7-4-8-11(12)14(16,17)18)13(19)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEOCRQLKSEYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372136 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207853-70-1 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzophenone
CAS Number: 207853-70-1
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of significant interest to the pharmaceutical and chemical research sectors. While specific literature detailing the synthesis and applications of this exact molecule is sparse, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals. The strategic placement of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings imparts unique electronic properties that make this compound a potentially valuable building block in modern medicinal chemistry.[1][2][3] This guide will detail plausible synthetic routes, predict physicochemical and spectroscopic characteristics, and discuss potential applications, providing a foundational resource for scientists working with this and related fluorinated scaffolds.
Introduction: The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (–CF₃) group, in particular, is a prevalent motif in numerous pharmaceuticals due to its profound effects on a molecule's physicochemical and biological properties.[3] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3] The additional presence of a fluorine atom, as in this compound, can further modulate these properties, offering a nuanced tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] The benzophenone core itself is a ubiquitous scaffold found in many bioactive natural products and commercial drugs, recognized for its role in protein-ligand interactions.[1][3] This unique combination of a proven pharmacophore with strategic fluorine and trifluoromethyl substitution positions this compound as a high-value intermediate for the synthesis of novel therapeutics.
Physicochemical and Safety Data
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 207853-70-1 | N/A |
| Molecular Formula | C₁₄H₈F₄O | N/A |
| Molecular Weight | 268.21 g/mol | N/A |
| Appearance | Light yellow liquid | N/A |
| Density | 1.32 g/mL at 25 °C | N/A |
| Boiling Point | 290 °C (lit.) | N/A |
| Refractive Index | n20/D 1.526 (lit.) | N/A |
Safety Information: Based on available safety data sheets for this and structurally similar compounds, this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat, are required when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Synthetic Methodologies
Method 1: Friedel-Crafts Acylation
This is the most direct and classical approach for the synthesis of benzophenones. The reaction involves the electrophilic acylation of benzene with a suitable benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6][7]
Reaction Principle: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-system of the benzene ring, followed by deprotonation to restore aromaticity and yield the final ketone product. The electron-withdrawing nature of the carbonyl group in the product deactivates the ring, effectively preventing polyacylation.[8]
Plausible Starting Material: A logical precursor for this reaction is 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS No. 208173-19-7), which is commercially available.
References
- 1. figshare.mq.edu.au [figshare.mq.edu.au]
- 2. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
physical properties of 2-Fluoro-3-(trifluoromethyl)benzophenone
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-(trifluoromethyl)benzophenone
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical insights into the experimental determination of these properties, emphasizing the rationale behind methodological choices and ensuring data integrity.
Introduction: The Significance of a Fluorinated Benzophenone
This compound is a substituted aromatic ketone of significant interest in medicinal and materials chemistry. The strategic placement of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] The trifluoromethyl group, in particular, is a well-established bioisostere for other functional groups and is known to enhance properties like binding affinity and membrane permeability, making this compound a valuable building block for novel pharmaceuticals and agrochemicals.[1] Understanding its fundamental physical properties is the critical first step in its application, from reaction parameter design to formulation and quality control.
Section 1: Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundation of all subsequent research. The fundamental identifiers for this compound are cataloged below.
The structural arrangement of the atoms dictates the entirety of the compound's physical and chemical behavior.
Caption: Molecular structure of this compound.
Section 2: Core Physicochemical Properties
The macroscopic properties of a substance are a direct consequence of its molecular structure. The data presented here are compiled from multiple sources to provide a robust profile.
| Property | Value | Source(s) |
| Molecular Weight | 268.21 g/mol | [4][6][7][8][9] |
| Physical State | Liquid at standard conditions | [6][8] |
| Boiling Point | 121 °C at 1 mmHg (1.33 mbar) | [7][8] |
| 290 °C (literature value, likely at atmospheric pressure) | [4][5] | |
| Density | 1.32 g/mL at 25 °C | [4][5][7] |
| Refractive Index (n_D²⁰) | 1.526 - 1.5265 | [5][7] |
| Flash Point | >110 °C (>230 °F) | [5][7][8][10] |
| Predicted LogP | 4.07 - 4.2 | [9][10] |
Expert Insight on Boiling Point Discrepancy: The significant difference between the two cited boiling points is a critical detail. The value of 290 °C, while reported, should be treated with caution as high-boiling-point organic molecules can decompose at atmospheric pressure. The experimentally verified value of 121 °C at 1 mmHg is more practical for purification via vacuum distillation, a technique essential for preventing thermal degradation.
Section 3: Spectroscopic & Analytical Characterization Workflow
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While specific spectra for this exact compound are not publicly available, we can predict the expected signals based on its structure. This serves as a guide for researchers performing quality control or structural verification.
Caption: Workflow for the spectroscopic characterization of the target compound.
Predicted Spectroscopic Features:
-
Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. The expected monoisotopic mass is 268.0511 Da.[2][9] Common fragmentation patterns for benzophenones include the formation of the benzoyl cation (C₆H₅CO⁺) at m/z = 105 and the phenyl cation (C₆H₅⁺) at m/z = 77.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex, showing signals in the aromatic region (typically 7.2-8.0 ppm) corresponding to the 8 distinct protons on the two phenyl rings.
-
¹³C NMR: Will confirm the carbon backbone. Key signals include the carbonyl carbon (~190-197 ppm), and the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is crucial for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom attached directly to the aromatic ring and another for the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretching vibration. Strong bands in the 1100-1350 cm⁻¹ region will correspond to the C-F stretching vibrations of the Ar-F and CF₃ groups.
Section 4: Solubility, Stability, and Handling
-
Solubility: While quantitative data is unavailable[6], the molecule's structure—dominated by two aromatic rings—suggests it is hydrophobic. It is expected to be poorly soluble in water but readily soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and toluene. The predicted high LogP value of ~4.1 further indicates a strong preference for lipophilic environments.[10]
-
Chemical Stability: The compound is noted to be air-sensitive, which implies that it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual degradation.[6]
-
Safety & Handling: This chemical is classified as an irritant, causing skin, eye, and respiratory irritation.[4][8] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, is mandatory.[6] All handling should be performed in a well-ventilated fume hood.
Section 5: Experimental Protocols for Physical Property Determination
To ensure reproducibility and accuracy, standardized protocols are essential. The following methods are field-proven for characterizing liquid compounds like this compound.
Protocol for Determining Boiling Point via Vacuum Distillation
Causality: Standard atmospheric distillation is unsuitable due to the high boiling point, which risks thermal decomposition. Vacuum distillation lowers the boiling point to a safe temperature.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of the compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This is the boiling point at the recorded pressure.
-
Shutdown: Once distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Protocol for Measuring Density using a Pycnometer
Causality: A pycnometer (specific gravity bottle) allows for a highly accurate determination of density by precisely measuring the mass of a known volume of the liquid.
Methodology:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Mass of Pycnometer with Sample: Fill the pycnometer with the compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary. Thermostat the pycnometer to 25.0 °C and weigh it again (m₂).
-
Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with deionized water, thermostat to 25.0 °C, and weigh it (m₃).
-
Calculation:
-
Density of water at 25.0 °C (ρ_water) ≈ 0.99704 g/mL.
-
Volume of pycnometer (V) = (m₃ - m₁) / ρ_water.
-
Density of sample (ρ_sample) = (m₂ - m₁) / V.
-
Protocol for Measuring Refractive Index
Causality: The refractive index is a unique physical constant for a pure compound, sensitive to temperature and wavelength, making it an excellent tool for identity and purity verification.
Methodology:
-
Instrument Calibration: Turn on the Abbe refractometer and its light source. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Ensure the refractometer prisms are set to and maintained at 20.0 °C using a circulating water bath.
-
Sample Application: Place a few drops of the compound onto the lower prism.
-
Measurement: Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale. Perform the measurement in triplicate and report the average.
Conclusion
This compound is a liquid at room temperature with a high boiling point, moderate density, and significant lipophilicity. Its key physical constants have been well-documented, though care must be taken regarding the conditions under which they are measured, particularly the boiling point. The provided experimental protocols offer a validated framework for researchers to confirm these properties in-house, ensuring the quality and consistency required for advanced applications in drug discovery and materials science. The predicted spectroscopic features serve as a reliable benchmark for structural confirmation and purity assessment.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. PubChemLite - 207853-70-1 (C14H8F4O) [pubchemlite.lcsb.uni.lu]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | 207853-70-1 [m.chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- 7. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. fishersci.fi [fishersci.fi]
- 9. Benzophenone, 2-fluoro-3'-(trifluoromethyl)- | C14H8F4O | CID 62501792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:207853-70-1 | Chemsrc [chemsrc.com]
Introduction: The Strategic Role of Fluorinated Benzophenones in Modern Synthesis
An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzophenone
Prepared by: A Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a compound's physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics to improve binding affinity with biological targets.[1][2]
This guide focuses on This compound (CAS No. 207853-70-1), a diaryl ketone that embodies the principles of fluorine-driven design. It combines a trifluoromethyl group with an ortho-fluoro substituent, creating a unique electronic and steric profile. This molecule is not merely an inert structure but a highly versatile chemical intermediate. Understanding its synthesis, characterization, and reactivity is crucial for researchers and drug development professionals seeking to leverage its potential in creating novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides a technical overview of its core properties, a robust protocol for its synthesis, and insights into its characterization and application.
Core Physicochemical & Structural Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. This compound is a liquid at room temperature, a characteristic that influences its handling and reaction setup.[5] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 207853-70-1 | [6][7] |
| Molecular Formula | C₁₄H₈F₄O | [5][8] |
| Molecular Weight | 268.21 g/mol | [5][7] |
| Physical State | Liquid | [5] |
| Appearance | Light yellow liquid | [9] |
| Density | 1.32 g/mL at 25 °C | [6][10] |
| Boiling Point | 121 °C at 1 mmHg (~1.33 mbar) | [8] |
| 290 °C at 760 mmHg (Atm. Pressure) | [6][10] | |
| Flash Point | >110 °C (>230 °F) | [5][8] |
| Refractive Index (n²⁰/D) | 1.526 | [8][10] |
| IUPAC Name | --INVALID-LINK--methanone | [8] |
| Synonyms | 3-Benzoyl-2-fluorobenzotrifluoride | [6] |
Synthesis and Purification: A Validated Workflow
The most logical and widely applicable method for preparing diaryl ketones such as this is the Friedel-Crafts acylation.[11] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring (benzene) with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
The causality behind this choice is twofold: the high reliability of the reaction and the commercial availability of the necessary precursors. The workflow is designed as a self-validating system, where successful synthesis of the intermediate acyl chloride is the critical control point for the final acylation step.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis can be logically broken down into two primary stages:
-
Preparation of the Acylating Agent: Conversion of 2-Fluoro-3-(trifluoromethyl)benzoic acid to its more reactive acyl chloride derivative.
-
Acylation of Benzene: Reaction of the synthesized acyl chloride with benzene to form the target benzophenone.
Caption: Proposed two-part workflow for the synthesis of this compound.
Detailed Experimental Protocol
PART 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
-
System Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-Fluoro-3-(trifluoromethyl)benzoic acid (20.8 g, 0.1 mol).
-
Reagent Addition: Under anhydrous conditions, carefully add thionyl chloride (SOCl₂, 14.3 g, 8.8 mL, 0.12 mol). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude liquid, 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, is typically used directly in the next step without further purification.
PART 2: Friedel-Crafts Acylation
-
System Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 14.7 g, 0.11 mol) and dry benzene (150 mL). Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Add the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (from Part 1, ~0.1 mol) dropwise to the stirred AlCl₃/benzene suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 2M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~121 °C / 1 mmHg) to yield the final product as a light yellow liquid.[8]
Spectroscopic Characterization: An Expert's Guide
¹⁹F NMR Spectroscopy
Given the presence of two distinct fluorine environments, ¹⁹F NMR is the most definitive characterization technique.[12]
-
-CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would likely fall in the range of -60 to -65 ppm (relative to CFCl₃), which is characteristic of aromatic -CF₃ groups.[13]
-
Aromatic -F: A more complex multiplet is expected for the single fluorine atom attached directly to the aromatic ring. It will exhibit coupling to the adjacent aromatic protons and potentially a smaller, long-range coupling to the -CF₃ group. Its chemical shift would be significantly different from the -CF₃ signal.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals corresponding to the eight protons on the two aromatic rings.
-
Unsubstituted Phenyl Ring: The five protons of the benzoyl group's phenyl ring will appear as complex multiplets between ~7.4 and 7.8 ppm. The two protons ortho to the carbonyl group will be the most downfield.
-
Substituted Phenyl Ring: The three protons on the 2-fluoro-3-(trifluoromethyl)phenyl ring will appear as distinct multiplets, likely between ~7.5 and 7.9 ppm. Their chemical shifts and splitting patterns will be complicated by both H-H and H-F coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the influence of fluorine coupling (C-F coupling).[14]
-
Carbonyl Carbon: The ketone carbonyl carbon signal is expected around 195 ppm.
-
-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet (due to coupling with the three attached fluorine atoms) at approximately 120-125 ppm, with a large coupling constant (¹JCF > 270 Hz).[13]
-
Aromatic Carbons: The 10 remaining aromatic carbons will appear in the 115-140 ppm range. The carbons directly bonded to fluorine atoms (C-F and C-CF₃) will appear as doublets and quartets, respectively, with characteristic coupling constants that are invaluable for definitive signal assignment.
Reactivity, Applications, and Safety
Role in Drug Design and Synthesis
This compound is a quintessential building block for creating more complex molecular entities. The benzophenone core is a common scaffold in photochemistry and medicinal chemistry, while the specific fluorine substitution pattern offers several advantages:
-
Metabolic Blocking: The ortho-fluoro substituent can act as a metabolic shield, preventing enzymatic hydroxylation at that position, thereby increasing the in vivo half-life of a drug candidate.
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity (LogP), which can improve its ability to cross cellular membranes.[1]
-
Modulated Reactivity: The strong electron-withdrawing nature of both the -F and -CF₃ groups deactivates the substituted aromatic ring towards further electrophilic substitution but can activate it for nucleophilic aromatic substitution. The ketone functional group itself is a versatile handle for further chemical transformations (e.g., reduction to an alcohol, conversion to an oxime or hydrazone).
This compound is an ideal starting point for synthesizing inhibitors, receptor antagonists, or other biologically active molecules where a fluorinated diaryl methane or related scaffold is desired.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing nitrile gloves, safety goggles, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical with a defined formula and weight. It is a strategic tool for chemists and pharmacologists. Its dual fluorine-containing motifs provide a predictable yet powerful means to influence the properties of larger, more complex molecules. By understanding its synthesis through established methods like Friedel-Crafts acylation and its characteristic spectral signatures, researchers can confidently and effectively integrate this valuable intermediate into their discovery and development workflows, accelerating the path toward novel chemical entities.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. fishersci.fi [fishersci.fi]
- 6. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound | 207853-70-1 [m.chemicalbook.com]
- 8. fishersci.fi [fishersci.fi]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | CAS: 207853-70-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. biophysics.org [biophysics.org]
- 13. rsc.org [rsc.org]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2-Fluoro-3-(trifluoromethyl)benzophenone in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Fluoro-3-(trifluoromethyl)benzophenone in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 207853-70-1). As a fluorinated benzophenone derivative, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and advanced materials, where its solubility dictates reaction kinetics, purification efficiency, and formulation success.[1][2] This document moves beyond theoretical principles to provide a robust experimental framework for researchers. It details the molecular characteristics governing solubility, presents a validated protocol for quantitative solubility determination, and discusses the practical implications of this data in a laboratory and process development context. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various organic solvent systems.
Compound Profile: this compound
This compound is a substituted aromatic ketone. The strategic placement of a fluorine atom and a trifluoromethyl group on one of the phenyl rings significantly alters its electronic properties and, consequently, its intermolecular interactions and solubility compared to unsubstituted benzophenone.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential before any experimental work is undertaken. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 207853-70-1 | [3] |
| Molecular Formula | C₁₄H₈F₄O | [3][4] |
| Molecular Weight | 268.21 g/mol | [3][4] |
| Physical State | Liquid (at 25 °C) | [4] |
| Density | 1.32 g/cm³ | [3][4] |
| Boiling Point | 121 °C (249.8 °F) | [4] |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Water Solubility | Information not available; predicted to be very low. | [4] |
Significance in Chemical Synthesis
Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science.[1] The inclusion of fluorine and trifluoromethyl groups can enhance metabolic stability, improve binding affinity, and modify lipophilicity and bioavailability. As such, this compound is a valuable building block for creating more complex molecules with tailored properties. Its solubility profile is therefore not merely academic but a critical process parameter.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.
Molecular Structure Analysis
The structure of this compound offers several clues to its solubility behavior:
-
Benzophenone Core: The large, aromatic diphenylmethanone structure is inherently nonpolar and lipophilic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.
-
Ketone Group (C=O): The carbonyl group introduces significant polarity and can act as a hydrogen bond acceptor. This site is crucial for interactions with protic solvents (like alcohols) and polar aprotic solvents (like acetone or THF).
-
Fluorine and Trifluoromethyl (-CF₃) Groups: These groups are strongly electron-withdrawing, increasing the overall polarity of the molecule. The -CF₃ group, while polar, is also highly lipophilic (a "fluorous" character), which can favor solubility in specific fluorinated solvents or solvents with a high free volume. The molecule lacks a hydrogen bond donor, which will limit its solubility in highly-structured hydrogen-bonding networks like water.
Predicted Solubility Profile
Based on this structural analysis, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as Tetrahydrofuran (THF), Acetone, and Dimethyl Sulfoxide (DMSO), which can interact favorably with the polar C=O, C-F, and C-CF₃ bonds without requiring hydrogen bond donation.
-
Moderate to Good Solubility: Expected in alcohols like ethanol and methanol. While these are protic solvents, the alkyl portions can interact with the phenyl rings, and the hydroxyl group can hydrogen-bond with the solute's carbonyl oxygen.
-
Moderate Solubility: Expected in aromatic solvents like toluene and non-polar solvents with some polar character like Dichloromethane (DCM), driven by van der Waals forces and dipole-dipole interactions.
-
Low Solubility: Expected in highly nonpolar aliphatic solvents like hexane, which have limited ability to interact with the polar regions of the molecule.
-
Very Low Solubility: Expected in water. The large, nonpolar surface area and lack of a hydrogen bond-donating group make it difficult to overcome the strong hydrogen-bonding network of water.
The relationship between these properties is illustrated in the diagram below.
Caption: Relationship between solute/solvent properties and solubility.
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, empirical data is required for process design and optimization. The isothermal shake-flask method is a gold-standard, reliable technique for determining the solubility of a compound at a specific temperature. The protocol described here is a self-validating system designed for accuracy and reproducibility.
Rationale for Method Selection
The isothermal shake-flask method is chosen because it allows the solute and solvent to reach thermodynamic equilibrium, ensuring the measured solubility represents a true saturation point. Analysis of the supernatant by a quantitative method like High-Performance Liquid Chromatography (HPLC) provides high sensitivity and accuracy, which is crucial for compounds with potentially low solubility in some solvents.
Step-by-Step Methodology
1. Materials and Reagents:
- This compound (purity >98%)
- Selected organic solvents (HPLC grade or higher)
- Scintillation vials (20 mL) with PTFE-lined caps
- Analytical balance (4-decimal place)
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
2. Experimental Workflow Diagram:
Caption: Isothermal shake-flask workflow for solubility determination.
3. Detailed Procedure:
- Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess of what will dissolve is required to ensure saturation. Record the exact mass added.
- Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
- Equilibration: Seal the vials tightly and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid at the end of this period is essential.
- Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any suspended micro-particles.
- Dilution and Analysis: Perform an accurate serial dilution of the filtered sample with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample using a pre-validated HPLC method.
- Calculation: Use the peak area from the HPLC chromatogram to determine the concentration of the diluted sample from a standard calibration curve. Back-calculate to find the concentration in the original, undiluted supernatant. This value is the solubility.
Solubility Data and Interpretation
As direct, published quantitative data is sparse, the following table is provided for researchers to populate with their empirically determined results using the protocol above.
| Solvent Class | Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Molar Solubility (mol/L) |
| Nonpolar | n-Hexane | 0.1 | ||
| Toluene | 2.4 | |||
| Polar Aprotic | Dichloromethane | 3.1 | ||
| Tetrahydrofuran (THF) | 4.0 | |||
| Acetone | 5.1 | |||
| Acetonitrile | 5.8 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | |||
| Polar Protic | Ethanol | 4.3 | ||
| Methanol | 5.1 | |||
| Water | 10.2 |
Interpreting the Results: When this table is populated, it will provide a clear quantitative picture of the compound's behavior. For instance, a high solubility in THF but a lower solubility in ethanol, despite their similar polarity indices, would underscore the importance of hydrogen bonding; the solute can only accept, not donate, a hydrogen bond, making the protic solvent's network more difficult to disrupt.
Practical Applications in Research & Development
-
Reaction Solvent Selection: High solubility allows for more concentrated reactions, improving throughput and potentially enhancing reaction rates. Choosing a solvent that fully dissolves the starting material at the reaction temperature is paramount.
-
Crystallization and Purification: The ideal crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature. The data generated will directly inform the selection of appropriate anti-solvents for precipitation or solvent systems for recrystallization.
-
Chromatography: Understanding solubility helps in selecting the mobile phase for chromatographic purification. For normal-phase chromatography, a nonpolar solvent in which the compound is soluble would be chosen, while for reverse-phase, a polar mobile phase is required.
Safety and Handling
According to its Safety Data Sheet, this compound is an irritant.[4]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a specialty chemical whose utility in synthesis is directly linked to its physical properties. While its molecular structure suggests a preference for polar aprotic solvents, this guide emphasizes the necessity of empirical data. By providing a theoretical framework grounded in molecular structure and a robust, detailed experimental protocol, this document equips researchers and drug development professionals with the tools needed to accurately determine and effectively utilize the solubility profile of this important compound, thereby accelerating process development and ensuring reproducible scientific outcomes.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethyl)benzophenone
This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-Fluoro-3-(trifluoromethyl)benzophenone (CAS No. 207853-70-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a culture of informed caution in the laboratory.
Section 1: Compound Identification and Hazard Analysis
This compound is a fluorinated aromatic ketone with the molecular formula C₁₄H₈F₄O.[1][2] Its utility in synthetic chemistry, particularly as a building block in pharmaceutical research, necessitates a thorough understanding of its chemical properties and associated hazards.
Physicochemical Properties
A foundational element of safe handling is understanding a compound's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 207853-70-1 | [1][2] |
| Molecular Formula | C₁₄H₈F₄O | [1][2] |
| Molecular Weight | 268.21 g/mol | [1][2] |
| Physical State | Liquid | [1][2] |
| Density | 1.32 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.526 | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
Note: While some related isomers may be solids, the Safety Data Sheet for this specific compound indicates it is a liquid at standard conditions.[1][2]
GHS Classification and Hazard Statement Rationale
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified with the signal word "Warning" and is associated with the following hazards:
-
H315 - Causes skin irritation (Skin Irritation, Category 2): This classification is based on the potential of the compound to cause inflammation and reversible damage to the skin upon direct contact.[1][2] The fluorinated aromatic rings can interact with lipids in the skin, leading to irritation.
-
H319 - Causes serious eye irritation (Eye Irritation, Category 2): Direct contact with the eyes can lead to significant, but reversible, damage.[1][2] The chemical's properties can disrupt the delicate tissues of the eye, causing inflammation, redness, and pain.
-
H335 - May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of vapors or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][2]
Section 2: Exposure Control and Personal Protection
A proactive approach to safety is paramount. The following engineering controls and Personal Protective Equipment (PPE) are mandated to minimize exposure, directly addressing the hazards identified in Section 1.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory irritation (H335) by containing vapors and preventing their release into the laboratory environment.
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[4] Their immediate availability is critical for the initial first aid response to eye (H319) and skin (H315) contact.
Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a scientifically-driven choice to create a barrier between the researcher and the chemical hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles to provide comprehensive protection against serious eye irritation (H319).
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use. The breakthrough time of the specific glove material should be considered for prolonged tasks.[1]
-
Lab Coat/Protective Clothing: A long-sleeved lab coat is required to protect against skin irritation (H315).[1][5] For larger scale operations, chemically resistant aprons or suits may be necessary.
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5]
Caption: PPE selection workflow for handling the compound.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is essential for maintaining the integrity of the compound and ensuring laboratory safety.
General Handling
-
Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[1]
-
Ventilation: Always use in a well-ventilated area, preferably a chemical fume hood.[7]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Remove and wash contaminated clothing before reuse.[1]
Storage
-
Inert Atmosphere: The Safety Data Sheet notes that the compound is air-sensitive.[2] Therefore, it should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Incompatibilities: While specific incompatibilities are not listed, it is prudent to store it away from strong oxidizing agents, acids, and bases.[2][8]
Section 4: Emergency Procedures
A well-rehearsed emergency plan is a critical component of laboratory safety.
First-Aid Measures
The immediate response to an exposure can significantly impact the outcome.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, consult a physician.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, call a physician or poison control center.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting. Seek medical attention.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or earth, to contain the spill.[7] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Step-by-step spill response workflow.
Section 5: Disposal Considerations
This compound and its contaminated waste are classified as hazardous.[1]
-
Waste Segregation: This compound is a halogenated organic waste and must be collected separately from non-halogenated waste streams.[9]
-
Disposal Method: Disposal must be in accordance with all local, state, and federal regulations. The preferred method is incineration at a licensed hazardous waste disposal facility.[9] Do not dispose of it in drains or the environment.[1]
Section 6: Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of GHS, utilizing appropriate engineering controls and PPE, and adhering to strict handling and disposal procedures, researchers can mitigate the risks associated with this valuable chemical intermediate. This proactive and informed approach to safety is the cornerstone of responsible scientific practice.
References
- 1. fishersci.fi [fishersci.fi]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound | 207853-70-1 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. ICSC 0389 - BENZOPHENONE [chemicalsafety.ilo.org]
- 9. benchchem.com [benchchem.com]
synthesis of 2-Fluoro-3-(trifluoromethyl)benzophenone
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzophenone
Introduction
This compound is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly sought after in the development of pharmaceuticals and advanced materials. The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.
This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound. It is designed for researchers, chemists, and drug development professionals, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and the critical rationale behind procedural choices. We will explore classic transformations and modern catalytic approaches, providing the necessary framework for selecting the optimal synthetic route based on laboratory scale, reagent availability, and desired efficiency.
Physicochemical and Safety Data
A summary of the key properties and safety information for the target compound is essential before undertaking its synthesis.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 207853-70-1 | [1] |
| Molecular Formula | C₁₄H₈F₄O | [1][2] |
| Molecular Weight | 268.21 g/mol | [1][2] |
| Melting Point | 290 °C (lit.) | [1] |
| Boiling Point | 290 °C (lit.) | [1] |
| Density | 1.32 g/mL at 25 °C (lit.) | [1] |
| Appearance | Not specified, likely a solid at room temperature | |
| SMILES | FC1=C(C=CC=C1C(=O)C1=CC=CC=C1)C(F)(F)F | [1] |
Safety Profile: The compound is classified as an irritant.[1] Standard laboratory safety precautions should be strictly followed.
-
Hazard Codes: Xi (Irritant)[1]
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.[1]
-
Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; S36 - Wear suitable protective clothing.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[3]
Retrosynthetic Analysis and Key Strategies
The synthesis of an unsymmetrical benzophenone like this compound can be approached by disconnecting one of the two bonds to the central carbonyl carbon. This leads to three primary synthetic strategies, each with distinct advantages and challenges.
Caption: Retrosynthetic pathways for this compound.
Methodology 1: Friedel-Crafts Acylation
This is a classic and direct method for forming aryl ketones via electrophilic aromatic substitution.[4] The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, catalyzed by a strong Lewis acid.
Core Principle: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the ketone product.[5]
Strategic Choice: The most logical Friedel-Crafts approach is the reaction of 1-fluoro-2-(trifluoromethyl)benzene with benzoyl chloride . The alternative, reacting fluorobenzene with 3-(trifluoromethyl)benzoyl chloride, is less favorable. The fluorine atom is an ortho-, para- director, meaning acylation would likely occur at the para position, leading to an undesired isomer. In our chosen route, the substituents are on the less reactive ring (due to the electron-withdrawing CF₃ group), which will be converted into the acylium ion, while the unsubstituted benzene ring is acylated. The most direct synthesis would be the acylation of 1-fluoro-2-(trifluoromethyl)benzene with benzoyl chloride.
Caption: Logical workflow of the Friedel-Crafts acylation mechanism.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (fitted with a gas outlet to a scrubber), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) and 1-fluoro-2-(trifluoromethyl)benzene (1.1 equivalents) in the same dry solvent.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Field Insights:
-
Anhydrous Conditions: AlCl₃ and the acylium ion intermediate are highly reactive towards water. Strict anhydrous conditions are paramount to prevent catalyst deactivation and unwanted side reactions.
-
Catalyst Stoichiometry: More than one equivalent of AlCl₃ is often required because the catalyst complexes with the product ketone, rendering it inactive.[4]
-
Temperature Control: The reaction is highly exothermic. Low initial temperatures (0-5 °C) are necessary to prevent side reactions and potential charring.
Methodology 2: Grignard Reaction and Oxidation Pathway
This two-step approach offers great versatility and is an excellent alternative if the Friedel-Crafts route suffers from poor regioselectivity or low yields.
Core Principle: The synthesis involves the nucleophilic addition of an organomagnesium (Grignard) reagent to an aldehyde, forming a secondary alcohol. This intermediate is then oxidized to the target ketone.[6]
Strategic Choice: Two pathways are viable:
-
Route A: Phenylmagnesium bromide + 2-Fluoro-3-(trifluoromethyl)benzaldehyde.
-
Route B: 2-Fluoro-3-(trifluoromethyl)phenylmagnesium bromide + Benzaldehyde.
Route B is often preferred as benzaldehyde is a simple, readily available starting material. The key challenge lies in the successful formation of the fluorinated Grignard reagent from its corresponding aryl halide (e.g., 1-bromo-2-fluoro-3-(trifluoromethyl)benzene).
Caption: Workflow for the Grignard synthesis of benzophenones.
Experimental Protocol: Grignard Pathway (Route B)
Part 1: Grignard Reagent Formation
-
Setup: Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (Nitrogen or Argon).
-
Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[6] Add a small portion of anhydrous diethyl ether or THF.
-
Addition: Dissolve 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous ether/THF and add it dropwise from the funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction and Oxidation
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous ether/THF dropwise.
-
Workup: After stirring for 1-2 hours at room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude secondary alcohol.
-
Oxidation: Dissolve the crude alcohol in DCM. Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation. Stir at room temperature until the alcohol is consumed (monitor by TLC).
-
Final Purification: Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts. Evaporate the solvent and purify the resulting crude ketone by column chromatography.
Causality and Field Insights:
-
Solvent Choice: Diethyl ether and THF are ideal solvents as they are anhydrous and solvate the magnesium species, facilitating the reaction. They must be rigorously dried before use.[6]
-
Initiation: The magnesium surface can have an oxide layer that prevents reaction. A small amount of iodine or 1,2-dibromoethane chemically cleans the surface, exposing fresh magnesium.[6]
-
Oxidant Selection: PCC is a convenient but chromium-based reagent. Swern oxidation (using oxalyl chloride/DMSO) is a milder, metal-free alternative that often gives cleaner reactions and higher yields, though it requires colder temperatures (-78 °C).[6]
Methodology 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful, palladium-catalyzed cross-coupling for forming C-C bonds, typically between an organoboron compound and an organohalide.[7] Modern variations allow for the coupling of boronic acids with acyl chlorides to form ketones, providing a highly efficient and functional-group-tolerant route.
Core Principle: The reaction proceeds via a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or acyl chloride) bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine 2-fluoro-3-(trifluoromethyl)phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (2.0 equivalents) or potassium phosphate (2.0 equivalents).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Add benzoyl chloride (1.0 equivalent) to the mixture. Heat the reaction to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the final product.
Causality and Field Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst. Other palladium sources and ligands can be used to optimize the reaction for specific substrates.
-
Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step. A two-phase system (e.g., toluene/water) is often used to facilitate the dissolution of both the organic and inorganic reagents.[8]
-
Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is critical to degas the solvents and run the reaction under an inert atmosphere.
Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Grignard + Oxidation | Suzuki-Miyaura Coupling |
| Steps | 1 | 2 | 1 |
| Key Reagents | AlCl₃, Acyl Chloride | Mg, Aryl Halide, Aldehyde | Pd Catalyst, Boronic Acid |
| Advantages | Atom economical, direct | Versatile, good for complex substrates | High functional group tolerance, mild conditions |
| Disadvantages | Harsh conditions, catalyst waste, potential regioselectivity issues | Requires strict anhydrous conditions, sensitive reagents | Expensive catalyst, requires boronic acid precursor |
| Typical Yields | Moderate to Good | Moderate to Good (over 2 steps) | Good to Excellent |
Conclusion
The can be effectively achieved through several robust chemical methodologies. The Friedel-Crafts acylation offers the most direct and atom-economical route, provided that regioselectivity can be controlled. For substrates where Friedel-Crafts fails, the Grignard reaction followed by oxidation provides a reliable, albeit longer, alternative that hinges on the careful handling of organometallic intermediates. Finally, the Suzuki-Miyaura cross-coupling represents a modern, catalytic approach that offers superior functional group tolerance and often higher yields, making it an excellent choice if the requisite boronic acid is available. The selection of the optimal pathway will ultimately depend on the specific constraints of the project, including scale, cost of reagents, available equipment, and the desired purity of the final product.
References
- 1. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Benzophenone, 2-fluoro-3'-(trifluoromethyl)- | C14H8F4O | CID 62501792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
commercial availability of 2-Fluoro-3-(trifluoromethyl)benzophenone
An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzophenone: Commercial Availability and Synthetic Utility
Introduction
This compound is a highly functionalized aromatic ketone that serves as a critical building block in modern organic synthesis. Its strategic importance in medicinal chemistry and materials science is derived from the unique combination of a benzophenone core with two potent electron-withdrawing groups: a fluorine atom and a trifluoromethyl (CF3) group.[1][2] The incorporation of fluorine and trifluoromethyl moieties into organic molecules is a well-established strategy for modulating key physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3][4][5] The trifluoromethyl group, in particular, can enhance target binding, improve resistance to metabolic degradation, and fine-tune permeability.[3] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below, compiled from various commercial and database sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 207853-70-1 | [6][7][8] |
| Molecular Formula | C₁₄H₈F₄O | [6][7][9] |
| Molecular Weight | 268.21 g/mol | [6][8][9] |
| Appearance | Liquid | [9] |
| Boiling Point | 121 °C / 249.8 °F | [9] |
| Density | 1.32 g/cm³ at 25 °C | [6][9] |
| Flash Point | > 110 °C / > 230 °F | [6][9] |
| SMILES | FC1=C(C=CC=C1C(=O)C2=CC=CC=C2)C(F)(F)F | [6] |
| IUPAC Name | --INVALID-LINK--methanone | [7] |
Safety and Handling Synopsis
As with any laboratory chemical, proper handling of this compound is crucial. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety goggles, and a lab coat.[9]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]
Commercial Availability
This compound is readily available from a range of specialty chemical suppliers, facilitating its use in research and development projects. It is typically offered in various quantities with purity levels suitable for synthetic applications, commonly 97% or higher.
Table 2: Representative Commercial Suppliers
| Supplier | Product Code (Example) | Purity (Typical) |
| Thermo Scientific (Alfa Aesar) | - | 97% |
| Manchester Organics | G33472 | 97% |
| Indofine Chemical Company | 09-3592 | - |
| Santa Cruz Biotechnology | sc-225367 | - |
| Capot Chemical Co., Ltd. | 8409 | 97% |
Note: Availability, product codes, and purity may vary. Users should consult the respective supplier's catalog for the most current information.
Synthetic Applications and Protocols
The reactivity of this compound is dictated by its functional groups. The electron-deficient nature of the substituted aromatic ring, due to the fluorine and CF₃ groups, influences its participation in nucleophilic substitution reactions.[1] However, a more common application involves leveraging the benzophenone scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems.
Representative Protocol: Synthesis of a Novel Thioxanthenone Derivative
This protocol details the synthesis of a thioxanthenone core via an intramolecular cyclization pathway, a plausible and valuable transformation for a 2-halobenzophenone analogue.
Objective: To synthesize a 2-(Trifluoromethyl)-3-fluoro-9H-thioxanthen-9-one derivative.
Reaction Scheme:
-
Nucleophilic aromatic substitution to form a thioether intermediate.
-
Intramolecular cyclization to form the thioxanthenone ring system.
Materials:
-
This compound
-
Thiophenol (or substituted thiol)
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Dimethyl Sulfoxide (DMSO)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
Part 1: Synthesis of the Thioether Intermediate
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), thiophenol (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMSO.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the thioether intermediate.
Part 2: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: Place the purified thioether intermediate from Part 1 into a round-bottom flask.
-
Cyclization: Add polyphosphoric acid (PPA) (10-20 times the weight of the intermediate). Heat the mixture to 150-180 °C with vigorous stirring for 4-8 hours.
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Work-up: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final thioxanthenone derivative.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of a thioxanthenone derivative.
References
- 1. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. pschemicals.com [pschemicals.com]
- 8. This compound | 207853-70-1 [m.chemicalbook.com]
- 9. fishersci.fi [fishersci.fi]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
The Enduring Chromophore: A Technical Guide to the Photophysical Properties of Substituted Benzophenones
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Substituted benzophenones represent a cornerstone class of aromatic ketones, pivotal for their unique and highly tunable photophysical properties. Their utility is extensive, ranging from photoinitiators in polymer chemistry and building blocks for organic light-emitting diodes (OLEDs) to photosensitizers in photodynamic therapy and probes in chemical biology.[1][2][3] This technical guide offers a comprehensive exploration of the fundamental photophysical principles that govern the behavior of these molecules. We will delve into the profound influence of aromatic substitution on their electronic transitions, excited-state dynamics, and ultimate photochemical fate. This document provides detailed experimental methodologies for their characterization and synthesizes key data to serve as a practical reference for both seasoned researchers and newcomers to the field.
Core Photophysical Principles: The Primacy of the Triplet State
The photochemistry of benzophenone and its derivatives is overwhelmingly dictated by the remarkably efficient population of its triplet excited state following the absorption of ultraviolet (UV) light.[3][4] This spin-forbidden transition, known as intersystem crossing (ISC), occurs with a quantum yield approaching unity (~100%), making the triplet state readily accessible for a variety of subsequent chemical reactions and energy transfer processes.[4][5][6]
Upon photoexcitation, a benzophenone molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁), which is typically of nπ* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[5][7] This S₁(nπ) state is intrinsically short-lived and rapidly undergoes intersystem crossing to a lower-lying triplet state (T₁), which also possesses nπ character.
While a direct S₁(nπ) → T₁(nπ) transition is formally forbidden by El-Sayed's selection rules, the process is ingeniously facilitated by the presence of a nearby T₂(ππ) state.[3][8] The prevailing and accepted mechanism involves an initial, highly efficient S₁(nπ) → T₂(ππ) intersystem crossing, which is spin-allowed. This is followed by a rapid internal conversion (a non-radiative process) to the T₁(nπ) state.[3][7] This elegant photophysical pathway is the key to the near-quantitative triplet quantum yield.
The resultant long-lived T₁ state is the primary actor in the ensuing photochemistry of benzophenones. It can participate in a multitude of processes, including:
-
Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state, typically observed at low temperatures.[1][5]
-
Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor molecule, forming a ketyl radical. This is a hallmark reaction of benzophenone photochemistry.[4][9]
-
Energy Transfer: The triplet energy can be transferred to another molecule in a process known as photosensitization.[10][11]
The intricate interplay of these deactivation pathways is exquisitely sensitive to the electronic and steric nature of substituents on the benzophenone core, a subject we will explore in detail.
References
- 1. benchchem.com [benchchem.com]
- 2. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. edinst.com [edinst.com]
- 6. scispace.com [scispace.com]
- 7. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
A Technical Guide to Fluorine-Enhanced Photocatalyst Design: Mechanisms, Synthesis, and Applications
Executive Summary
The efficiency of semiconductor photocatalysis is fundamentally limited by the rapid recombination of photogenerated electron-hole pairs, a challenge that significantly curtails quantum yields and overall performance. Among the various strategies developed to mitigate this issue, the incorporation of fluorine has emerged as a uniquely potent and versatile approach. This technical guide, intended for researchers and scientists in materials science and drug development, provides an in-depth exploration of the multifaceted role of fluorine in photocatalyst design. Moving beyond a simple enumeration of facts, this guide elucidates the core physicochemical principles, causal mechanisms, and field-proven methodologies that underpin fluorine's ability to enhance photocatalytic activity. We will dissect how fluorine modulates the electronic, surface, and structural properties of common photocatalysts like titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄), leading to dramatic improvements in charge separation, reactant adsorption, and the generation of reactive species. This guide offers a Senior Application Scientist's perspective on synthesis protocols, critical characterization techniques, and performance in key applications, including environmental remediation and energy production.
Part 1: The Fundamental Role of Fluorine in Modulating Photocatalyst Properties
The profound impact of fluorine on photocatalyst performance stems from its unique atomic properties, most notably its status as the most electronegative element. This inherent ability to attract electron density is the cornerstone of the electronic and chemical modifications it imparts to a semiconductor material.[1] The strategic introduction of fluorine allows for the precise tuning of a catalyst's properties, which can be broadly categorized into two distinct modification pathways.[2]
Two Paths of Modification: A Core Dichotomy
The location of the fluorine atom within the photocatalyst—either on its surface or within its crystal lattice—determines the primary mechanism of enhancement.
-
Surface Fluorination: This strategy involves the adsorption of fluoride ions (F⁻) onto the catalyst's surface. Most commonly, this occurs via a ligand exchange mechanism where surface hydroxyl groups (-OH) are replaced by fluorine atoms.[2][3][4] This modification directly alters the surface chemistry, influencing surface energy, acidity, and the adsorption dynamics of reactant molecules.[3][5]
-
Lattice Doping: In this approach, fluorine atoms are incorporated directly into the crystal lattice of the semiconductor, typically by substituting oxygen atoms.[2][6][7] This bulk modification fundamentally alters the electronic band structure of the material, creating new energy levels and defect states that can significantly impact light absorption and charge carrier behavior.[7][8]
Caption: Core fluorination strategies and their primary effects.
Part 2: Unraveling the Mechanisms of Performance Enhancement
Fluorine's introduction, whether on the surface or in the bulk, triggers a cascade of effects that collectively combat charge recombination and enhance photocatalytic efficiency.
Engineering the Electronic Landscape
Lattice-doping with fluorine directly manipulates the electronic band structure of the semiconductor. Due to its high electronegativity, fluorine can alter the density of states near the valence and conduction bands.[7]
-
Band Structure Modulation: Depending on the host material and fluorine concentration, this can lead to either a widening or narrowing of the band gap.[7] While a narrowed band gap can extend light absorption into the visible region, even a widened band gap can be beneficial if it improves charge separation dynamics.[7]
-
Defect State Creation: Fluorine doping often promotes the formation of oxygen vacancies and reduced metal centers (e.g., Ti³⁺ in TiO₂).[3][8][9] These defect states can act as shallow electron traps, prolonging the lifetime of photogenerated charge carriers and inhibiting their recombination.[8]
Accelerating Charge Carrier Dynamics
The most celebrated role of fluorine is its ability to facilitate the efficient separation and transfer of photogenerated electrons and holes.[10][11]
-
Enhanced Charge Separation: The strong C-F or Ti-F bonds formed upon fluorination induce a dipole moment, creating a powerful surface polarization or internal electric field.[10][12] This built-in field acts as a driving force, spatially separating electrons and holes and directing them towards different reaction sites, thus drastically reducing the probability of recombination.[10]
-
Surface Trapping Sites: Surface-adsorbed fluoride ions can act as effective trapping sites for photogenerated holes.[13][14] This localization of holes on the surface makes them more available for oxidation reactions and simultaneously frees electrons to participate in reduction reactions.
Caption: Fluorine enhances charge separation by trapping holes.
Tailoring Surface and Interfacial Properties
Surface fluorination transforms the catalyst's interface with its environment.
-
Altered Adsorption: The replacement of hydrophilic -OH groups with more hydrophobic Ti-F moieties changes the surface energy and can enhance the adsorption of specific organic pollutants.[3][15]
-
Controlled ROS Generation: Fluorination has been shown to increase the mobility and desorption of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).[5][13] This allows the powerful oxidants to diffuse away from the catalyst surface and react with pollutants in the bulk solution, leading to a more efficient degradation process.[5]
Part 3: Synthesis and Characterization Protocols
The successful implementation of fluorine enhancement requires robust and reproducible synthesis methods, coupled with rigorous characterization to validate the nature and effect of the modification.
Synthetic Strategies for Fluorinated Photocatalysts
The choice of synthesis method depends on whether surface or bulk modification is desired.[2]
Protocol 1: In-Situ Lattice Doping of TiO₂ via Hydrothermal Synthesis
This protocol describes a common method for embedding fluorine within the TiO₂ lattice during its formation.
-
Precursor Solution Preparation: In a typical synthesis, dissolve 10 mL of titanium tetraisopropoxide (TTIP) in 40 mL of isopropanol under vigorous stirring.
-
Fluorine Source Addition: Separately, prepare an aqueous solution of ammonium fluoride (NH₄F). The amount of NH₄F is varied to control the F:Ti molar ratio (e.g., 1:1 to 4:1). Add this aqueous solution dropwise to the TTIP solution.
-
Hydrothermal Reaction: Transfer the resulting milky suspension to a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours.
-
Product Recovery: After cooling to room temperature, centrifuge the precipitate, wash it thoroughly with deionized water and ethanol several times to remove any unreacted precursors and ions.
-
Drying and Calcination: Dry the obtained white powder at 80°C overnight. To improve crystallinity, calcine the powder in a muffle furnace at 450°C for 2 hours in air.
Protocol 2: Post-Synthesis Gas-Phase Surface Fluorination of g-C₃N₄
This method is used to modify the surface of a pre-synthesized catalyst.[16]
-
Catalyst Preparation: Synthesize pristine graphitic carbon nitride (g-C₃N₄) by heating melamine in a covered crucible at 550°C for 4 hours in air.
-
Fluorination Setup: Place 200 mg of the g-C₃N₄ powder in a quartz tube furnace.
-
Gas Flow: Purge the tube with an inert gas (e.g., N₂) to remove air and moisture. Introduce a mixed gas flow of F₂/N₂ (e.g., 10% F₂ in N₂) at a controlled flow rate (e.g., 50 sccm).
-
Thermal Treatment: Heat the furnace to a specific temperature (e.g., 150°C) and hold for 1-2 hours. The temperature is a critical parameter controlling the degree of fluorination.[16]
-
Cooling and Passivation: Cool the furnace back to room temperature under a pure N₂ flow to remove any residual fluorine gas and passivate the surface.
Caption: General workflows for in-situ and post-synthesis fluorination.
Essential Characterization Techniques
Confirming the successful incorporation and understanding the impact of fluorine requires a suite of analytical techniques.
| Technique | Information Provided | Typical Observation for Fluorinated Catalysts |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states. Crucial for identifying the nature of fluorine bonding.[6] | A peak in the F1s spectrum around 684-685 eV is indicative of Ti-F bonds (lattice/surface), while a peak near 688-689 eV can suggest interstitial or adsorbed fluoride.[17][18] |
| Photoluminescence (PL) Spectroscopy | Measures the radiative recombination of electron-hole pairs. A lower PL intensity suggests more efficient charge separation. | Fluorinated samples typically exhibit significantly quenched PL intensity compared to their pristine counterparts, indicating suppressed charge recombination.[8] |
| Time-Resolved PL (TRPL) | Measures the decay lifetime of photogenerated charge carriers. | A longer average lifetime for fluorinated catalysts confirms that electrons and holes remain separated for a longer duration.[19] |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the charge transfer resistance at the semiconductor-electrolyte interface. | A smaller arc radius in the Nyquist plot for a fluorinated catalyst indicates lower charge transfer resistance and faster interfacial charge transfer.[14] |
| Transient Photocurrent Response | Measures the generation and separation of charge carriers under intermittent illumination. | Fluorinated catalysts show a higher and more stable photocurrent density, reflecting more efficient charge separation and transport.[13][14] |
| X-ray Diffraction (XRD) | Analyzes crystal structure and phase purity. | Can show slight peak shifts due to lattice strain from F-doping. Fluoride can also act as a morphology agent, promoting the growth of specific facets (e.g., {001} in TiO₂).[3] |
Part 4: Applications and Performance Metrics
The enhancements endowed by fluorine translate into superior performance across a range of critical photocatalytic applications.
Environmental Remediation
-
Degradation of Aqueous Pollutants: Fluorinated TiO₂ and g-C₃N₄ consistently show higher degradation rates for model pollutants like methylene blue, rhodamine B, and phenols.[10][20] For example, F-doped g-C₃N₄ has demonstrated significantly improved photodegradation of various pollutants under simulated solar irradiation due to the synergistic effect of high crystallinity and a surface polarization electric field.[10]
-
Removal of Volatile Organic Compounds (VOCs): Surface fluorination of TiO₂ has been proven effective for the photocatalytic oxidation of toluene and methyl ethyl ketone (MEK).[4][15] The modification enhances the separation of photogenerated carriers, leading to more efficient generation of •OH radicals for VOC decomposition.[15]
Energy Production
-
Photocatalytic Hydrogen Evolution: Fluorinated g-C₃N₄ nanosheets have shown a hydrogen production rate 11.6 times greater than pristine g-C₃N₄.[16] This is attributed to a combination of increased surface area, enhanced light absorption, and more efficient charge separation.[16]
-
CO₂ Reduction to Solar Fuels: Fluorination is a promising strategy for enhancing CO₂ photoreduction. Fluorinated covalent organic frameworks (COFs) have demonstrated markedly higher CO₂-to-CO conversion rates compared to their non-fluorinated counterparts.[21] Similarly, localized fluorination in g-C₃N₄ homojunctions can intensify the internal electric field and optimize reaction thermodynamics, leading to high selectivity for CH₄ production.[12]
| Application | Catalyst System | Performance Enhancement | Reference |
| Pollutant Degradation | F-g-C₃N₄ | Significantly higher degradation rates for phenol, BPA, etc. | [10] |
| Pollutant Degradation | Surface F-TiO₂ | 1.4 times higher photocurrent vs. pristine TiO₂ | [13] |
| H₂ Evolution | F-g-C₃N₄ | 11.6 times greater H₂ production vs. pristine g-C₃N₄ | [16] |
| CO₂ Reduction | FBP-COF | CO generation rate of 2.08 mmol h⁻¹ g⁻¹ (vs. 0.09 for non-F) | [21] |
| CO₂ Reduction | Surface F-TiO₂ nanosheets | Accelerated rate of CO₂ photoreduction to CH₄ and CH₃OH | [22] |
Part 5: Conclusion and Future Outlook
The incorporation of fluorine represents a powerful and validated strategy in photocatalyst design. By fundamentally altering the electronic properties and surface chemistry of semiconductor materials, fluorination directly addresses the critical challenge of charge carrier recombination. The resulting enhancements in photocatalytic efficiency for both environmental remediation and energy production are significant and well-documented.
However, challenges and opportunities for further research remain. Achieving precise, atomic-level control over the location and concentration of fluorine within the catalyst is a key frontier. Differentiating the specific roles of terminal (Ti-F), bridging (Ti₂-F), and other coordination environments of fluorine will provide deeper mechanistic insight.[3][6] Furthermore, investigating the long-term stability of fluorinated catalysts, especially concerning the potential leaching of fluoride ions in aqueous media, is crucial for practical applications. Future work should focus on combining fluorination with other modification strategies, such as heterojunction construction or noble metal deposition, to unlock synergistic effects and push the boundaries of photocatalytic performance.
References
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated semiconductor photocatalysts: tunable synthesis and unique properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of fluorine modification on the photocatalytic hydrogen production performance of TiO2 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Effects of fluorine modification on the photocatalytic hydrogen production performance of TiO2 [frontiersin.org]
- 7. Influence of Fluorine Doping on Rutile TiO2 Nanostructures for Visible-Light-Driven Photocatalysis: A DFT + U Study | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Functionalization of Fluorine on the Surface of SnO2–Mg Nanocomposite as an Efficient Photocatalyst for Toxic Dye Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorine induced enhancement of the surface polarization and crystallization of g-C3N4 for an efficient charge separation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Boosting charge separation in conjugated microporous polymers via fluorination for enhancing photocatalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Localized Fluorination Triggering Intensified Internal Electric Field and Favored Reaction Thermodynamics in Carbon Nitride Homojunction for Efficient Photocatalytic CO 2 Reduction | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. F– Serve as Surface Trapping Sites to Promote the Charge Separation and Transfer of TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of surface fluoride modification on TiO2 for the photocatalytic oxidation of toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas-Phase Fluorination of g-C3N4 for Enhanced Photocatalytic Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. UBT Knowledge Center - UBT International Conference: Application of Fluorinated g-C₃N₄ Photocatalysts for the Degradation of Organic Contaminants in Food Processing Wastewaters [knowledgecenter.ubt-uni.net]
- 21. chinesechemsoc.org [chinesechemsoc.org]
- 22. pubs.acs.org [pubs.acs.org]
The Trifluoromethyl Group's Profound Influence on Benzophenone Photochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzophenone scaffold is a cornerstone in photochemistry, prized for its high intersystem crossing efficiency and the rich reactivity of its triplet excited state. The strategic introduction of a trifluoromethyl (CF₃) group onto the benzophenone core instigates a cascade of nuanced electronic and photophysical alterations, profoundly impacting its behavior upon photoexcitation. This guide provides a deep dive into the multifaceted effects of the trifluoromethyl group on the photochemistry of benzophenone. We will explore the fundamental principles governing these changes, from the perturbation of excited state energy levels to the modulation of intersystem crossing rates and triplet state reactivity. This document will serve as a technical resource, offering not only theoretical insights but also practical, field-proven experimental protocols for the synthesis, characterization, and photochemical analysis of trifluoromethylated benzophenones. The content herein is designed to empower researchers to harness the unique properties of these molecules in diverse applications, including photopolymerization, photocatalysis, and the design of novel photochemically active pharmaceutical agents.
Introduction: The Enduring Legacy of Benzophenone and the Transformative Power of Fluorine
Benzophenone is a deceptively simple aromatic ketone that has played an outsized role in the development of modern photochemistry. Its notoriety stems from a near-quantitative efficiency in undergoing intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet state (T₁). This triplet state is the wellspring of benzophenone's rich photochemistry, acting as a potent hydrogen abstractor and an effective energy transfer agent.
The introduction of substituents onto the benzophenone aromatic rings provides a powerful handle to modulate its photochemical behavior. Among the vast arsenal of chemical modifications, the trifluoromethyl group stands out for its unique electronic properties. The high electronegativity of fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent, primarily through an inductive effect. This electronic perturbation has far-reaching consequences for the photochemistry of benzophenone, altering the energies and character of its excited states, which in turn dictates the rates of key photophysical processes and the reactivity of the resultant triplet state. Understanding these effects is paramount for the rational design of novel photoinitiators, photosensitizers, and photolabile protecting groups with tailored properties.
The Photophysical Landscape of Benzophenone: A Primer
To appreciate the impact of the trifluoromethyl group, we must first understand the fundamental photophysical processes that govern the behavior of benzophenone itself. Upon absorption of a photon of appropriate energy, a ground-state benzophenone molecule (S₀) is promoted to an excited singlet state, typically the S₂(π,π) state, which rapidly undergoes internal conversion to the lower-energy S₁(n,π) state. It is from this S₁(n,π*) state that the crucial step of intersystem crossing occurs, populating the triplet manifold.
The efficiency of intersystem crossing in benzophenone is governed by El-Sayed's rules, which favor transitions between states of different orbital character (e.g., n,π* ↔ π,π). Computational studies suggest that the dominant pathway for triplet population in benzophenone involves an initial S₁(n,π) to T₂(π,π) transition, followed by rapid internal conversion to the T₁(n,π) state.[1] This T₁(n,π*) state is responsible for the characteristic photoreactivity of benzophenone, such as its ability to abstract hydrogen atoms from suitable donors.
The Trifluoromethyl Effect: A Perturbation of the Photochemical Landscape
The introduction of a trifluoromethyl group, a strong σ-electron-withdrawing group, significantly perturbs the electronic structure of the benzophenone chromophore. This perturbation manifests in several key ways:
-
Stabilization of n,π* States: The electron-withdrawing nature of the CF₃ group stabilizes the non-bonding electrons on the carbonyl oxygen, leading to a lowering of the energy of the n,π* excited states (both S₁ and T₁).
-
Minimal Impact on π,π* States: The inductive effect of the CF₃ group has a less pronounced impact on the energy of the π,π* excited states.
-
Modulation of Intersystem Crossing Rates: The relative energy gap between the S₁(n,π) and T₂(π,π) states is a critical determinant of the intersystem crossing rate. By differentially stabilizing the n,π* states, the CF₃ group can modulate this energy gap and, consequently, the efficiency of triplet state formation.
-
Enhanced Triplet State Reactivity: The electron-withdrawing CF₃ group increases the electrophilicity of the triplet-excited carbonyl oxygen, making it a more potent hydrogen atom abstractor. This leads to an acceleration of photoreduction reactions.[2]
A Comparative Look at Photophysical Properties
| Property | Benzophenone | 4-(Trifluoromethyl)benzophenone | Rationale for Change |
| λ_max (n→π) | ~330 nm | Slightly red-shifted | Stabilization of the n-orbital by the electron-withdrawing CF₃ group. |
| Triplet Energy (E_T) | ~69 kcal/mol | Slightly lower | Stabilization of the T₁(n,π) state. |
| Triplet Quantum Yield (Φ_T) | ~1.0 | Expected to be high (~1.0) | Intersystem crossing remains highly efficient. |
| Triplet Lifetime (τ_T) | Varies with solvent/quencher | Generally shorter in the presence of H-donors | Increased reactivity of the triplet state towards hydrogen abstraction. |
| Photoreduction Rate Constant | Baseline | Increased | Enhanced electrophilicity of the triplet carbonyl oxygen.[2] |
Experimental Protocols: From Synthesis to Photochemical Characterization
A thorough understanding of the effects of the trifluoromethyl group necessitates robust experimental investigation. This section provides detailed protocols for the synthesis and photochemical analysis of trifluoromethylated benzophenones.
Synthesis of 4-(Trifluoromethyl)benzophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones, including substituted benzophenones.
Reaction:
Benzene + 4-(Trifluoromethyl)benzoyl chloride --(AlCl₃)--> 4-(Trifluoromethyl)benzophenone
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (or a suitable aromatic substrate)
-
4-(Trifluoromethyl)benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Acyl Chloride Addition: Cool the mixture in an ice bath and add 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel.
-
Aromatic Substrate Addition: To the cooled mixture, add anhydrous benzene (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Characterization of 4-(Trifluoromethyl)benzophenone
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The protons on the trifluoromethyl-substituted ring will exhibit coupling to the fluorine atoms.
-
¹³C NMR: The carbon NMR will show the carbonyl carbon signal around 195 ppm and the characteristic quartet for the CF₃ carbon due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will display a singlet for the CF₃ group.
-
FT-IR: The infrared spectrum will feature a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1660-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of C₁₄H₉F₃O.
Nanosecond Transient Absorption Spectroscopy
To probe the properties of the short-lived triplet excited state and any resulting radical intermediates, nanosecond transient absorption spectroscopy is the technique of choice.
Principle:
A short, intense laser pulse (the "pump") excites the sample, and a second, broad-spectrum light pulse (the "probe") passes through the sample at a defined time delay after the pump pulse. The absorption of the probe light by the transient species is measured, providing information about their absorption spectra and lifetimes.
Experimental Setup:
-
Pump Laser: A pulsed Nd:YAG laser is commonly used, with the third harmonic (355 nm) being a suitable excitation wavelength for benzophenones.
-
Probe Source: A high-intensity xenon arc lamp provides a continuous spectrum of probe light.
-
Monochromator and Detector: A monochromator selects the wavelength of the probe light to be analyzed, and a fast detector (e.g., a photomultiplier tube or a CCD camera) measures the change in absorbance.
-
Data Acquisition: A digital oscilloscope records the time-resolved change in absorbance.
Procedure:
-
Sample Preparation: Prepare a solution of the trifluoromethylated benzophenone in a suitable solvent (e.g., acetonitrile, cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.3-0.5 at the excitation wavelength.
-
Deoxygenation: Thoroughly deoxygenate the sample solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes, as dissolved oxygen can quench the triplet state.
-
Data Acquisition: Excite the sample with the laser pulse and record the transient absorption spectrum at various time delays. To determine the lifetime of the triplet state, monitor the decay of the transient absorption at its maximum wavelength.
Computational Insights into the Trifluoromethyl Effect
Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), provide a powerful tool for understanding the electronic structure and photophysical properties of trifluoromethylated benzophenones at a molecular level.
Methodology:
-
Ground State Geometry Optimization: The molecular geometry of the benzophenone derivative is optimized in its ground electronic state using DFT.
-
Excited State Calculations: TD-DFT is then employed to calculate the vertical excitation energies, oscillator strengths, and character of the low-lying singlet and triplet excited states.
-
Analysis of Molecular Orbitals: Examination of the frontier molecular orbitals (HOMO and LUMO) provides insights into the nature of the electronic transitions.
Key Insights from Computational Studies:
-
Confirmation of n,π* and π,π* State Ordering: Calculations can confirm the energetic ordering of the n,π* and π,π* states and how this is affected by the CF₃ group.
-
Prediction of Spectroscopic Properties: TD-DFT can predict the absorption and emission wavelengths, which can be compared with experimental data for validation.
-
Elucidation of Intersystem Crossing Pathways: By calculating the spin-orbit coupling between the relevant singlet and triplet states, the most probable pathways for intersystem crossing can be identified.
Applications and Future Directions
The unique photochemical properties of trifluoromethylated benzophenones make them attractive candidates for a range of applications:
-
Photoinitiators in Polymerization: Their high triplet quantum yields and enhanced hydrogen abstraction ability make them efficient photoinitiators for free-radical polymerization.
-
Photocatalysis: The tunable redox properties of their excited states can be exploited in photocatalytic organic transformations.
-
Drug Development: The incorporation of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[3] The photochemical properties of such molecules are a critical consideration in drug design to avoid unwanted photosensitivity.
-
Molecular Probes: The sensitivity of their photophysical properties to the local environment can be utilized in the design of fluorescent and phosphorescent probes.
Conclusion
The introduction of a trifluoromethyl group onto the benzophenone scaffold is a powerful strategy for fine-tuning its photochemical behavior. The strong electron-withdrawing nature of the CF₃ group leads to a predictable and significant perturbation of the excited state landscape, resulting in altered intersystem crossing dynamics and enhanced triplet state reactivity. This in-depth guide has provided a comprehensive overview of these effects, from the underlying theoretical principles to practical experimental protocols. By leveraging this knowledge, researchers can rationally design and synthesize novel trifluoromethylated benzophenones with tailored photochemical properties for a wide array of applications, pushing the boundaries of photochemistry, materials science, and medicinal chemistry.
References
IUPAC name for 2-Fluoro-3-(trifluoromethyl)benzophenone
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of --INVALID-LINK--methanone. The document provides not only procedural details but also the underlying scientific rationale for experimental choices, ensuring both accuracy and practical utility.
Introduction and Strategic Importance
--INVALID-LINK--methanone is a substituted benzophenone, a class of compounds that form the structural core of numerous biologically active molecules and functional materials.[1][2] The strategic placement of both a fluorine atom and a trifluoromethyl (-CF₃) group on one of the phenyl rings makes this molecule a particularly valuable building block in modern medicinal chemistry.
The incorporation of fluorine-containing groups is a cornerstone strategy in drug design, known to significantly enhance critical pharmacokinetic and pharmacodynamic properties.[3][4] The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve a compound's binding affinity to biological targets.[5][6] Its strong electron-withdrawing nature can also alter the pKa of nearby functional groups, influencing bioavailability.[3] This guide elucidates the essential technical details of this compound, providing a foundation for its effective use in research and development.
Chemical Identity and Nomenclature
Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The compound is unambiguously defined by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | --INVALID-LINK--methanone | [7][8] |
| Common Name | 2-Fluoro-3-(trifluoromethyl)benzophenone | [7][9][10] |
| CAS Number | 207853-70-1 | [7][8][11] |
| Molecular Formula | C₁₄H₈F₄O | [7][8][9] |
| Molecular Weight | 268.21 g/mol | [8][9] |
| InChIKey | QNEOCRQLKSEYEM-UHFFFAOYSA-N | [8][12] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F | [12] |
Physicochemical Properties
Understanding the physical properties of a compound is paramount for designing experiments, including reaction setup, purification, and formulation.
| Property | Value | Notes |
| Physical State | Liquid | [9] |
| Density | 1.32 g/cm³ | [8] |
| Boiling Point | 121°C @ 1 mmHg | [8] |
| Flash Point | >110°C (>230°F) | [8] |
| Refractive Index | 1.5265 | [8] |
| Chemical Stability | Reported to be air sensitive | [9] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing benzophenone derivatives is the Friedel-Crafts acylation.[13] This electrophilic aromatic substitution reaction provides a robust route to forming the central carbon-carbonyl bond. The proposed synthesis involves the reaction of benzene with 2-fluoro-3-(trifluoromethyl)benzoyl chloride, activated by a Lewis acid catalyst.
Synthesis Workflow Diagram
The overall process can be visualized as a multi-step workflow from starting materials to the purified final product.
Caption: General workflow for Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous transformations.[13]
-
Reagent Preparation: In a fume hood, charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an inert solvent such as dichloromethane (DCM).
-
Acyl Chloride Addition: Dissolve 2-fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq.) in DCM and add it dropwise to the stirred AlCl₃ suspension.
-
Benzene Addition: Add benzene (1.5-2.0 eq.) to the dropping funnel and introduce it slowly to the reaction mixture. The reaction is exothermic; maintain the temperature using an ice bath as needed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with 2M HCl, water, and saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a liquid, should be purified by vacuum distillation to yield the final product.[8]
Reaction Mechanism
The efficacy of the Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion by the Lewis acid catalyst. This powerful electrophile is then attacked by the electron-rich π-system of the benzene ring.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Analytical Characterization
Validation of the product's identity and purity is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (~7.2-7.8 ppm). The protons on the unsubstituted phenyl ring will appear as distinct multiplets from those on the substituted ring.
-
¹³C NMR: A characteristic signal for the carbonyl carbon will appear downfield (~195 ppm). The aromatic region will show multiple signals, with carbons bonded to fluorine exhibiting C-F coupling (doublets). The CF₃ carbon will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected: one for the single fluorine atom on the ring and another for the -CF₃ group, each with its own characteristic chemical shift and coupling pattern.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch is expected in the region of 1660-1680 cm⁻¹. Additional bands corresponding to C-F stretching and aromatic C-H and C=C bonds will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 268.21. Characteristic fragmentation patterns for benzophenones, such as the loss of the phenyl group (C₆H₅) or the substituted phenyl group, would be expected to confirm the structure.
Applications in Drug Development and Research
The title compound is not an active pharmaceutical ingredient (API) itself but rather a sophisticated molecular scaffold or intermediate. Its value lies in the unique combination of its functional groups.
-
Metabolic Stability: The trifluoromethyl group is resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Incorporating this moiety into a drug candidate can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[3][5] This property is critical for drugs targeting the central nervous system or requiring good oral absorption. For instance, the antidepressant Fluoxetine owes much of its efficacy to the brain-penetrating properties conferred by its trifluoromethyl group.[4][5]
-
Enhanced Target Binding: The strong dipole moment and electron-withdrawing nature of the C-F bonds can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with amino acid residues in a protein's active site, potentially increasing binding affinity and drug potency.[5]
Safety and Handling
Based on available safety data, this compound requires careful handling in a laboratory setting.
-
Hazard Classifications:
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile rubber gloves (EN 374), safety goggles, and a lab coat.[9]
-
Avoid breathing vapors or mist.
-
The compound is reported to be air sensitive; consider handling under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions.[9]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Conclusion
--INVALID-LINK--methanone is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The strategic inclusion of both fluoro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of new molecular entities, addressing challenges such as metabolic instability and target affinity. This guide provides the foundational knowledge required for the effective and safe utilization of this versatile compound in advanced scientific research.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. pschemicals.com [pschemicals.com]
- 8. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. fishersci.ie [fishersci.ie]
- 10. This compound | CAS#:207853-70-1 | Chemsrc [chemsrc.com]
- 11. This compound | 207853-70-1 [m.chemicalbook.com]
- 12. PubChemLite - 207853-70-1 (C14H8F4O) [pubchemlite.lcsb.uni.lu]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2-Fluoro-3-(trifluoromethyl)benzophenone as a Photocatalyst in Organic Synthesis
Introduction: A Modern Photocatalyst for Challenging Transformations
In the rapidly evolving landscape of synthetic organic chemistry, photocatalysis has emerged as a powerful tool for forging complex molecular architectures under mild and selective conditions. Among the pantheon of photocatalysts, benzophenone and its derivatives have a storied history, prized for their ability to initiate radical reactions through hydrogen atom transfer (HAT). This document provides a detailed guide to the application of a specialized derivative, 2-Fluoro-3-(trifluoromethyl)benzophenone , in modern organic synthesis.
The strategic placement of electron-withdrawing fluorine and trifluoromethyl groups on the benzophenone scaffold significantly modulates its photochemical and physical properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in medicinal chemistry, making trifluoromethylated compounds highly valuable.[1][2] This guide will delve into the mechanistic underpinnings of this catalyst, its advantages, and provide detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Information
A thorough understanding of the catalyst's properties is paramount for its effective and safe use.
| Property | Value | Source |
| IUPAC Name | (2-Fluorophenyl)-[3-(trifluoromethyl)phenyl]methanone | PubChem[3] |
| Molecular Formula | C₁₄H₈F₄O | PubChem[3] |
| Molecular Weight | 268.21 g/mol | PubChem[3] |
| CAS Number | 21084-21-9 | PubChem[3] |
| Appearance | Solid (typical for benzophenones) | --- |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, dichloromethane, THF) | General Knowledge |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Handle the compound in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Mechanism and Scientific Principles: The Role of Fluorine and Trifluoromethyl Substituents
The photocatalytic activity of benzophenones is rooted in their ability to absorb UV light and transition to an excited triplet state. This triplet state is a powerful hydrogen atom abstractor. The presence of the fluoro and trifluoromethyl groups on the 2 and 3 positions, respectively, introduces significant electronic perturbations that enhance the catalyst's efficacy.
The electron-withdrawing nature of both the fluorine and trifluoromethyl groups is a key feature.[4] These substituents render the aromatic ring electron-deficient, which can influence the catalyst's photophysical properties and its reactivity in photocatalytic cycles. The trifluoromethyl group, with its strong electron-withdrawing capabilities, can enhance intersystem crossing to the catalytically active triplet state.
Applications in Organic Synthesis
While specific literature on this compound as a photocatalyst is emerging, its structural features suggest its utility in a range of transformations analogous to other advanced benzophenone photocatalysts. Key application areas include:
-
C-H Functionalization: The powerful hydrogen atom abstraction capability of the excited triplet state makes this catalyst ideal for activating C-H bonds, a cornerstone of modern synthetic strategy.
-
Deuteration: In the presence of a suitable deuterium source, this photocatalyst can facilitate the introduction of deuterium into organic molecules, a valuable tool in medicinal chemistry and mechanistic studies.
-
Defluoroalkylation and Trifluoromethylation: The electronic properties of this catalyst may also lend itself to reactions involving the activation of C-F bonds or the introduction of trifluoromethyl groups, areas of intense research interest.[5]
Protocols: A Guide to Practical Application
The following protocols are representative examples of how this compound can be employed in common photocatalytic reactions. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Heteroarenes
This protocol describes a general method for the alkylation of C-H bonds in electron-rich heteroarenes, a common transformation in drug discovery.
Materials:
-
This compound
-
Heteroarene substrate
-
Alkyl halide (e.g., alkyl bromide)
-
Silyl radical precursor (e.g., tris(trimethylsilyl)silane)
-
Base (e.g., 2,6-lutidine)
-
Anhydrous, degassed solvent (e.g., acetonitrile or 1,4-dioxane)
-
Photoreactor equipped with a 365 nm UV LED light source
-
Schlenk flask or oven-dried vial with a magnetic stir bar
Experimental Workflow:
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol, 1.0 equiv), this compound (0.05 mmol, 10 mol%), and 2,6-lutidine (0.6 mmol, 1.2 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (5.0 mL) via syringe.
-
Add the alkyl halide (0.75 mmol, 1.5 equiv) and tris(trimethylsilyl)silane (0.6 mmol, 1.2 equiv) via syringe.
-
Place the flask in a photoreactor at a controlled temperature (typically room temperature) and irradiate with a 365 nm UV LED light source with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcomes and Optimization:
| Substrate Type | Expected Reactivity | Key Optimization Parameters |
| Electron-rich heterocycles | High | Solvent polarity, base strength |
| Unactivated C(sp³)-H bonds | Moderate to Good | Catalyst loading, light intensity |
| Electron-deficient arenes | Low | May require higher temperatures or alternative radical precursors |
Protocol 2: Photocatalytic Deuteration of Benzylic C-H Bonds
This protocol provides a general method for the selective deuteration of benzylic C-H bonds using D₂O as the deuterium source.
Materials:
-
This compound
-
Benzylic substrate
-
Deuterium oxide (D₂O)
-
Thiol co-catalyst (e.g., thiophenol)
-
Base (e.g., potassium carbonate)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Photoreactor equipped with a 365 nm UV LED light source
-
Quartz reaction vessel
Procedure:
-
To a quartz reaction vessel with a magnetic stir bar, add the benzylic substrate (0.5 mmol, 1.0 equiv), this compound (0.025 mmol, 5 mol%), thiophenol (0.05 mmol, 10 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add anhydrous, degassed acetonitrile (5.0 mL) and D₂O (2.5 mmol, 5.0 equiv).
-
Seal the vessel and place it in a photoreactor.
-
Irradiate with a 365 nm UV LED light source at room temperature with vigorous stirring.
-
Monitor the extent of deuteration by ¹H NMR spectroscopy or mass spectrometry.
-
Upon reaching the desired level of deuteration, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Troubleshooting and Further Considerations
-
Low Reaction Rates: Increase catalyst loading, light intensity, or reaction temperature. Ensure the solvent is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
Side Product Formation: Adjust the stoichiometry of the reagents. A different base or solvent may improve selectivity.
-
Substrate Incompatibility: Highly electron-deficient substrates may be poor hydrogen atom donors. Substrates with functional groups that absorb strongly at the irradiation wavelength may interfere with the photocatalysis.
Conclusion
This compound is a promising photocatalyst for a variety of organic transformations. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it a valuable tool for reactions involving hydrogen atom transfer. The protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this modern photocatalyst in their own work. Further investigation into the full scope of its reactivity is an active area of research that promises to yield new and powerful synthetic methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone, 2-fluoro-3'-(trifluoromethyl)- | C14H8F4O | CID 62501792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]
- 5. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Fluoro-3-(trifluoromethyl)benzophenone for Advanced C-H Functionalization
Introduction: The Imperative of C-H Functionalization and the Potential of Substituted Benzophenones
In the landscape of modern organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift, offering a more atom- and step-economical approach to complex molecule synthesis compared to traditional methods that rely on pre-functionalized starting materials. This strategy holds immense promise for accelerating drug discovery and the development of novel materials. A key challenge in this field is the selective activation of typically inert C-H bonds. Photochemical methods, particularly those employing photosensitizers, have emerged as a powerful tool to achieve this under mild conditions.[1][2]
Benzophenones are a well-established class of organic photosensitizers. Upon absorption of light, they can efficiently populate a long-lived triplet excited state. This triplet state is capable of abstracting a hydrogen atom from a suitable substrate, a process known as Hydrogen Atom Transfer (HAT).[3][4][5][6] This HAT event generates a carbon-centered radical on the substrate, which can then be engaged in a variety of synthetic transformations.
This application note explores the potential of 2-Fluoro-3-(trifluoromethyl)benzophenone as a photosensitizer for C-H functionalization. The introduction of electron-withdrawing fluorine and trifluoromethyl groups onto the benzophenone core is expected to modulate its photophysical and electrochemical properties. These modifications can influence the triplet state's energy and reactivity, potentially offering unique advantages in terms of reaction efficiency and selectivity. While specific, validated protocols for this particular substituted benzophenone are not yet prevalent in the literature, this guide provides a comprehensive framework for its application in C-H functionalization, based on the well-established reactivity of parent benzophenone and its derivatives in dual catalytic systems.[3][4][7][8]
Mechanistic Principles: Harnessing Light for C-H Bond Cleavage
The utility of this compound as a photosensitizer for C-H functionalization is predicated on its ability to initiate a radical chain reaction via Hydrogen Atom Transfer (HAT).
The Hydrogen Atom Transfer (HAT) Process
The fundamental mechanism involves the following steps:
-
Photoexcitation: The benzophenone derivative absorbs a photon of light (typically UV-A or near-visible light), promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state benzophenone, which possesses diradical character, abstracts a hydrogen atom from a C-H bond of the substrate (R-H). This is often the rate-determining step.
-
Radical Generation: This HAT event generates a substrate radical (R•) and a benzophenone ketyl radical. The substrate radical is now available for subsequent chemical transformations.
Caption: General mechanism of benzophenone-sensitized Hydrogen Atom Transfer (HAT).
Coupling HAT with Transition Metal Catalysis
While the generated substrate radical can participate in various reactions, a particularly powerful strategy involves coupling the HAT process with transition metal catalysis, such as a nickel-catalyzed cross-coupling.[3][4][7] This dual catalytic system enables the formation of new carbon-carbon bonds at the site of C-H activation.
The proposed catalytic cycle for a benzylic C-H arylation is as follows:
-
Radical Formation: As described above, the photo-excited this compound abstracts a hydrogen atom from a benzylic C-H bond (e.g., in toluene) to form a benzyl radical.
-
Oxidative Addition to Ni(0): The generated benzyl radical is trapped by a Ni(0) species, forming a Ni(I)-benzyl intermediate.
-
Oxidative Addition of Aryl Halide: An aryl halide (Ar-X) oxidatively adds to the Ni(I) complex, yielding a Ni(III) intermediate.
-
Reductive Elimination: The Ni(III) species undergoes reductive elimination to form the desired C-C bond (the arylated product) and a Ni(I) halide.
-
Catalyst Regeneration: The Ni(I) halide is reduced back to the active Ni(0) catalyst by the benzophenone ketyl radical (formed in the initial HAT step), regenerating the ground-state benzophenone and closing both catalytic cycles.
Caption: Proposed dual catalytic cycle for C-H arylation.
Experimental Protocols: A Guide for Investigation
The following protocol is a representative, hypothetical procedure for the benzylic C-H arylation of toluene with an aryl bromide. It is based on established methods for benzophenone/nickel dual catalysis and serves as a starting point for optimization.[3][4]
Reaction: Benzylic C-H Arylation of Toluene
Scheme: (A generic scheme showing toluene + Ar-Br -> Benzyl-Ar)
Materials and Equipment
-
Photosensitizer: this compound
-
Nickel Catalyst: NiCl₂·glyme
-
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Substrate: Toluene (can be used as solvent)
-
Coupling Partner: Aryl bromide (e.g., 4-bromobenzonitrile)
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Solvent: Anhydrous toluene
-
Light Source: 34W Blue LED lamp (or other suitable UV/Vis source)
-
Glassware: Schlenk flask or oven-dried vial with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Protocol: Step-by-Step
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiCl₂·glyme (e.g., 5 mol%), dtbbpy (e.g., 5 mol%), this compound (e.g., 10 mol%), and the aryl bromide (1.0 mmol, 1.0 equiv).
-
Causality: The nickel catalyst and ligand form the active catalytic species. The photosensitizer is used in a catalytic amount as it is regenerated. An inert atmosphere is crucial to prevent quenching of the excited states and reaction with oxygen.
-
-
Reagent Addition:
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add anhydrous toluene (e.g., 2.0 mL) via syringe.
-
Add LiHMDS (e.g., 1.5 equiv) as a solution in THF or as a solid portion-wise.
-
Causality: Toluene serves as both the C-H substrate and the solvent. LiHMDS is a non-nucleophilic base required for the regeneration of the Ni(0) catalyst from the Ni(I) intermediate.[4]
-
-
Photoreaction:
-
Stir the reaction mixture vigorously.
-
Place the flask approximately 5-10 cm from the LED light source. Use a fan to maintain the reaction at room temperature.
-
Irradiate the mixture for 12-48 hours. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.
-
Causality: Continuous irradiation is necessary to generate the excited state of the photosensitizer. Stirring ensures homogenous irradiation and mixing. Reaction time will require optimization.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by opening the flask to air and adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary Table (Hypothetical Optimization)
| Entry | Photosensitizer | Ni Catalyst (mol%) | Base | Time (h) | Yield (%) |
| 1 | Benzophenone | 5 | LiHMDS | 24 | (Reference) |
| 2 | This Work | 5 | LiHMDS | 24 | To be determined |
| 3 | This Work | 10 | LiHMDS | 24 | To be determined |
| 4 | This Work | 5 | K₂CO₃ | 24 | To be determined |
Key Considerations for this compound
-
Photophysical Properties: The fluoro and trifluoromethyl substituents are strongly electron-withdrawing. This will likely lower the energy of the n→π* transition and could affect the triplet state energy and lifetime. Researchers should characterize the UV-Vis absorption spectrum of the compound to select an appropriate light source that ensures efficient excitation.
-
Reactivity: The electron-withdrawing groups may increase the electrophilicity of the triplet-state carbonyl oxygen, potentially enhancing its reactivity in the HAT step.[9] This could lead to faster reaction rates or allow for the activation of stronger C-H bonds compared to unsubstituted benzophenone.
-
Solvent Choice: The choice of solvent is critical. While toluene is used as the substrate here, for other substrates, a non-reactive, polar aprotic solvent like acetonitrile or DMF might be necessary. The photochemical properties of benzophenones can be solvent-dependent.[5]
Safety Precautions
-
Photochemical Reactions: Use appropriate shielding for the light source to avoid eye exposure.
-
Reagents: Nickel compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Organolithium bases like LiHMDS are highly reactive and moisture-sensitive.
-
Solvents: Toluene and other organic solvents are flammable and should be handled with care.
References
- 1. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]
- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06285A [pubs.rsc.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
experimental protocol for photocatalysis with 2-Fluoro-3-(trifluoromethyl)benzophenone
An In-Depth Guide to Photocatalysis with 2-Fluoro-3-(trifluoromethyl)benzophenone: Application Notes and Experimental Protocols
Introduction: A Modern Photocatalyst for C-H Functionalization
In the landscape of modern synthetic organic chemistry, the quest for selective, efficient, and sustainable methods for carbon-hydrogen (C-H) bond functionalization is paramount. Photocatalysis, harnessing the energy of light to drive chemical transformations, has emerged as a powerful tool in this endeavor. Among the diverse array of photocatalysts, organic carbonyls, particularly benzophenone and its derivatives, have a storied history and a vibrant present.
This guide focuses on This compound , a specialized organocatalyst designed for enhanced photocatalytic performance. The strategic placement of electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring significantly modulates the electronic properties of the benzophenone core. This modification enhances its ability to undergo intersystem crossing to the triplet excited state, a key step in many photocatalytic cycles, and increases its oxidation potential, making it a more potent hydrogen atom transfer (HAT) agent. These attributes make it particularly effective for activating strong C(sp³)–H bonds in substrates like ethers, alkanes, and amines, opening avenues for complex molecule synthesis under mild conditions.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the mechanistic underpinnings of this compound catalysis, a robust and validated experimental protocol for a representative C-H functionalization reaction, and insights into the causality behind critical experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of the catalyst's properties is essential for safe and effective implementation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₄O | [2] |
| Molecular Weight | 268.21 g/mol | [2] |
| Physical State | Liquid | [2] |
| Boiling Point | 121 °C / 249.8 °F | [2] |
| Flash Point | > 110 °C / > 230 °F | [2] |
| CAS Number | 207853-70-1 | [2][3] |
Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile rubber is suitable), safety glasses with side shields or goggles, and a lab coat.[2][5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[4] Avoid contact with skin and eyes.
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[2] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2] If inhaled, move the person to fresh air.[2]
Mechanistic Principles: The Hydrogen Atom Transfer (HAT) Cycle
The primary mechanism through which this compound operates is via a Hydrogen Atom Transfer (HAT) pathway. Benzophenones are excellent photosensitizers; upon absorption of UV-A light (typically ~365 nm), they are promoted from their ground state (S₀) to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state (T₁).[6]
The triplet state of the benzophenone is diradical in nature and is the key reactive species in the catalytic cycle.[6] It can abstract a hydrogen atom from a suitable C-H bond of a substrate, leading to the formation of a substrate-derived radical and a benzhydrol ketyl radical. This substrate radical is now primed for subsequent transformations, such as addition to an acceptor molecule.
The diagram below illustrates the general photocatalytic cycle for a C-H functionalization reaction.
Caption: Fig. 1: Generalized Hydrogen Atom Transfer (HAT) Cycle.
Experimental Protocol: Photocatalytic C-H Amination of Tetrahydrofuran (THF)
This protocol details a representative application of this compound in the C-H amination of tetrahydrofuran (THF), a common solvent and substrate in HAT chemistry. This transformation is valuable for synthesizing complex amine-containing molecules.
Materials and Reagents:
-
Photocatalyst: this compound (1-5 mol%)
-
Substrate: Tetrahydrofuran (THF), anhydrous
-
Amine Source: N-Fluorobenzenesulfonimide (NFSI) or similar electrophilic amine source
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Inert Gas: Argon or Nitrogen (high purity)
Equipment:
-
Schlenk tubes or borosilicate glass vials with screw caps and PTFE septa
-
Magnetic stirrer and stir bars
-
Photoreactor equipped with a 365 nm LED light source and cooling fan
-
Standard laboratory glassware for workup
-
Syringes and needles for transfer of anhydrous solvents
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.02 mmol, 2 mol%).
-
Add the amine source, N-Fluorobenzenesulfonimide (NFSI) (1.0 mmol, 1.0 equiv).
-
Seal the Schlenk tube with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen is critical as O₂ can quench the excited triplet state of the catalyst and participate in unwanted side reactions.
-
-
Addition of Reagents:
-
Using a gas-tight syringe, add the anhydrous solvent (e.g., MeCN, 5 mL).
-
Add the substrate, tetrahydrofuran (THF) (2.0 mmol, 2.0 equiv). The solution should be homogeneous.
-
-
Irradiation:
-
Place the Schlenk tube in the photoreactor approximately 5-10 cm from the 365 nm LED light source.
-
Ensure the reaction is being stirred vigorously to ensure even irradiation.
-
Turn on the cooling fan to maintain the reaction at ambient temperature (typically 20-25 °C). Overheating can lead to side reactions and catalyst degradation.
-
Irradiate for the specified time (e.g., 12-24 hours).
-
-
Reaction Monitoring:
-
Progress can be monitored by periodically taking small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the light source and remove the reaction vessel.
-
Quench the reaction by opening it to the air.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated product.
-
-
Product Characterization:
-
The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow from preparation to analysis.
Caption: Fig. 2: Step-by-step experimental workflow.
Conclusion
This compound stands out as a highly effective photocatalyst for challenging C-H functionalization reactions. Its engineered electronic properties lead to efficient hydrogen atom transfer, enabling the activation of otherwise inert C-H bonds under mild, light-driven conditions. The detailed protocol provided herein offers a robust starting point for researchers to explore its synthetic utility. By understanding the mechanistic principles and adhering to the outlined experimental procedures, scientists can leverage this powerful catalyst to accelerate discovery in drug development and complex molecule synthesis.
References
The Strategic Role of 2-Fluoro-3-(trifluoromethyl)benzophenone in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: Unpacking the Potential of a Highly Functionalized Scaffold
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The benzophenone core, a diarylketone structure, represents a ubiquitous and versatile scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic pharmaceuticals.[1] Its rigidity and capacity for diverse functionalization make it an ideal starting point for developing targeted therapies. The value of this scaffold is significantly enhanced by the judicious incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its profound ability to modulate a molecule's physicochemical and biological properties.[2][3] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can lead to improved target binding affinity, enhanced cell membrane permeability, and a longer in vivo half-life.[2]
This guide focuses on the medicinal chemistry applications of 2-Fluoro-3-(trifluoromethyl)benzophenone , a building block that synergistically combines the structural benefits of the benzophenone scaffold with the advantageous properties of both a fluorine atom and a trifluoromethyl group. The specific placement of these groups creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[1][4]
While direct, published synthetic protocols for many novel applications of this specific molecule are often proprietary and found within patent literature, this document provides a detailed, scientifically-grounded framework for its use. We will explore its role as a key intermediate and provide a robust, representative protocol for its synthesis via a classic and reliable organometallic approach.
Physicochemical Properties and Structural Features
A comprehensive understanding of a building block's properties is essential for its effective application in synthesis.
| Property | Value | Implication in Synthesis |
| Molecular Formula | C₁₄H₈F₄O | High fluorine content suggests enhanced metabolic stability and lipophilicity in derivatives. |
| Molecular Weight | 268.21 g/mol | A moderate molecular weight, suitable for inclusion in drug-like molecules without excessive size. |
| Appearance | Typically an off-white to pale yellow solid | Standard for a crystalline organic solid. |
| Key Structural Features | Ortho-fluoro substituent, Meta-trifluoromethyl group | The ortho-fluoro group can influence the conformation of the benzoyl group and participate in hydrogen bonding. The meta-trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and providing a metabolically stable lipophilic pocket. |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, DMF) | Facilitates its use in a wide range of reaction conditions. |
Application in Medicinal Chemistry: A Gateway to Complex Bioactive Molecules
The unique substitution pattern of this compound makes it a precursor for a variety of complex molecular architectures. Its utility is primarily as a key intermediate, where the benzophenone core is further elaborated to generate final drug candidates.
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors are a major focus of modern drug development. The benzophenone scaffold is a common feature in many kinase inhibitors, providing a rigid framework for orienting pharmacophoric groups within the ATP-binding pocket of the target kinase.
The 2-fluoro-3-(trifluoromethyl)phenyl moiety of the title compound is particularly relevant for this application. The trifluoromethyl group can occupy hydrophobic pockets within the kinase active site, while the fluorine atom can form key hydrogen bond interactions, enhancing binding affinity and selectivity.
Synthetic Protocol: Preparation of this compound
The following protocol details a representative and robust method for the synthesis of this compound. The chosen method is a Grignard reaction followed by an oxidation, a well-established and versatile approach for the formation of diaryl ketones. This protocol is based on established chemical principles and provides a reliable pathway for researchers requiring this key intermediate.
Workflow Diagram: Two-Step Synthesis
Caption: Two-step synthesis of the target benzophenone.
Part 1: Grignard Reaction to Form the Secondary Alcohol Intermediate
Principle: This step involves the formation of a Grignar reagent from 1-bromo-2-fluoro-3-(trifluoromethyl)benzene, which then undergoes a nucleophilic addition to benzaldehyde to form the corresponding secondary alcohol.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene | 243.00 | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 |
| Benzaldehyde | 106.12 | 11.0 | 1.1 |
| Iodine (catalyst) | 253.81 | - | Crystal |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Saturated aq. Sodium Chloride (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Briefly heat the magnesium with a heat gun under vacuum and backfill with inert gas to ensure it is dry.
-
Grignard Formation: Add a small crystal of iodine to the flask. Prepare a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF (20 mL). Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of benzaldehyde (1.1 eq) in anhydrous THF (10 mL) dropwise via the dropping funnel.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the magnesium salts dissolve.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanol as an oil or solid, which can be used in the next step without further purification.
Part 2: Oxidation to the Final Benzophenone Product
Principle: The secondary alcohol intermediate is oxidized to the corresponding ketone using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanol | 270.22 | ~10.0 | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 15.0 | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Silica Gel | - | As needed | - |
Procedure:
-
Reaction Setup: Dissolve the crude alcohol from Part 1 in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidation: Add PCC (1.5 eq) to the solution in one portion. Stir the resulting mixture at room temperature for 2-4 hours, or until TLC analysis shows complete conversion of the alcohol to the ketone.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Conclusion and Future Perspectives
This compound is a highly valuable building block for medicinal chemists, offering a unique combination of structural and electronic features. Its application as a core intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, underscores its importance in modern drug discovery programs. The synthetic protocol outlined in this guide provides a reliable and adaptable method for its preparation, enabling researchers to access this key component for their synthetic campaigns. As the demand for highly specific and metabolically robust drug candidates continues to grow, the strategic use of fluorinated scaffolds like this compound will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Fluoro-3-(trifluoromethyl)benzophenone
Introduction: The Strategic Importance of Fluorinated Benzophenones in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design.[1][2][3] These modifications can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] 2-Fluoro-3-(trifluoromethyl)benzophenone is a valuable fluorinated building block, offering a unique combination of steric and electronic properties for the synthesis of complex pharmaceutical intermediates.[4][5] Its benzophenone core is a ubiquitous scaffold in medicinal chemistry, found in numerous bioactive compounds.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on precursors for Neurokinin-1 (NK-1) receptor antagonists.[7][8]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for successful synthesis.
| Property | Value |
| CAS Number | 207853-70-1[5] |
| Molecular Formula | C₁₄H₈F₄O[4] |
| Molecular Weight | 268.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as THF, DMF, and Dioxane |
Synthetic Strategy: From Benzophenone to Key Amine Intermediates
A primary application of this compound is its conversion into chiral amines, which are pivotal intermediates in the synthesis of various pharmaceuticals, including NK-1 receptor antagonists like Rolapitant.[8][9] The general synthetic approach involves the introduction of an alkyl group via a Grignard reaction, followed by stereoselective reduction of the resulting tertiary alcohol and subsequent conversion to the desired amine.
The following diagram illustrates the overall workflow:
Caption: Synthetic workflow from benzophenone to chiral amine.
Experimental Protocols
Protocol 1: Grignard Reaction for the Synthesis of a Tertiary Alcohol Intermediate
This protocol details the addition of a methyl group to the carbonyl carbon of this compound using methylmagnesium bromide.
Reaction Scheme:
Caption: Grignard reaction with this compound.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude tertiary alcohol.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(2-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylethan-1-ol.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring
The electron-withdrawing nature of the trifluoromethyl and carbonyl groups activates the ortho- and para-positions to the fluorine atom for nucleophilic aromatic substitution. This allows for the introduction of various functionalities.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. PubChemLite - 207853-70-1 (C14H8F4O) [pubchemlite.lcsb.uni.lu]
- 5. This compound | CAS#:207853-70-1 | Chemsrc [chemsrc.com]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-3-(trifluoromethyl)benzophenone: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Fluorinated Benzophenones in Drug Discovery
2-Fluoro-3-(trifluoromethyl)benzophenone is a highly versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic and steric properties, conferred by the ortho-fluoro and meta-trifluoromethyl substituents on one of the phenyl rings, make it a valuable building block for creating complex molecular architectures with desirable pharmacological profiles. The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern drug design to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1] This guide provides an in-depth exploration of the reaction conditions and protocols for the effective utilization of this compound in key synthetic transformations.
The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly influences the reactivity of the benzophenone core. The carbonyl group is rendered more electrophilic, making it susceptible to a range of nucleophilic additions. Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, although this is generally less facile than with more activated systems. These electronic features, combined with the steric bulk of the substituents, dictate the regioselectivity and stereoselectivity of its reactions, offering unique opportunities for the synthesis of novel bioactive compounds.
This document serves as a comprehensive resource for researchers, providing not only detailed experimental protocols but also the underlying scientific rationale for the selection of reagents and reaction conditions. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 207853-70-1 | PubChem |
| Molecular Formula | C₁₄H₈F₄O | PubChem |
| Molecular Weight | 268.21 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | General Chemical Knowledge |
| ¹H NMR | Consistent with structure | General Chemical Knowledge |
| ¹³C NMR | Consistent with structure | General Chemical Knowledge |
| ¹⁹F NMR | Two distinct signals for -F and -CF₃ | General Chemical Knowledge |
| Mass Spectrum (EI) | M⁺ at m/z 268 | PubChem |
Key Applications & Reaction Protocols
Asymmetric Catalytic Reduction: Synthesis of Chiral Benzhydrols
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. Chiral benzhydrols, in particular, are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of an ortho-fluoro substituent in this compound has been shown to be advantageous in achieving high enantioselectivity in catalytic reductions.[2]
Causality and Mechanistic Insights: The asymmetric transfer hydrogenation of ketones, pioneered by Noyori and others, typically employs a chiral ruthenium catalyst in the presence of a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol. The bifunctional nature of the catalyst, which can interact with both the carbonyl oxygen and the incoming hydride, is crucial for the enantioselective transfer of hydrogen to one face of the ketone. The ortho-fluoro substituent on the benzophenone can enhance the interaction with the catalyst through non-covalent interactions, thereby improving the facial discrimination and leading to higher enantiomeric excess (ee).
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from the work of Ohkuma et al. for the asymmetric transfer hydrogenation of ortho-substituted benzophenones.[2]
Reagents and Equipment:
-
This compound
-
(R,R)-RuCl--INVALID-LINK-- catalyst
-
Formic acid/triethylamine (5:2 azeotropic mixture)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 268 mg) and the (R,R)-RuCl--INVALID-LINK-- catalyst (0.01 mmol, 6.4 mg).
-
Solvent and Reagent Addition: Add the anhydrous solvent (5 mL) to dissolve the starting materials. Then, add the 5:2 formic acid/triethylamine azeotrope (0.5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 28 °C for the time specified by reaction monitoring (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the chiral benzhydrol.
-
Characterization: The enantiomeric excess of the product should be determined by chiral HPLC analysis.
Expected Outcome: This reaction is reported to proceed with high conversion and an enantiomeric excess of 90% for the corresponding (S)-benzhydrol.[2]
Caption: Workflow for the asymmetric transfer hydrogenation of this compound.
Grignard Reaction: Carbon-Carbon Bond Formation
The addition of Grignard reagents to the electrophilic carbonyl carbon of this compound is a powerful method for constructing tertiary alcohols. This transformation is fundamental in organic synthesis for building molecular complexity.
Causality and Mechanistic Insights: Grignard reagents (R-MgX) are potent nucleophiles and strong bases. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the reagent by protic solvents like water. The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the tertiary alcohol. The electron-withdrawing substituents on the benzophenone enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
Generalized Protocol: Grignard Addition
This is a generalized protocol based on standard procedures for Grignard reactions with benzophenones.[3][4][5]
Reagents and Equipment:
-
This compound
-
Alkyl or aryl halide (e.g., methyl iodide, bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
A crystal of iodine (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Flame-dried glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Prepare a solution of the alkyl/aryl halide (1.1 eq.) in anhydrous ether/THF and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.
-
Addition to Ketone: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous ether/THF and add it dropwise to the Grignard solution at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the benzophenone.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether/THF. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude tertiary alcohol by column chromatography or recrystallization.
Caption: Generalized workflow for the Grignard addition to this compound.
Wittig Reaction: Olefination
The Wittig reaction provides a reliable method for converting ketones into alkenes, a transformation that is often challenging to achieve with high selectivity using other methods. Reacting this compound with a phosphonium ylide allows for the synthesis of corresponding diaryl-substituted alkenes.
Causality and Mechanistic Insights: The Wittig reaction involves the reaction of a carbonyl compound with a phosphonium ylide (a Wittig reagent). The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring. This intermediate fragments to give the desired alkene and a stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[6][7] The stereochemical outcome (E/Z selectivity) of the alkene depends on the nature of the ylide (stabilized vs. non-stabilized).
Generalized Protocol: Wittig Olefination
This is a generalized protocol based on standard Wittig reaction procedures.[8][9]
Reagents and Equipment:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous THF or other suitable aprotic solvent
-
Flame-dried glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Ylide Generation: To a flame-dried, two-necked flask under an inert atmosphere, add the phosphonium salt (1.1 eq.) and anhydrous THF. Cool the suspension to 0 °C. Slowly add the strong base (1.05 eq.) dropwise. A color change typically indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Ketone: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography to isolate the desired alkene.
Caption: Generalized workflow for the Wittig olefination of this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Grignard and Wittig reactions, in particular, require strict adherence to anhydrous and inert atmosphere techniques, as the reagents are highly reactive towards moisture and oxygen.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex organic molecules. The protocols and insights provided in this guide demonstrate its utility in key transformations such as asymmetric reduction, Grignard addition, and Wittig olefination. By understanding the interplay of its electronic and steric features, researchers can effectively harness the reactivity of this compound to advance their synthetic and drug discovery programs.
References
- 1. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 2. datapdf.com [datapdf.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerritos.edu [cerritos.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
The Strategic Role of 2-Fluoro-3-(trifluoromethyl)benzophenone and its Analogs in Agrochemical Synthesis: A Technical Guide
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorinated building blocks is a cornerstone of modern molecular design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced efficacy and improved environmental profiles.[1][2] Among the vast arsenal of fluorinated synthons, substituted benzophenones, and their bioisosteric analogs, serve as pivotal intermediates for the construction of complex herbicidal and fungicidal scaffolds.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of fluorinated benzophenone-type structures, with a specific focus on moieties related to 2-Fluoro-3-(trifluoromethyl)benzophenone. While direct, large-scale agrochemical syntheses from this specific benzophenone are not widely documented in publicly available literature, the underlying chemical principles governing its reactivity are fundamental. We will therefore pivot to a detailed examination of the synthesis of a key agrochemical scaffold, the 2-[3-(trifluoromethyl)phenoxy]nicotinamide core of the widely used herbicide, Diflufenican , which exemplifies the strategic implementation of the trifluoromethylphenoxy group.[3][4]
Physicochemical Properties of the Core Moiety
Understanding the physicochemical properties of the building blocks is paramount for reaction design and optimization. The table below summarizes key properties for this compound, a representative of the class of molecules under discussion.
| Property | Value | Reference |
| CAS Number | 207853-70-1 | [5] |
| Molecular Formula | C₁₄H₈F₄O | [5] |
| Molecular Weight | 268.21 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 290 °C | |
| Boiling Point | 290 °C | |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane) |
The Trifluoromethyl Group: A Game-Changer in Agrochemical Design
The trifluoromethyl (-CF₃) group is a powerful tool in the agrochemical designer's toolbox.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's properties:
-
Enhanced Efficacy: The -CF₃ group can increase the binding affinity of a molecule to its target enzyme or receptor, leading to higher potency.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes in plants and soil. This can lead to longer-lasting crop protection.
-
Increased Lipophilicity: The -CF₃ group enhances a molecule's ability to pass through the waxy cuticles of plants and the cell membranes of pests, improving uptake and translocation.
Synthetic Pathways to Agrochemical Scaffolds: The Case of Diflufenican
Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereals.[3] Its synthesis showcases a key transformation that joins a trifluoromethylphenoxy group to a nicotinic acid derivative. While not starting from a benzophenone, this synthesis is highly illustrative of the types of reactions used to incorporate these valuable fluorinated motifs.
The core of the Diflufenican synthesis involves the formation of an ether linkage between 3-(trifluoromethyl)phenol and a 2-halonicotinic acid, followed by amidation with 2,4-difluoroaniline.[1][3]
Diagram: Synthetic Workflow for the Diflufenican Core
Caption: Synthetic pathway to the core structure of Diflufenican.
Detailed Protocols
The following protocols are based on established synthetic methodologies for the preparation of the core structure of Diflufenican.[1]
Protocol 1: Synthesis of 3-(Trifluoromethyl)phenyl 2-chloronicotinate
This protocol describes the esterification of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol.
Materials:
-
2-Chloronicotinic acid
-
3-(Trifluoromethyl)phenol
-
Thionyl chloride or Oxalyl chloride
-
Toluene (anhydrous)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Esterification: Dissolve the crude 2-chloronicotinoyl chloride in anhydrous dichloromethane. In a separate flask, dissolve 3-(trifluoromethyl)phenol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane. Cool the phenol solution to 0 °C in an ice bath.
-
Reaction: Slowly add the acid chloride solution to the phenol solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired ester intermediate.
Protocol 2: Synthesis of Diflufenican
This protocol details the copper-catalyzed amidation of the ester intermediate with 2,4-difluoroaniline.[1]
Materials:
-
3-(Trifluoromethyl)phenyl 2-chloronicotinate
-
2,4-Difluoroaniline
-
Cuprous iodide (CuI), Cuprous bromide (CuBr), Cuprous chloride (CuCl), or Cuprous oxide (Cu₂O) as a catalyst
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base
-
Anhydrous solvent such as DMF, Dioxane, or Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-(trifluoromethyl)phenyl 2-chloronicotinate (1.0 eq), 2,4-difluoroaniline (1.2 eq), the copper catalyst (e.g., CuI, 10 mol%), and the base (e.g., K₂CO₃, 2.0 eq) in the chosen anhydrous solvent.
-
Reaction: Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature will depend on the solvent and catalyst used. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Diflufenican.
Conclusion and Future Perspectives
While this compound itself may not be a direct precursor to a major agrochemical, the synthetic logic and reaction types associated with it and its analogs are of immense importance. The strategic use of the trifluoromethylphenoxy moiety, as demonstrated in the synthesis of Diflufenican, highlights a powerful approach to creating potent and effective herbicides. Future research in this area will undoubtedly continue to explore novel ways to construct complex agrochemicals from readily available fluorinated building blocks. The development of more efficient and sustainable catalytic methods for C-C and C-X bond formation will be crucial in bringing the next generation of crop protection agents from the laboratory to the field.
References
- 1. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 2. Method for synthesizing fluopyram - Eureka | Patsnap [eureka.patsnap.com]
- 3. Diflufenican - Wikipedia [en.wikipedia.org]
- 4. Diflufenican | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 207853-70-1 [m.chemicalbook.com]
Application Notes and Protocols for 2-Fluoro-3-(trifluoromethyl)benzophenone in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Photocatalyst with Unique Electronic Properties
2-Fluoro-3-(trifluoromethyl)benzophenone is a specialized aromatic ketone that has garnered interest in the field of photoredox catalysis. Its utility stems from the foundational photochemical properties of the benzophenone core, which are significantly modulated by the presence of strongly electron-withdrawing fluorine and trifluoromethyl substituents. This unique electronic profile enhances its potential as a photocatalyst for a variety of organic transformations, particularly those involving hydrogen atom transfer (HAT) or energy transfer processes.
The benzophenone scaffold is well-known for its efficient intersystem crossing to the triplet excited state upon photo-excitation. The introduction of fluorine and trifluoromethyl groups at the 2 and 3 positions, respectively, is anticipated to influence the energy of the triplet state and the photophysical properties of the molecule. These substitutions can enhance the stability of the catalyst and fine-tune its reactivity, making it a valuable tool for modern synthetic chemistry. This document provides a detailed overview of the proposed photocatalytic mechanism of this compound and practical protocols for its application.
Part 1: The Photocatalytic Mechanism
The photocatalytic activity of this compound is rooted in the fundamental principles of photochemistry that govern benzophenones. The process can be broken down into several key steps:
-
Photoexcitation: The catalytic cycle begins with the absorption of ultraviolet (UV) light by the ground state of this compound (BP-CF3-F). The carbonyl chromophore absorbs a photon, promoting an electron from a non-bonding n-orbital to an anti-bonding π-orbital, forming a short-lived singlet excited state (¹[BP-CF3-F]).
-
Intersystem Crossing (ISC): Benzophenones are renowned for their high quantum yields of intersystem crossing. The singlet excited state rapidly undergoes ISC to the more stable and longer-lived triplet excited state (³[BP-CF3-F]*). This triplet state is a diradical species and is the primary photo-reactive intermediate in the catalytic cycle.
-
Substrate Activation via Hydrogen Atom Transfer (HAT): The triplet excited state, ³[BP-CF3-F]*, is a potent hydrogen atom abstractor. It can react with a suitable substrate (R-H) that possesses a labile C-H bond. This HAT event generates a ketyl radical intermediate ([BP-CF3-F]-OH) and a substrate radical (R•). This step is crucial for initiating subsequent chemical transformations.
The Influence of Fluorine and Trifluoromethyl Substituents
The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to have the following effects on the photocatalytic properties of the benzophenone core:
-
Triplet State Energy: Electron-withdrawing substituents generally lower the energy of the nπ* triplet state in substituted benzophenones. This can modulate the driving force for HAT and energy transfer reactions.
-
Redox Potential: The electron-deficient aromatic ring will make the triplet state a stronger oxidant, potentially opening up single-electron transfer (SET) pathways in addition to HAT.
-
Stability: Fluorination often imparts greater chemical and thermal stability to organic molecules, which can lead to a more robust and recyclable photocatalyst.
The precise photophysical parameters for this compound, such as its triplet energy and excited-state lifetime, would require experimental determination through techniques like transient absorption spectroscopy. However, based on the known effects of similar substituents, a highly reactive and stable triplet state can be anticipated.
Visualizing the Photocatalytic Cycle
Caption: Proposed photocatalytic cycle for this compound via a Hydrogen Atom Transfer (HAT) mechanism.
Part 2: Application Notes and Experimental Protocols
The ability of excited this compound to generate carbon-centered radicals via HAT makes it a suitable catalyst for a range of C-H functionalization reactions. Below are detailed protocols for a representative application: the α-alkylation of ethers.
Application: Photocatalytic C-H Alkylation of Ethers
This protocol describes the use of this compound to catalyze the addition of an ether C(sp³)–H bond across an electron-deficient alkene, such as an acrylate or acrylonitrile.
Reaction Scheme:
R¹-O-CH₂-R² + H₂C=CH-X ---(hv, BP-CF3-F )--> R¹-O-CH(R²)-CH₂-CH₂-X
(Where X = CO₂R, CN, etc.)
Experimental Protocol
Materials and Equipment:
-
This compound (Catalyst)
-
Substrate ether (e.g., Tetrahydrofuran - THF)
-
Alkene (e.g., Methyl acrylate)
-
Anhydrous, deoxygenated solvent (e.g., Acetonitrile or Dichloromethane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
UV photoreactor or a high-power UV LED (e.g., 365 nm)
-
Nitrogen or Argon source for deoxygenation
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring and characterization (TLC, GC-MS, NMR)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1-5 mol%).
-
Add the alkene (1.0 equivalent).
-
Add the solvent (to achieve a concentration of ~0.1 M with respect to the alkene).
-
Add the ether (typically used in excess, e.g., 5-10 equivalents, or as the solvent).
-
-
Deoxygenation:
-
Seal the flask with a septum.
-
Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes while stirring. This is critical as molecular oxygen can quench the triplet excited state of the photocatalyst.
-
-
Photocatalysis:
-
Place the reaction vessel in the photoreactor or at a fixed distance from the UV LED.
-
Ensure consistent cooling (e.g., with a fan or water bath) to maintain a constant reaction temperature, typically room temperature unless otherwise specified.
-
Irradiate the mixture with UV light while stirring vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (or has reached a plateau), turn off the light source.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ether.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation: Representative Reaction Parameters
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Substrate Conc. | 0.05 - 0.2 M | Higher concentrations can sometimes lead to side reactions. |
| Light Source | 365 nm UV LED | Ensure the emission spectrum overlaps with the catalyst's absorbance. |
| Temperature | 20 - 30 °C | Exothermic reactions may require cooling. |
| Reaction Time | 4 - 24 hours | Varies significantly with substrate reactivity. |
Safety and Handling Precautions
-
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure the photoreactor is properly shielded.
-
The solvents used are often flammable and volatile. Work away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the protocol.
Part 3: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through a series of control experiments:
-
No Light Control: Running the reaction in the dark should result in no product formation, confirming the process is light-dependent.
-
No Catalyst Control: Omitting the this compound should also lead to no reaction, verifying its catalytic role.
-
Quantum Yield Determination (Advanced): For quantitative assessment, the quantum yield of the reaction can be determined using chemical actinometry to measure the photon flux of the light source.
By performing these control experiments, researchers can ensure that the observed reactivity is indeed due to the photocatalytic action of this compound.
The Synthetic Potential of 2-Fluoro-3-(trifluoromethyl)benzophenone: A Guide to its Application as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthetic applications of 2-Fluoro-3-(trifluoromethyl)benzophenone. Contrary to its potential consideration as a photocatalyst analogous to unsubstituted benzophenone, current scientific literature positions this molecule as a highly valuable and reactive synthetic intermediate. The presence of strongly electron-withdrawing fluorine and trifluoromethyl groups on the benzoyl moiety significantly activates the molecule for specific chemical transformations. This guide will delve into the anticipated reactivity of this building block, with a primary focus on its utility in nucleophilic aromatic substitution (SNAr) reactions. Detailed, representative protocols, mechanistic insights, and a discussion of the potential substrate scope are provided to empower researchers in medicinal chemistry and materials science to leverage this compound for the synthesis of novel, complex molecules. The strategic incorporation of fluorinated moieties is a cornerstone of modern drug discovery, known to enhance metabolic stability, binding affinity, and bioavailability.[1]
Introduction: The Strategic Value of Fluorinated Benzophenones
The benzophenone scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid diarylketone framework for the development of targeted therapies and functional materials. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules.[1] The -CF3 group, in particular, can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]
This compound is a bifunctional building block of significant interest. Its structure is characterized by:
-
An electrophilic benzoyl group .
-
An aromatic ring highly activated by two potent electron-withdrawing groups: a fluorine atom and a trifluoromethyl group positioned ortho to each other.
This electronic profile makes the fluorine atom a prime leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for the introduction of a wide array of functional groups.
Anticipated Chemical Reactivity and Mechanistic Considerations
The primary mode of reactivity for this compound as a synthetic substrate is anticipated to be Nucleophilic Aromatic Substitution (SNAr) . The convergence of the ortho-trifluoromethyl group and the para-benzoyl group (relative to the fluorine) creates a highly electron-deficient aromatic ring, which is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.[2]
The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, yielding the substituted product.
Application Protocol: Nucleophilic Aromatic Substitution
The following protocol is a representative, general procedure for the SNAr reaction of this compound with a generic nucleophile. Disclaimer: This protocol is based on established methodologies for SNAr reactions on highly activated fluoroarenes and has not been specifically optimized for this substrate. Researchers should consider this a starting point and may need to adjust conditions such as temperature, reaction time, and stoichiometry for their specific nucleophile.
General Procedure for SNAr with an Amine Nucleophile
Objective: To synthesize a 2-(amino)-3-(trifluoromethyl)benzophenone derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by TLC. The high activation of the substrate may allow for the reaction to proceed at lower temperatures than typical SNAr reactions.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(amino)-3-(trifluoromethyl)benzophenone derivative.
Potential Substrate Scope
The high degree of activation of this compound suggests that it should be compatible with a broad range of nucleophiles. The table below summarizes potential nucleophile classes and the expected products.
| Nucleophile Class | Example | Expected Product Structure | Potential Application |
| Primary/Secondary Amines | Anilines, Benzylamines | 2-(Amino)-3-(trifluoromethyl)benzophenone | Pharmaceutical Scaffolds |
| Thiols | Thiophenols, Alkyl thiols | 2-(Thio)-3-(trifluoromethyl)benzophenone | Agrochemicals, Materials |
| Alcohols/Phenols | Phenols, Benzyl alcohol | 2-(Oxy)-3-(trifluoromethyl)benzophenone | Polymer Chemistry |
| N-Heterocycles | Imidazole, Pyrazole | 2-(Heterocyclyl)-3-(trifluoromethyl)benzophenone | Bioactive Molecules |
Note: Reactions with alkoxides or phenoxides may require the pre-formation of the nucleophile using a strong base like sodium hydride (NaH).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on structurally related compounds, it may be irritating to the eyes, respiratory system, and skin.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a promising and versatile synthetic building block. Its electronically activated aromatic ring makes it an ideal substrate for nucleophilic aromatic substitution reactions, enabling the straightforward synthesis of a diverse range of complex substituted benzophenone derivatives. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this valuable intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Optimizing Photochemical Excitation of 2-Fluoro-3-(trifluoromethyl)benzophenone
For: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-3-(trifluoromethyl)benzophenone is a substituted aromatic ketone with significant potential in photochemistry, serving as a photoinitiator or a reactive intermediate in the synthesis of complex molecules. The strategic placement of fluorine and trifluoromethyl groups can modify the photophysical and photochemical properties compared to unsubstituted benzophenone, influencing its stability, reactivity, and interaction with light.[1] The efficacy of any photochemical process hinges on the precise selection of an excitation wavelength that corresponds to the molecule's absorption maximum (λmax). This application note provides a comprehensive guide and detailed protocols for determining the optimal light source and excitation wavelength for this compound. By following these self-validating experimental procedures, researchers can ensure efficient and reproducible photochemical reactions.
Underlying Principles: The Photochemistry of Benzophenones
Benzophenone and its derivatives are renowned for their photochemical reactivity, which is initiated by the absorption of ultraviolet (UV) light. Upon absorbing a photon, the molecule is promoted from its ground state (S0) to an excited singlet state (S1).[2] Due to efficient intersystem crossing (ISC), this S1 state rapidly converts to a more stable and longer-lived triplet state (T1).[2] It is from this T1 state that most of the characteristic photochemistry of benzophenones, such as hydrogen abstraction and photosensitization, occurs.
The substitution pattern on the aromatic rings can significantly influence the energy levels of the excited states and, consequently, the absorption spectrum. Therefore, experimental determination of the UV-Vis absorption spectrum for this compound is a critical first step before designing any photochemical experiment.
Part 1: Determination of Absorption Maximum (λmax)
To identify the optimal excitation wavelength, it is imperative to first measure the UV-Vis absorption spectrum of this compound. This section provides a detailed protocol for this determination.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile or cyclohexane) at a concentration of 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 10-50 µM) in the same solvent. The final concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 AU.
-
-
Instrumentation:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Use a pair of matched quartz cuvettes with a 1 cm path length.
-
-
Measurement:
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the prepared solution of this compound.
-
Record a baseline with the solvent-filled cuvettes.
-
Measure the absorption spectrum of the sample over a wavelength range of 200-500 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum. This will be the primary target for the excitation wavelength.
-
Record the molar absorptivity (ε) at λmax if the concentration is known accurately.
-
Data Presentation: Template for Spectroscopic Data
Researchers should populate the following table with their experimentally determined values.
| Parameter | Value | Units |
| Solvent | ||
| Concentration | µM | |
| λmax | nm | |
| Absorbance at λmax | AU | |
| Molar Absorptivity (ε) at λmax | M-1cm-1 |
Part 2: Selection of an Appropriate Light Source
Once the λmax is determined, an appropriate light source that emits at or near this wavelength can be selected. The choice of light source will depend on the specific application, scale of the reaction, and required light intensity.
Commonly Used Light Sources in Photochemistry
| Light Source | Wavelength Range | Advantages | Disadvantages |
| Medium-Pressure Mercury Arc Lamp | Polychromatic (strong lines at 254, 313, 365, 404, 436, 546 nm) | High intensity, broad applicability | Requires cooling, ozone production (if not doped), requires filters for wavelength selection |
| Light Emitting Diodes (LEDs) | Narrow bandwidth (e.g., 365 ± 5 nm) | High efficiency, long lifetime, low heat output, wavelength specific | Lower intensity than arc lamps, fixed wavelength |
| Lasers | Monochromatic | High intensity, coherent, precise wavelength | High cost, potential for sample damage |
For exciting this compound, a medium-pressure mercury arc lamp combined with a bandpass filter centered around the determined λmax is a versatile option. Alternatively, high-power LEDs with an emission maximum close to the λmax offer excellent control and efficiency. While sunlight can be used for some benzophenone reactions, its variable intensity and broad spectrum make it unsuitable for precise and reproducible experiments.[2][3]
Workflow for Light Source Selection
Caption: Workflow for selecting the optimal excitation source.
Part 3: General Protocol for a Photochemical Reaction
This section provides a generalized, step-by-step protocol for a photochemical reaction involving this compound. This protocol should be adapted based on the specific reaction being performed.
Experimental Protocol: Photoreaction
-
Reaction Setup:
-
In a vessel made of appropriate material (e.g., quartz or borosilicate glass, depending on the excitation wavelength), dissolve this compound and other reactants in a suitable solvent.
-
The reaction vessel should be equipped with a stirring mechanism and a means to control the temperature.
-
Crucial Step: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes prior to and during irradiation to remove dissolved oxygen, which can quench the triplet excited state.[4]
-
-
Irradiation:
-
Position the light source at a fixed distance from the reaction vessel.
-
If using a mercury arc lamp, use a filter to isolate the desired wavelength range corresponding to the λmax.
-
Turn on the light source to initiate the reaction.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the light source.
-
Perform an appropriate work-up procedure to isolate the crude product.
-
Purify the product using techniques such as column chromatography, recrystallization, or distillation.
-
-
Characterization:
-
Characterize the purified product using standard analytical methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
-
Logical Flow of a Photochemical Experiment
References
Application Notes & Protocols for 2-Fluoro-3-(trifluoromethyl)benzophenone
Introduction: The Strategic Value of 2-Fluoro-3-(trifluoromethyl)benzophenone
This compound is a highly functionalized aromatic ketone that serves as a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its structure is distinguished by a benzoyl group attached to a phenyl ring bearing two powerful electron-withdrawing substituents: a fluorine atom and a trifluoromethyl (CF₃) group. This specific arrangement of functional groups imparts unique reactivity, making it a valuable precursor for creating complex molecular architectures.
The trifluoromethyl group is a cornerstone in drug design, known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and bioavailability.[2] The fluorine atom, positioned ortho to the CF₃ group, is not merely a structural component but an active participant in the molecule's chemistry. It is highly activated towards Nucleophilic Aromatic Substitution (SNAr) , providing a reliable handle for introducing a wide array of nucleophiles.[3] Concurrently, the ketone's carbonyl group offers a classic site for nucleophilic additions (e.g., Grignard reactions) and reductions, allowing for the generation of chiral centers and diarylmethanol scaffolds.[4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core reactivity principles of this compound and presents field-proven protocols for its most common and impactful synthetic transformations.
Physicochemical & Safety Profile
Before use, it is critical to understand the properties and handling requirements of the title compound.
| Property | Value | Reference(s) |
| CAS Number | 207853-70-1 | [6][7] |
| Molecular Formula | C₁₄H₈F₄O | [8][9] |
| Molecular Weight | 268.21 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | [10] |
| Solubility | Soluble in common organic solvents (THF, DMF, Dioxane, CH₂Cl₂) | [10] |
| Purity | Typically ≥97% | [10] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the material safety data sheet (MSDS) for complete safety and disposal information.
Core Reactivity Principles & Synthetic Pathways
The synthetic utility of this compound is governed by the interplay of its three key functional groups. The strong, inductive electron-withdrawing effects of the ortho-fluorine and meta-trifluoromethyl groups render the attached aromatic ring electron-deficient. This electronic profile is the primary driver for its reactivity.
-
Activation towards SNAr: The electron-deficient nature of the aromatic ring significantly lowers the energy barrier for nucleophilic attack. The fluorine atom becomes an excellent leaving group, enabling efficient displacement by various nucleophiles. This regioselectivity is well-established for polyfluoroarenes, where attack occurs preferentially at positions para or ortho to strong electron-withdrawing groups.[3]
-
Electrophilicity of the Carbonyl Carbon: The carbonyl group remains a potent electrophilic site, readily undergoing addition reactions with carbon-based nucleophiles like Grignard reagents or hydride-based reducing agents.
-
Photochemical Potential: Benzophenones are well-known photoinitiators. The triplet state of the benzophenone core can be accessed upon UV irradiation, enabling hydrogen abstraction reactions or energy transfer processes.[11]
The following diagram illustrates the primary synthetic transformations available from this key starting material.
Caption: Key synthetic pathways for this compound.
Application Note 1: Nucleophilic Aromatic Substitution (SNAr)
A. Mechanistic Rationale & Causality
The SNAr reaction is a cornerstone transformation for this substrate. It proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12] The strong electron-withdrawing capacity of the adjacent CF₃ group and the carbonyl group is critical for stabilizing this intermediate, thereby facilitating the reaction. In the subsequent step, aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group.
The choice of base and solvent is crucial. A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is required to deprotonate the nucleophile (if it is an amine or alcohol) without competing in the substitution reaction. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the cationic counter-ion of the base and accelerate the reaction rate.
Caption: Generalized mechanism for the SNAr reaction.
B. Detailed Protocol: Synthesis of 2-(Piperidin-1-yl)-3-(trifluoromethyl)phenylmethanone
This protocol describes a typical SNAr reaction using piperidine as the nucleophile.
Materials:
-
This compound (1.0 equiv, e.g., 268 mg, 1.0 mmol)
-
Piperidine (1.2 equiv, e.g., 102 mg, 1.2 mmol, ~0.12 mL)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (3-5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.
-
Solvent & Reagent Addition: Add anhydrous DMF (3 mL) to the flask, followed by the dropwise addition of piperidine via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Application Note 2: Carbonyl Group Modification via Grignard Reaction
A. Mechanistic Rationale & Causality
The Grignard reaction provides a powerful method for C-C bond formation, transforming the planar ketone into a sterically more complex tertiary alcohol.[13] The Grignard reagent (R-MgBr) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetravalent magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[14]
Critical Causality: This reaction is extremely sensitive to moisture and protic solvents (like water or alcohols). Grignard reagents are strong bases and will be quenched by any source of protons, preventing the desired reaction with the ketone.[13] Therefore, all glassware must be rigorously dried (e.g., oven- or flame-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.
Caption: Workflow for the Grignard reaction with a ketone.
B. Detailed Protocol: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylmethanol
This protocol describes the addition of a phenyl group using phenylmagnesium bromide.
Materials:
-
This compound (1.0 equiv, e.g., 268 mg, 1.0 mmol)
-
Phenylmagnesium bromide (1.2 equiv, e.g., 1.2 mL of a 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous (5-10 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
3M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Place this compound into a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Dissolve the ketone in anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred ketone solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.[4]
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (10 mL).[4] A white precipitate may form.
-
Acidification & Extraction: Add 3M HCl until the solids dissolve. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the tertiary alcohol.
Application Note 3: Selective Reduction to a Benzhydrol Derivative
A. Rationale & Application
The reduction of the benzophenone to the corresponding diarylmethanol (benzhydrol) is a fundamental transformation. These products are valuable chiral synthons and are present in numerous biologically active molecules. Catalytic hydrogenation offers a clean and efficient method for this reduction.[5]
A RuCl₂(phosphine)₂(diamine) complex is a highly effective precatalyst for the hydrogenation of benzophenones.[5] The reaction proceeds smoothly under relatively mild conditions (low hydrogen pressure, near room temperature) in the presence of a base like potassium tert-butoxide. This method is often preferred over stoichiometric metal hydride reagents for its high efficiency and selectivity, especially on an industrial scale.
B. Detailed Protocol: Catalytic Hydrogenation to 2-Fluoro-3-(trifluoromethyl)phenylmethanol
Materials:
-
This compound (1.0 equiv, e.g., 2.68 g, 10 mmol)
-
trans-RuCl₂[(S)-binap][(S,S)-dpen] (or similar Ru-catalyst, S/C ratio = 2000:1, 0.0005 equiv)
-
Potassium tert-butoxide (t-BuOK) (0.4 equiv, 4 mmol)
-
2-Propanol (isopropanol), anhydrous (20 mL)
-
Hydrogen (H₂) gas
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure reaction vessel (autoclave) with the Ru-catalyst and potassium tert-butoxide.
-
Substrate Addition: Add the this compound and anhydrous 2-propanol.
-
Hydrogenation: Seal the vessel, remove the inert atmosphere, and pressurize with hydrogen gas to 8 atm.
-
Reaction Conditions: Stir the mixture vigorously at 30-35 °C for 12-18 hours, or until H₂ uptake ceases.[5]
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite or silica gel to remove the catalyst.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the pure secondary alcohol.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 207853-70-1 [m.chemicalbook.com]
- 7. This compound | CAS#:207853-70-1 | Chemsrc [chemsrc.com]
- 8. PubChemLite - 207853-70-1 (C14H8F4O) [pubchemlite.lcsb.uni.lu]
- 9. pschemicals.com [pschemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 2-Fluoro-3-(trifluoromethyl)benzophenone in Flow Chemistry
Introduction: The Strategic Advantage of Fluorinated Benzophenones in Modern Synthesis
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1] The benzophenone scaffold, a privileged structure in medicinal chemistry, becomes a particularly valuable building block when functionalized with these moieties.[2] 2-Fluoro-3-(trifluoromethyl)benzophenone is a key exemplar of this class of compounds, offering a unique combination of electronic and steric properties for the synthesis of novel active pharmaceutical ingredients (APIs).
However, the true potential of such reactive intermediates is unlocked when paired with advanced processing technologies. Flow chemistry, or continuous-flow processing, offers a paradigm shift from traditional batch synthesis. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, we achieve superior control over reaction parameters like temperature, pressure, and residence time.[3] This enhanced control is particularly crucial for photochemical reactions, which are often plagued by issues of light penetration, scalability, and the management of short-lived, high-energy intermediates in batch reactors.[4]
This document serves as a comprehensive guide to leveraging the unique properties of this compound within a continuous-flow photochemical environment. We will explore its application as a photosensitizer, providing detailed protocols and the scientific rationale behind the experimental design.
Part 1: this compound as a Photosensitizer in C-H Functionalization
Mechanistic Rationale:
Benzophenones are exemplary photosensitizers. Upon absorption of UV light, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁). This triplet state is a powerful hydrogen atom abstractor.[5] The T₁ state of this compound can abstract a hydrogen atom from a suitable substrate, generating a substrate radical and a ketyl radical. This initiation step can trigger a variety of synthetic transformations.
The fluorine and trifluoromethyl substituents on the benzophenone core are not merely passive spectators. Their strong electron-withdrawing nature can influence the energy of the triplet state and the quantum yield of intersystem crossing, potentially fine-tuning the reactivity and selectivity of the hydrogen abstraction process. While detailed photophysical data for this specific molecule is not widely published, its structural analogues suggest a high potential for efficient photosensitization.
A representative application is the C-H functionalization of tetrahydrofuran (THF), a common solvent that can also serve as a reactant, to form a dimer. This reaction showcases the ability to form C-C bonds by activating otherwise inert C-H bonds.
Proposed Reaction: Photochemical Dimerization of Tetrahydrofuran
Caption: Proposed mechanism for the photosensitized dimerization of THF.
Part 2: Experimental Protocol for Flow Photochemical Dimerization of THF
This protocol details the continuous-flow synthesis of the THF dimer using this compound as a photosensitizer. The described system is a generic laboratory-scale flow chemistry setup.
Materials and Equipment
| Reagents | Equipment |
| This compound | Syringe pumps (2x) |
| Tetrahydrofuran (THF), anhydrous | T-mixer |
| Acetonitrile (MeCN), HPLC grade | FEP or PFA tubing reactor coil (e.g., 10 mL volume) |
| Nitrogen gas (high purity) | UV photoreactor (e.g., with 365 nm LEDs)[6] |
| Back pressure regulator (BPR) | |
| Temperature controller with cooling fan/circulator | |
| Product collection vessel |
Reagent Stream Preparation
Causality: Preparing separate, homogenous solutions is critical for stable and pulseless flow, which is essential for reproducible results. Degassing with nitrogen is crucial to remove dissolved oxygen, a known quencher of triplet states, which would otherwise inhibit the reaction.
-
Stream A (Substrate): Prepare a solution of this compound (0.01 M) in a 1:1 mixture of THF and Acetonitrile.
-
Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Pump Loading: Load the prepared solution into a gas-tight syringe for Pump A.
Flow Reactor Setup and Priming
Causality: The choice of FEP or PFA tubing is dictated by their transparency to UV light and chemical inertness. Priming the system removes air and ensures the reactor is filled with the reaction medium before irradiation begins, preventing inconsistent reaction conditions at the start of the run.
Caption: Experimental workflow for the continuous photochemical dimerization.
-
Assemble the Flow Path: Connect the syringe pump outlet to the T-mixer, the mixer to the photoreactor coil, the coil to the back pressure regulator, and finally to the collection vessel.
-
Install Photoreactor: Place the reactor coil within the photoreactor housing, ensuring uniform exposure to the light source.
-
Set Temperature: Set the temperature controller to 25 °C. The cooling system is vital to dissipate heat generated by the lamps and maintain thermal equilibrium.[7]
-
Prime the System: Pump the reagent solution through the entire system at a high flow rate (e.g., 2 mL/min) until all air bubbles are expelled and the solution reaches the collection vessel.
Reaction Execution and Data Collection
Causality: The flow rate determines the residence time—the average time a molecule spends in the irradiated zone. This is a critical parameter in flow chemistry, allowing precise control over reaction time.[8] A back pressure regulator is used to suppress bubble formation from any potential solvent outgassing and to ensure a stable, single-phase flow.
| Parameter | Value | Rationale |
| Flow Rate (Pump A) | 1.0 mL/min | To achieve a 10-minute residence time in a 10 mL reactor. |
| Reactor Volume | 10 mL | Standard volume for lab-scale screening. |
| Residence Time | 10 min | Calculated as Reactor Volume / Total Flow Rate. |
| Temperature | 25 °C | Minimizes thermal side reactions. |
| Wavelength | 365 nm | Corresponds to the absorption maximum of benzophenone. |
| Back Pressure | 10 bar | Ensures a stable single-phase flow. |
Procedure:
-
Set Flow Rate: Adjust the flow rate of Pump A to 1.0 mL/min.
-
Initiate Reaction: Once the flow is stable, turn on the UV lamps in the photoreactor.
-
Achieve Steady State: Allow the system to run for at least three residence times (30 minutes) to ensure that the product being collected is representative of the steady-state reaction conditions.
-
Collect Samples: Collect the product stream in a sealed vial. Samples can be taken at various time points for analysis by GC-MS or HPLC to determine conversion and yield.
-
Shutdown: After the desired amount of product is collected, turn off the UV lamps first, then continue to flow the solvent through the system for several minutes to flush out any remaining reactants and products before stopping the pumps.
Part 3: Trustworthiness and Self-Validation
A key attribute of flow chemistry is its high reproducibility. The protocol described is designed to be self-validating through the following principles:
-
Steady-State Operation: By collecting data only after the system has reached a steady state, the results are independent of the initial start-up phase and are highly reproducible.
-
Precise Parameter Control: The use of syringe pumps and temperature controllers ensures that the reaction conditions are held constant, eliminating the variability often seen in batch reactions.[3]
-
In-line Analysis (Advanced): For rigorous process control, in-line analytical techniques such as IR or UV-Vis spectroscopy can be integrated into the flow path to monitor the reaction in real-time, providing immediate feedback on conversion and stability.
Conclusion and Future Perspectives
This application note provides a foundational protocol for the use of this compound in continuous-flow photochemistry. The presented dimerization reaction is a model system, but the principles can be extended to a wide range of C-H functionalization reactions relevant to pharmaceutical synthesis. The enhanced safety, scalability, and control offered by flow chemistry make it an ideal platform for exploring the reactivity of novel, highly functionalized building blocks like fluorinated benzophenones.[8][9] Future work should focus on expanding the substrate scope and exploring the unique selectivity that may be imparted by the electronic properties of this specific photosensitizer.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Photochemistry for the Preparation of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Photochemistry – The Kappe Laboratory [goflow.at]
- 5. researchgate.net [researchgate.net]
- 6. vapourtec.com [vapourtec.com]
- 7. vapourtec.com [vapourtec.com]
- 8. asynt.com [asynt.com]
- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
Application Notes and Protocols: The Role of Benzophenones in Hydrogen Atom Transfer (HAT) Photocatalysis
Introduction: Revitalizing a Classic Photochemical Motif for Modern Synthesis
For decades, benzophenone has been a cornerstone of photochemistry, primarily recognized for its utility in initiating radical polymerizations. However, the last decade has witnessed a significant resurgence of benzophenone and its derivatives, not as stoichiometric initiators, but as highly efficient and selective photocatalysts for hydrogen atom transfer (HAT). This paradigm shift has unlocked novel synthetic pathways, particularly in the realm of C–H functionalization, a long-standing challenge in organic synthesis. The ability of photoexcited benzophenone to selectively abstract a hydrogen atom from an unactivated C(sp³)–H bond under mild conditions has positioned it as an indispensable tool for researchers, scientists, and drug development professionals.[1][2][3]
This guide provides an in-depth exploration of the principles and applications of benzophenone-mediated HAT photocatalysis. We will delve into the underlying photochemical mechanisms, present detailed experimental protocols for key transformations, and offer field-proven insights to empower researchers to harness the full potential of this powerful synthetic strategy. The methodologies described herein are designed to be robust and reproducible, forming a self-validating framework for successful implementation in both academic and industrial research settings.
Part 1: The Mechanistic Cornerstone of Benzophenone HAT Photocatalysis
The efficacy of benzophenone as a HAT photocatalyst is rooted in its distinct photophysical properties. Upon absorption of UV light (typically in the 350-390 nm range), benzophenone undergoes a rapid and highly efficient intersystem crossing from its initial singlet excited state (S₁) to a more stable triplet excited state (T₁).[4][5] This triplet state possesses a diradical character, with an unpaired electron localized on both the carbonyl oxygen and the aromatic ring system, making it a potent hydrogen atom abstractor.[3]
The catalytic cycle can be summarized as follows:
-
Photoexcitation: Ground state benzophenone (BP) absorbs a photon, promoting it to its singlet excited state (¹BP*).
-
Intersystem Crossing (ISC): The ¹BP* rapidly undergoes ISC to the more stable triplet excited state (³BP*). This process is nearly quantitative for benzophenone, a key to its high efficiency.[4]
-
Hydrogen Atom Transfer (HAT): The electrophilic oxygen of the ³BP* abstracts a hydrogen atom from a suitable C–H bond of the substrate (R-H), generating a substrate radical (R•) and a benzophenone ketyl radical (BP•-H).[6][7][8]
-
Substrate Radical Transformation: The newly formed substrate radical (R•) can then participate in a variety of desired chemical transformations, such as addition to an olefin, coupling with another radical, or engaging with a transition-metal catalyst.
-
Catalyst Regeneration: The benzophenone ketyl radical (BP•-H) must be converted back to the ground state benzophenone to complete the catalytic cycle. This can occur through various pathways, including back hydrogen atom transfer (BHAT) or a sequence of single-electron transfer (SET) and proton transfer steps.[3][9]
The following diagram illustrates the fundamental catalytic cycle of benzophenone-mediated HAT.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01118F [pubs.rsc.org]
- 4. edinst.com [edinst.com]
- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. art.torvergata.it [art.torvergata.it]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Fluoro-3-(trifluoromethyl)benzophenone
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting for improving yields in reactions involving the sterically hindered and electronically complex substrate, 2-Fluoro-3-(trifluoromethyl)benzophenone. The unique substitution pattern of this molecule—an ortho-fluoro group and a meta-trifluoromethyl group—presents specific challenges that require a nuanced approach to reaction optimization.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for common synthetic transformations. Each section delves into the underlying chemical principles to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust reaction protocols.
Understanding the Substrate: Key Electronic and Steric Considerations
The reactivity of this compound is dominated by the strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups.[1] This electronic profile significantly deactivates the substituted phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal chemistry, enhancing the electrophilic character of the aromatic ring.[2]
The ortho-fluoro substituent introduces considerable steric hindrance around the carbonyl group and the adjacent carbon atom, which can impede the approach of bulky reagents and catalysts. Understanding this interplay of electronics and sterics is paramount for troubleshooting and optimizing reactions involving this substrate.
FAQ and Troubleshooting Guide
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, with electron-deficient aryl fluorides like this compound, challenges such as catalyst deactivation and slow oxidative addition are common.
Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate typically stem from the challenging C-F bond activation and potential catalyst inhibition. The electron-deficient nature of the aryl fluoride can make the oxidative addition step difficult.[3][4][5]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Rationale: Standard palladium catalysts may not be effective for the activation of the strong C-F bond. Electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step and stabilize the palladium center.[6]
-
Recommendation: Switch to a more active catalyst system. Consider using palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[6] These ligands have demonstrated success in challenging cross-coupling reactions.[6][7] For electron-deficient aryl fluorides, Pd(PPh₃)₄ has also shown effectiveness in some cases.[3][4]
-
| Catalyst/Ligand System | Rationale for Use with Electron-Deficient Aryl Fluorides |
| Pd(OAc)₂ / XPhos or SPhos | Bulky, electron-rich ligands that promote oxidative addition and stabilize the active Pd(0) species.[6][7] |
| XPhos Pd G3/G4 Precatalyst | Air- and moisture-stable precatalysts that provide reliable formation of the active catalytic species. |
| Pd(PPh₃)₄ | Can be effective for some activated aryl fluorides, though may be less robust than modern ligand systems.[3][4] |
| Pd(dppf)Cl₂ | A versatile catalyst, but may be less effective for C-F activation compared to bulky monophosphine ligands.[6] |
-
Base Selection:
-
Rationale: The choice of base is critical. A base that is too strong can lead to decomposition of the boronic acid or unwanted side reactions. A base that is too weak may not facilitate the transmetalation step effectively.
-
Recommendation: Use a milder base like K₃PO₄ or Cs₂CO₃.[8] These are often effective in Suzuki couplings and are less likely to cause degradation of sensitive substrates. Ensure the base is finely powdered and anhydrous for optimal results.
-
-
Solvent and Temperature:
-
Rationale: The solvent must be able to dissolve all reaction components and be stable at the required temperature. Higher temperatures are often needed for C-F bond activation but can also lead to catalyst decomposition.
-
Recommendation: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF are common choices.[9] A mixture of an organic solvent with water is often used to facilitate the dissolution of the base and promote the reaction.[9] Start with a temperature around 80-100 °C and monitor the reaction progress. If the reaction is sluggish, a higher temperature (up to 120 °C) may be necessary, but be mindful of potential catalyst deactivation.
-
-
Boronic Acid/Ester Stability:
-
Rationale: Boronic acids can be prone to decomposition, especially under harsh basic conditions or at elevated temperatures. This can be a significant source of low yield.
-
Recommendation: Use a more stable boronic ester, such as a pinacol ester (Bpin), if you suspect your boronic acid is degrading.[9] Alternatively, consider a one-pot borylation/Suzuki coupling protocol.
-
Question: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding to completion. What should I try?
Answer: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this substrate is challenging due to the inert C-F bond. The choice of catalyst, ligand, and base is crucial for success.[10]
Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.).
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., XPhos, 4-5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the Schlenk tube containing the substrates and base.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Buchwald-Hartwig Amination:
-
Ligand Choice:
-
Rationale: For electron-deficient aryl halides, bulky and electron-rich ligands are essential to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10]
-
Recommendation: Screen a panel of Buchwald ligands, such as XPhos, RuPhos, or BrettPhos.[7] Xantphos has also been shown to be effective in some Buchwald-Hartwig reactions.[11]
-
-
Base Selection:
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12] If NaOtBu proves too harsh, consider a weaker base like cesium carbonate (Cs₂CO₃), although this may require higher temperatures.[13]
-
-
Catalyst Precursor:
-
Rationale: The choice of palladium source can impact the formation of the active Pd(0) catalyst.
-
Recommendation: Using a well-defined precatalyst, such as a Buchwald G3 or G4 precatalyst, can provide more consistent results by ensuring efficient generation of the active catalytic species.
-
Nucleophilic Aromatic Substitution (SNAr)
Question: I expected a facile SNAr reaction on this compound due to the electron-withdrawing groups, but the reaction is slow and gives a low yield. Why is this and how can I improve it?
Answer: While the fluorine and trifluoromethyl groups strongly activate the ring for nucleophilic attack, the reaction rate can still be slow depending on the nucleophile and reaction conditions.[14][15] Harsh conditions can sometimes be required for these transformations.[16]
Factors Influencing SNAr Reactions
Caption: Key factors influencing SNAr yield.
Troubleshooting SNAr Reactions:
-
Enhancing Nucleophilicity:
-
Rationale: A more potent nucleophile will increase the rate of the initial attack on the aromatic ring.
-
Recommendation: If using an alcohol or amine nucleophile, consider deprotonating it first with a non-nucleophilic base (e.g., sodium hydride for alcohols, or a strong base for less acidic amines) to generate the more reactive alkoxide or amide.
-
-
Solvent Choice:
-
Rationale: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.
-
Recommendation: Use solvents like DMF, DMSO, or NMP. These solvents will accelerate the reaction compared to less polar options.
-
-
Temperature:
-
Rationale: SNAr reactions often have a significant activation energy barrier.
-
Recommendation: Increase the reaction temperature. Reactions can be heated to 100-150 °C, or even higher with microwave irradiation, to drive the reaction to completion.
-
Grignard Reactions
Question: When I perform a Grignard reaction with this compound, I get a significant amount of a biphenyl side product. How can I minimize this?
Answer: The formation of biphenyl-type impurities in Grignard reactions is a known side reaction, often resulting from the coupling of the Grignard reagent with unreacted aryl halide.[17] This can be exacerbated by high local concentrations of the aryl halide and elevated temperatures.[17]
Troubleshooting Grignard Reactions:
-
Slow Addition:
-
Rationale: Adding the Grignard reagent slowly to the benzophenone solution ensures that the concentration of the Grignard reagent is always low, favoring the desired nucleophilic addition over the competing coupling reaction.
-
Recommendation: Add the Grignard reagent dropwise to a solution of the benzophenone in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.
-
-
Temperature Control:
-
Rationale: Lower temperatures disfavor the radical pathways that can lead to coupling side products.
-
Recommendation: Maintain a low reaction temperature (0 °C or below) during the addition of the Grignard reagent.
-
-
Purity of Magnesium:
-
Rationale: The surface of magnesium turnings can be coated with magnesium oxide, which can inhibit the formation of the Grignard reagent and lead to side reactions.
-
Recommendation: Use freshly crushed or activated magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
-
Anhydrous Conditions:
-
Rationale: Grignard reagents are strong bases and will be quenched by any protic source, including water.[18]
-
Recommendation: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
References
- 1. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Item - Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases - Loughborough University - Figshare [repository.lboro.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Reactions with 2-Fluoro-3-(trifluoromethyl)benzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)benzophenone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and unexpected byproducts encountered during reactions with this versatile building block. The unique electronic and steric properties of this compound, arising from the interplay of the fluoro, trifluoromethyl, and benzoyl moieties, can lead to specific side reactions that require careful consideration and optimization.
I. Understanding the Reactivity Landscape
This compound possesses several reactive sites that can participate in various transformations. The primary modes of reactivity include:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing trifluoromethyl and benzoyl groups, is a prime site for nucleophilic attack.
-
Reactions at the Carbonyl Group: The ketone functionality can undergo typical reactions such as reduction, addition of organometallics, and condensation.
-
Reactions involving the Trifluoromethyl Group: While generally stable, the -CF3 group can undergo hydrolysis under harsh acidic or basic conditions.
-
Ortho-Lithiation: The protons ortho to the fluorine and trifluoromethyl groups can be susceptible to deprotonation by strong bases, leading to further functionalization.
The interplay of these reactive pathways can sometimes lead to the formation of undesired byproducts. This guide will help you identify and mitigate these issues.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but I am observing low yield and the formation of multiple products. What could be the cause?
Answer:
Low yields and multiple products in SNAr reactions with this substrate often stem from a combination of steric hindrance and competing reaction pathways.
-
Causality: The trifluoromethyl group at the 3-position exerts significant steric hindrance around the C-2 position where the fluorine atom is located. This can slow down the desired substitution reaction. Furthermore, the amine nucleophile can also attack the carbonyl group, leading to the formation of imine or aminal byproducts, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Start with a lower reaction temperature to favor the SNAr pathway over competing reactions at the carbonyl. Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal balance.
-
Choice of Base: The base is crucial for deprotonating the nucleophile and facilitating the reaction. A non-nucleophilic, sterically hindered base like sodium tert-butoxide or LHMDS is often a good choice to avoid competing reactions.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). Ensure the solvent is anhydrous, as water can act as a competing nucleophile.
-
Protecting Groups: If the nucleophile has other reactive functional groups, consider protecting them to prevent side reactions.
-
Visualizing the SNAr Pathway and a Potential Side Reaction:
Caption: Desired SNAr pathway and a competing side reaction at the carbonyl group.
Question 2: My SNAr reaction with a thiol nucleophile is sluggish. How can I improve the reaction rate?
Answer:
Thiolates are generally excellent nucleophiles for SNAr reactions. If the reaction is slow, the issue might be related to the reaction conditions or the generation of the active nucleophile.
-
Causality: The nucleophilicity of the thiol is significantly enhanced upon deprotonation to the thiolate. Incomplete deprotonation or use of a weak base can lead to a slow reaction.
-
Troubleshooting Steps:
-
Stronger Base: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the thiol.
-
Catalysis: Consider the use of a phase-transfer catalyst if you are using a biphasic system.
-
Solvent: Ensure your solvent is polar aprotic and anhydrous.
-
B. Reactions at the Carbonyl Group
Question 3: I am performing a Grignard reaction with this compound and am observing a significant amount of a non-polar byproduct that is difficult to separate from my desired tertiary alcohol. What is this byproduct and how can I minimize it?
Answer:
The non-polar byproduct is likely a biphenyl derivative formed from a coupling reaction.
-
Causality: Grignard reagents can react with unreacted aryl halides in a coupling reaction, especially at higher temperatures. In your case, the Grignard reagent can react with another molecule of this compound.
-
Troubleshooting Steps:
-
Slow Addition: Add the Grignard reagent slowly to the solution of the benzophenone at a low temperature (e.g., 0 °C or -78 °C) to ensure it reacts with the carbonyl group before it has a chance to couple with another benzophenone molecule.
-
Control Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting benzophenone.
-
Purification: Biphenyl byproducts can often be removed by column chromatography on silica gel, taking advantage of their lower polarity compared to the desired alcohol product.
-
Visualizing Grignard Reaction and Biphenyl Byproduct Formation:
troubleshooting low conversion rates with 2-Fluoro-3-(trifluoromethyl)benzophenone
Welcome to the Technical Support Center for 2-Fluoro-3-(trifluoromethyl)benzophenone (CAS: 207853-70-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly functionalized ketone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes. Low conversion rates can stem from a variety of factors, from subtle reactivity issues to suboptimal reaction conditions. This center will address these challenges in a direct, question-and-answer format, grounded in established chemical literature.
Understanding the Core Reactivity
Before troubleshooting, it is critical to understand the electronic landscape of this compound. The molecule's reactivity is dominated by three key features: the benzoyl group (C=O), the ortho-fluoro substituent, and the meta-trifluoromethyl group. Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the chemistry of the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the powerfully electron-withdrawing benzoyl group and meta to the trifluoromethyl group. This arrangement makes the ipso-carbon highly electrophilic and activates it for SNAr, making the displacement of fluoride by a suitable nucleophile a primary reaction pathway.[1][2] The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups.[2][3]
-
Carbonyl Chemistry: The ketone's carbonyl carbon remains a classic electrophilic site for nucleophilic addition reactions, such as reduction by hydrides or addition of organometallic reagents.[4]
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring is significantly deactivated by the combined electron-withdrawing effects of the substituents. Therefore, electrophilic substitution reactions like Friedel-Crafts are generally not feasible under standard conditions.[5][6]
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Reactivity sites on this compound.
General Troubleshooting Workflow
When faced with a low conversion rate, a systematic approach is crucial. Use the following workflow to diagnose the potential source of the issue before making adjustments to the protocol.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is giving a very low yield. What are the most common culprits?
A: This is the most common reaction for this substrate. Low yields in SNAr reactions with this compound are typically traced back to three areas: the nucleophile, the solvent/base system, or the reaction temperature.
-
Nucleophile Reactivity: The nucleophile must be strong enough to attack the electron-deficient aromatic ring.
-
Causality: Weak nucleophiles (e.g., neutral water or alcohols without a base) will not react efficiently. The negative charge of a potent nucleophile is necessary to initiate the addition step to form the Meisenheimer complex.[3] Carboxylates can be poor nucleophiles due to charge delocalization, often resulting in lower yields.[7]
-
Solution: For O- or N-nucleophiles (alcohols, amines, phenols), ensure a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) is used to deprotonate them in situ. For C-nucleophiles, consider carbanions generated from organometallic reagents.
-
-
Solvent and Base Choice: The solvent plays a critical role in stabilizing the charged intermediate.
-
Causality: Polar aprotic solvents like DMF, DMSO, or NMP are ideal. They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) without hydrogen bonding to the nucleophile, thus preserving its reactivity. Protic solvents can solvate and deactivate the nucleophile.[8]
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent. Ensure the base is fully dissolved or well-suspended. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it has high solubility in organic solvents and can accelerate reactions.[8]
-
-
Temperature: SNAr reactions have a significant activation energy barrier.
-
Causality: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier for the formation of the Meisenheimer complex.
-
Solution: While monitoring for side reactions, gradually increase the reaction temperature. Reactions can require heating from 60 °C to over 120 °C depending on the nucleophile's strength.
-
Q2: I am seeing a complex mixture of products on my TLC/LC-MS. What are the likely side reactions?
A: The presence of multiple products suggests that alternative reaction pathways are competing with your desired transformation.
-
Reaction at the Carbonyl: The benzophenone's carbonyl group is an electrophilic site.
-
Causality: Strong, hard nucleophiles (like Grignard reagents or organolithiums) or reducing agents (like NaBH₄) can attack the carbonyl carbon in addition to or instead of displacing the fluorine.[4]
-
Solution: If SNAr is the goal, use softer nucleophiles (e.g., amines, thiols, alkoxides). If carbonyl addition is desired, lower temperatures (-78 °C) can favor this pathway.
-
-
Decomposition or Polymerization: Electron-deficient aromatic systems can be susceptible to degradation under harsh conditions.
-
Causality: Excessively high temperatures or the presence of strong, unhindered bases can lead to tar formation or other undesired side reactions.[5]
-
Solution: Monitor the reaction temperature closely. Use the minimum effective amount of base or catalyst. Ensure all reagents are pure, as impurities can often initiate polymerization.[9]
-
Q3: My starting material seems to be degrading or is insoluble in the reaction mixture. How can I address this?
A: Stability and solubility are paramount for a successful reaction.
-
Reagent Stability: this compound is generally stable but can be sensitive to certain conditions.[10]
-
Causality: The compound is listed as air-sensitive in some safety data sheets.[11] The presence of moisture and oxygen, especially under basic conditions and heat, can lead to degradation.
-
Solution: Always run reactions under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents to prevent hydrolysis or side reactions.
-
-
Solubility:
-
Causality: The compound is a solid or high-boiling liquid and may have limited solubility in non-polar solvents at room temperature.[11][12] A heterogeneous mixture will have poor reaction kinetics.
-
Solution: Choose a solvent in which all reactants are soluble at the target reaction temperature. As mentioned for SNAr, polar aprotic solvents (DMF, DMSO) are excellent choices. Perform a solubility test with a small sample before committing to a large-scale reaction.
-
Q4: How can I effectively monitor the reaction's progress to know when it's complete?
A: Real-time reaction monitoring is essential to avoid incomplete conversion or the formation of degradation products from unnecessarily long reaction times.[13]
-
Thin-Layer Chromatography (TLC):
-
Protocol: Prepare a 3-lane TLC plate. Spot the starting material (SM) in lane 1, a co-spot (SM + reaction mixture) in lane 2, and the reaction mixture (RM) in lane 3. Elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The disappearance of the starting material spot in the RM lane indicates completion.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Protocol: Quench a small aliquot of the reaction mixture and extract it into a suitable solvent. Analyze the sample to identify the mass of the starting material and the expected product. This provides unambiguous confirmation of product formation and can be used to calculate the conversion rate.[14][15]
-
In-Depth Protocols & Methodologies
Protocol 1: A Validated Starting Point for SNAr Reactions
This protocol provides a robust baseline for displacing the fluorine atom with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Charging Flask: To the flask, add this compound, the amine nucleophile, and cesium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C in an oil bath.
-
Monitoring: After 1 hour, and every 2-3 hours thereafter, take a small aliquot for TLC or LC-MS analysis to monitor the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF, DMSO, NMP | Polar aprotic solvents accelerate SNAr by not solvating the nucleophile.[8] |
| Base | Cs₂CO₃, K₂CO₃, NaH | Strong, non-nucleophilic bases are required to deprotonate the nucleophile. |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the reaction's activation barrier. |
| Atmosphere | Nitrogen or Argon | Prevents potential degradation from air and moisture.[11] |
Protocol 2: Quality Control for Solvents and Reagents
A. Solvent Drying:
-
For DMF/DMSO: Obtain a commercially available anhydrous grade solvent packaged under nitrogen. If not available, dry over activated molecular sieves (4 Å) for at least 24 hours before use.
-
For Ethers/Hydrocarbons (e.g., THF, Toluene): If a solvent purification system is not available, reflux over sodium/benzophenone until a persistent blue or purple color indicates the solvent is anhydrous and oxygen-free. Distill directly into the reaction flask under an inert atmosphere.
B. Reagent Purity:
-
Visual Inspection: Check for discoloration or clumping of solid reagents, which may indicate decomposition.
-
NMR Spectroscopy: For critical reactions, obtain a ¹H NMR or ¹⁹F NMR spectrum of the starting material to ensure it matches the expected structure and is free from significant impurities.
-
Titration: For organometallic reagents (e.g., n-BuLi, Grignard reagents), their concentration in solution can change over time. Titrate the reagent using a standard method (e.g., with N-benzylbenzamide) before use to ensure accurate stoichiometry.
Safety Information
This compound is an irritant.[11]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[16] In case of contact, wash the affected area immediately with plenty of water.[10]
By applying these principles and protocols, you will be better equipped to diagnose and resolve issues leading to low conversion rates, ultimately leading to more successful and efficient research outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. byjus.com [byjus.com]
- 4. ivypanda.com [ivypanda.com]
- 5. benchchem.com [benchchem.com]
- 6. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.fi [fishersci.fi]
- 12. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. reddit.com [reddit.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. benchchem.com [benchchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing Photocatalyst Loading for 2-Fluoro-3-(trifluoromethyl)benzophenone
Welcome to the technical support center for photocatalytic applications. This guide is designed for researchers, chemists, and drug development professionals working with challenging substrates like 2-Fluoro-3-(trifluoromethyl)benzophenone. We will provide in-depth, field-proven insights into one of the most critical parameters for success: optimizing photocatalyst loading.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the photocatalyst loading so critical for my reaction with this compound?
Optimizing photocatalyst loading is paramount because it directly governs the reaction's efficiency, rate, and selectivity. The photocatalyst's role is to absorb photons to generate the excited state necessary to initiate the desired chemical transformation.[1] An incorrect loading can lead to several common experimental failures:
-
Too Little Catalyst: Insufficient catalyst results in poor light absorption, leading to a low concentration of the photo-excited species. This translates to slow, inefficient, and often incomplete reactions.
-
Too Much Catalyst: An excessive amount of a heterogeneous catalyst can make the reaction mixture opaque or highly scattered, preventing light from penetrating the solution. This "shielding" effect reduces the overall quantum efficiency.[2] For homogeneous catalysts, high concentrations can lead to self-quenching or the formation of undesirable side products.[3]
The goal is to find the "sweet spot" where light absorption is maximized throughout the reaction volume without significant shielding or detrimental side reactions.
Q2: What is a good starting range for photocatalyst loading in organic synthesis?
For many organic transformations involving transition metal or organic dye photocatalysts, a good starting point is typically between 0.5 to 5 mol% relative to the limiting reagent.[4] For heterogeneous catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), loading is often expressed in mass per volume, with typical starting points ranging from 0.5 to 2.0 g/L .[5][6] However, the ideal range is highly dependent on the specific catalyst, substrate, and reaction setup (e.g., batch vs. flow).[7]
Q3: My reaction with this compound is not working. Could the catalyst loading be the sole reason?
While improper catalyst loading is a very common issue, it is rarely the sole reason for complete reaction failure. Photocatalysis is a multi-parameter system.[8] Other factors to investigate include:
-
Light Source: Is the wavelength appropriate to excite your chosen photocatalyst? Is the intensity sufficient but not so high that it causes degradation?[9]
-
Solvent: The solvent must be able to dissolve your substrate and catalyst (if homogeneous) and should be stable under the photocatalytic conditions.
-
Atmosphere: Many photocatalytic reactions are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon) unless oxygen is a required reagent.[3]
-
Reagents: The stability and purity of all reagents, including sacrificial electron donors or acceptors, are crucial.[10]
Systematic Guide to Optimizing Photocatalyst Loading
This section provides a detailed workflow for determining the optimal catalyst loading for your reaction involving this compound. The core principle is to perform a series of parallel experiments where only the catalyst concentration is varied.
Experimental Workflow Diagram
Caption: Workflow for systematic optimization of photocatalyst loading.
Step-by-Step Protocol
-
Establish Baseline Conditions: Fix all other reaction parameters: concentration of this compound, concentration of other reagents, solvent, temperature, and reaction time.
-
Prepare for Parallel Synthesis:
-
Prepare a stock solution of your substrate and any other necessary reagents to ensure consistent concentrations across all experiments.
-
Set up a series of identical reaction vessels (e.g., 8 mL vials with stir bars). A good initial screen might involve 5-7 data points.
-
-
Vary the Catalyst Loading:
-
Add the stock solution to each vial.
-
Add a different, precisely measured amount of the photocatalyst to each vial. For example, you might test loadings of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mol%.
-
Crucially, include two control reactions:
-
"No Catalyst" Control: Contains all reagents but no photocatalyst.
-
"No Light" Control: Contains all reagents and the median catalyst loading (e.g., 1.5 mol%) but is wrapped in aluminum foil to block light.
-
-
-
Execute the Reaction:
-
Securely seal all vials.
-
Thoroughly degas each vial using a consistent method (e.g., sparging with argon for 15 minutes).
-
Place all vials in a reaction block at a controlled distance from the light source to ensure uniform irradiation.[9]
-
Begin stirring and turn on the light source to start the reaction.
-
-
Analyze the Results:
-
After the predetermined reaction time, quench the reactions.
-
Analyze the conversion of the starting material and the yield of the desired product for each reaction. A quantitative technique like UPLC or GC-MS with an internal standard is highly recommended.
-
-
Interpret the Data:
-
The "No Catalyst" and "No Light" controls should show negligible conversion. If they do, it indicates a background thermal reaction or a non-photocatalytic pathway is occurring.[10]
-
Plot the product yield (%) as a function of the catalyst loading (mol%). The optimal loading will be the peak of this curve.
-
Example Data Table
| Experiment # | Photocatalyst Loading (mol%) | Product Yield (%) | Observations |
| 1 (Control) | 0 | <1% | No reaction observed. |
| 2 (Control) | 1.5 (No Light) | <1% | No reaction observed. |
| 3 | 0.5 | 35% | Reaction proceeds, solution remains clear. |
| 4 | 1.0 | 68% | Significant increase in yield. |
| 5 | 1.5 | 85% | Optimal yield achieved. |
| 6 | 2.0 | 81% | Slight decrease in yield. |
| 7 | 2.5 | 72% | Noticeable drop in yield. Solution may show increased opacity if catalyst is heterogeneous. |
| 8 | 3.0 | 61% | Further decrease in yield, likely due to light scattering/shielding effects. |
Troubleshooting Guide
Q: My reaction is very slow or gives low conversion, even after screening catalyst loadings.
-
Potential Cause: The entire system may be "photon-limited." This means there isn't enough light energy being absorbed per unit of time.
-
Solution:
-
Confirm Catalyst Viability: Ensure your photocatalyst is active and hasn't degraded.
-
Increase Light Intensity: Try using a more powerful light source or moving the reaction closer to the lamp. Be cautious, as excessive light intensity can sometimes lead to substrate or product degradation.[9]
-
Check Wavelength Match: Verify that your lamp's emission spectrum strongly overlaps with the absorption spectrum of your photocatalyst. An iridium-based photocatalyst that absorbs blue light will not work efficiently under a UV lamp.
-
Re-evaluate Other Parameters: Low concentration of a sacrificial reagent or an inappropriate solvent can also be the cause.
-
Q: I found an optimal loading, but my results are not reproducible. What's going wrong?
-
Potential Cause: Inconsistent experimental setup is a primary cause of poor reproducibility in photocatalysis.[9]
-
Solution:
-
Standardize Geometry: The distance and angle of your reaction vials relative to the light source must be identical for every experiment. Use a carousel or a fixed rack.
-
Control Temperature: The light source can generate significant heat.[9] Use a fan or a temperature-controlled reaction block to maintain a consistent internal reaction temperature. A 10 °C difference can significantly alter reaction rates.
-
Ensure Homogeneity (for heterogeneous catalysts): If using a solid photocatalyst, ensure the stirring rate is sufficient to maintain a uniform suspension. Inadequate stirring can cause the catalyst to settle, drastically reducing efficiency.
-
Degassing Consistency: Use the exact same procedure and duration for degassing each time. Residual oxygen can quench the excited state of the photocatalyst and inhibit the reaction.[3]
-
Q: I'm observing degradation of my starting material or the formation of multiple side products.
-
Potential Cause: The photocatalyst's excited state may be too oxidizing or reducing for your substrate, or the reaction conditions are too harsh.
-
Solution:
-
Lower Catalyst Loading: Sometimes, a slightly lower-than-optimal catalyst loading can improve selectivity by reducing the rate of side reactions.
-
Reduce Light Intensity: High-energy photons can promote undesired reaction pathways. Try increasing the distance from the lamp or using a lower-wattage bulb.
-
Screen Different Photocatalysts: Your chosen catalyst may be a poor match. Select a catalyst with a less powerful excited-state redox potential that is still sufficient to drive the desired transformation.
-
Shorten Reaction Time: Monitor the reaction profile over time. You may be observing the degradation of your product after the initial reaction is complete.
-
References
- 1. Photocatalytic systems: reactions, mechanism, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in nano-photocatalysts for organic synthesis - Arabian Journal of Chemistry [arabjchem.org]
- 3. Photobiocatalytic Strategies for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Photocatalysis with 2-Fluoro-3-(trifluoromethyl)benzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-(trifluoromethyl)benzophenone in photocatalysis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to navigate the nuances of your experiments and achieve optimal results. My insights are drawn from a synthesis of established photochemical principles and hands-on experience in the field.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the role of the solvent in the photocatalytic performance of this compound.
Q1: How does the choice of solvent impact the photocatalytic efficiency of this compound?
A1: The solvent is not merely an inert medium but an active participant in the photocatalytic cycle. Its properties directly influence the photophysical behavior of this compound and the subsequent reaction pathways. Key solvent effects include:
-
Stabilization of Excited States: Polar solvents can stabilize the triplet excited state of the benzophenone derivative, potentially altering its energy and lifetime. This can, in turn, affect the efficiency of hydrogen atom transfer (HAT) or energy transfer to the substrate.[1]
-
Solvation of Reactive Intermediates: The solvent shell around radical intermediates generated during the reaction can influence their stability and reactivity. Protic solvents, for instance, can form hydrogen bonds, which may either stabilize or deactivate key intermediates.[1]
-
Catalyst Aggregation: The solubility of this compound in the chosen solvent is critical. Poor solubility can lead to aggregation, reducing the effective concentration of the photocatalyst and potentially quenching its excited state.
-
Side Reactions: Some solvents can act as hydrogen atom donors or participate in side reactions with the excited photocatalyst or reactive intermediates, leading to the formation of undesired byproducts and a reduction in the yield of the target product.
Q2: What are the expected photophysical properties of this compound, and how do the fluorine and trifluoromethyl groups influence them?
A2: The 2-fluoro and 3-trifluoromethyl substituents are strongly electron-withdrawing groups that significantly modulate the electronic properties of the benzophenone core.[2] This electronic perturbation is expected to:
-
Influence Triplet Energy and Lifetime: The electron-withdrawing nature of the substituents can alter the energy of the triplet state. For benzophenone itself, the triplet energy is approximately 69 kcal/mol. The substituents on this compound may slightly modify this value. The triplet lifetime is also sensitive to the solvent environment and the presence of quenchers.[3][4]
-
Alter Redox Potentials: The electron-withdrawing groups will make the benzophenone derivative a better electron acceptor. This means its reduction potential will be more positive compared to unsubstituted benzophenone, which can be advantageous in certain photoredox cycles.
Q3: Can this compound degrade during the photocatalytic reaction?
A3: Yes, photocatalyst degradation is a common issue. Benzophenone-type compounds can undergo photodegradation, and the specific pathways can be solvent-dependent.[5] For fluorinated aromatic compounds, degradation can sometimes lead to defluorination or the formation of other fluorinated byproducts. It is crucial to monitor the stability of the photocatalyst over the course of the reaction, especially in prolonged experiments or under high-intensity irradiation.
II. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during photocatalysis experiments with this compound.
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges in photocatalysis. The following decision tree can help you systematically troubleshoot the issue.
Caption: Troubleshooting workflow for low reaction yield.
Q: My reaction is not proceeding. I've checked my setup and reagents. Could the solvent be the issue?
A: Absolutely. If basic checks on your light source, degassing, and reagent quality have been performed, the solvent is a primary suspect. Here's a more detailed breakdown:
-
Inappropriate Polarity: The polarity of the solvent can affect the energy levels of the photocatalyst's excited states and the stability of radical ions if the reaction proceeds via an electron transfer mechanism.
-
Recommendation: Screen a range of solvents with varying polarities. For reactions involving hydrogen atom transfer (HAT), less polar, aprotic solvents like toluene or dichloromethane are often a good starting point. For reactions proceeding through polar intermediates, more polar solvents like acetonitrile or DMF might be beneficial.
-
-
Solvent as a Competitive Reagent: Many common solvents can act as hydrogen atom donors, competing with your substrate.
-
Recommendation: If your reaction involves a HAT step from your substrate, avoid solvents with weak C-H bonds (e.g., THF, 1,4-dioxane). Consider using solvents like benzene, acetonitrile, or tert-butanol, which are poorer hydrogen donors.[6]
-
-
Poor Solubility: If this compound is not fully dissolved, its effective concentration is reduced, and light scattering can decrease the efficiency of photoexcitation.
-
Recommendation: Visually inspect the reaction mixture for any undissolved solid. If solubility is an issue, consider a co-solvent system or switch to a solvent in which the photocatalyst is more soluble.
-
Table 1: Properties of Common Solvents in Photocatalysis
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bond Donor/Acceptor | Potential Issues |
| Acetonitrile | 37.5 | Acceptor | Can be a poor solvent for non-polar substrates. |
| Dichloromethane | 9.1 | Weak Acceptor | Can undergo photochemical reactions with some radicals. |
| Toluene | 2.4 | Non-polar | Can be a hydrogen donor, but generally less reactive than ethers. |
| Tetrahydrofuran (THF) | 7.6 | Acceptor | Prone to peroxide formation and is a good hydrogen donor. |
| Dimethylformamide (DMF) | 36.7 | Acceptor | High boiling point can make product isolation difficult. |
| tert-Butanol | 12.5 | Donor/Acceptor | Generally a poor hydrogen atom donor from the C-H bonds. |
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your reaction analysis (e.g., by GC-MS or LC-MS) indicates the formation of side products.
Caption: Decision tree for identifying the source of side products.
Q: I'm observing side products that seem to be related to my solvent. What's happening?
A: This is a strong indication that your solvent is not an innocent bystander.
-
Hydrogen Abstraction from the Solvent: The excited triplet state of this compound is a potent hydrogen atom abstractor. If the solvent has labile C-H bonds, the photocatalyst can abstract a hydrogen atom from the solvent, generating a solvent-derived radical. This radical can then react with your substrate, dimerize, or undergo other undesired reactions.
-
Diagnostic Test: Run the reaction in the absence of your substrate. If you still observe the formation of side products derived from the solvent, this confirms solvent participation.
-
Solution: Switch to a solvent that is a poorer hydrogen atom donor (see Table 1).
-
-
Radical Addition to the Solvent: If your photocatalytic cycle generates highly reactive radicals, these may add to an aromatic solvent like benzene or toluene, leading to complex mixtures.
-
Solution: If you suspect this is occurring, changing to a non-aromatic solvent like acetonitrile or a fluorinated solvent may be beneficial.
-
Problem 3: Photocatalyst Instability and Degradation
If you notice a decrease in the reaction rate over time or a change in the color of your reaction mixture, your photocatalyst may be degrading.
Q: How can I determine if my this compound is degrading and what can I do about it?
A: Monitoring photocatalyst stability is crucial for reproducible results and for understanding the true catalytic nature of your system.
-
Experimental Protocol for Stability Assessment:
-
Baseline Analysis: Before the reaction, take a sample of your reaction mixture and analyze it by LC-MS or a calibrated HPLC to determine the initial concentration of the photocatalyst.
-
Time-Course Monitoring: At regular intervals during the reaction, withdraw small aliquots of the reaction mixture and analyze them to track the concentration of the photocatalyst.
-
Post-Reaction Analysis: After the reaction is complete, analyze the final mixture to quantify the remaining photocatalyst.
-
Control Experiment: Irradiate a solution of the photocatalyst in the reaction solvent (without the substrate) and monitor its concentration over time. This will help you distinguish between inherent photodecomposition and degradation that is dependent on the presence of the substrate.[7][8][9]
-
-
Common Degradation Pathways for Benzophenones:
-
Photoreduction: In the presence of a good hydrogen donor, the benzophenone can be photoreduced to the corresponding benzhydrol.
-
Fragmentation: Under harsh conditions, cleavage of the bonds adjacent to the carbonyl group can occur. For fluorinated compounds, C-F bond cleavage is also a possibility, though generally less common for aryl fluorides.[5]
-
-
Mitigation Strategies:
-
Reduce Light Intensity: High-intensity light can accelerate photodegradation. If possible, reduce the power of your light source.
-
Use a Cut-off Filter: If your substrate or product absorbs at shorter wavelengths, using a long-pass filter to block high-energy UV light can help to minimize their degradation and potentially that of the photocatalyst.
-
Shorter Reaction Times: Optimize the reaction to achieve a reasonable conversion in a shorter time to minimize the exposure of the photocatalyst to light.
-
III. References
-
Andreu, I., Palumbo, F., Tilocca, F., Morera, I., Bosca, F., & Miranda, M. (2011). Solvent effects in hydrogen abstraction from cholesterol by benzophenone triplet excited state. Organic Letters.
-
Xiao, M., Wang, Z., Maeda, K., Liu, G., & Wang, L. (2023). Addressing the stability challenge of photo(electro)catalysts towards solar water splitting. Chemical Science, 14(12), 3415-3427. --INVALID-LINK--
-
Sinopec. (2025). Stability Testing And Deactivation Modes For Photocatalysts.
-
Xiao, M., Wang, Z., Maeda, K., Liu, G., & Wang, L. (2023). Addressing the stability challenge of photo(electro)catalysts towards solar water splitting. Chemical Science, 14(12), 3415-3427.
-
Stavrou, M., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central.
-
Bietti, M., et al. (2023). Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations. Chemical Science.
-
Quora. (2017). What is quantum yield? What is the reason of high and low quantum yield? What are the factors affecting the quantum yield?
-
Andreu, I., et al. (2011). Solvent effects in hydrogen abstraction from cholesterol by benzophenone triplet excited state. Semantic Scholar.
-
ResearchGate. (n.d.). UV-vis absorption and emission spectra of (a) 2, 3, and 6 in THF and...
-
Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
-
MDPI. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.
-
Andreu, I., Palumbo, F., Tilocca, F., Morera, I., Bosca, F., & Miranda, M. (2011). Solvent Effects in Hydrogen Abstraction from Cholesterol by Benzophenone Triplet Excited State. Request PDF.
-
Leonori, D., & Melchiorre, P. (2021). Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration.
-
ResearchGate. (n.d.). UV–Vis absorption and fluorescence emission spectra of compound 2d in various organic solvents.
-
ACS Publications. (2022). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions.
-
ResearchGate. (n.d.). A) UV/Vis absorption and fluorescence spectra of 2 and 3; B) partial...
-
ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 in THF at 1 × 10−5 mol dm−3.
-
Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
-
Das, S., et al. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. RSC Publishing.
-
PubChemLite. (n.d.). This compound (C14H8F4O).
-
Yang, Q., et al. (2021). Photocatalytic C–H Activation and the Subtle Role of Chlorine Radical Complexation in Reactivity. Request PDF.
-
Zhou, Q., et al. (2019). Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation. PubMed.
-
Nicewicz, D. A., & Stephenson, C. R. J. (2016). Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH.
-
Djuric, S., & Collins, J. (2016). When metal-catalyzed C–H functionalization meets visible-light photocatalysis.
-
Schelter, E. J., et al. (2021). Photocatalytic C–H Activation and the Subtle Role of Chlorine Radical Complexation in Reactivity.
-
Ak, M. N., & Aviyente, V. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. NIH.
-
van der Westhuizen, J. H., et al. (2022). Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. MDPI.
-
Perfectlight Technology. (2023). AQY Calculation Formula.
-
ResearchGate. (n.d.). Stability of the photocatalyst after five successive degradation cycles.
-
Reddit. (2020). Calculating quantum yield of a photocatalyst.
-
ResearchGate. (n.d.). UV-Vis and fluorescence emission data (in different solvents) for 3.
-
Bahnemann, D. (2015). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?. The Journal of Physical Chemistry Letters.
-
Weiss, E. A. (2018). Viewpoint: Challenges in Colloidal Photocatalysis and Some Strategies for Addressing Them. Inorganic Chemistry.
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzophenone.
-
Seoul National University. (2020). Kinetics and degradation mechanism of Benzophenone-3 in chlorination and UV/chlorination reactions.
-
Benchchem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6.
-
ResearchGate. (n.d.). Cyclic voltammetry of 2a (5 mM), benzophenone (5 mM), and phthalimide...
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzophenone.
-
ChemicalBook. (n.d.). This compound | 207853-70-1.
-
Chemsrc. (2025). This compound | CAS#:207853-70-1.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]
- 3. edinst.com [edinst.com]
- 4. edinst.com [edinst.com]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01118F [pubs.rsc.org]
- 7. Stability Testing And Deactivation Modes For Photocatalysts [eureka.patsnap.com]
- 8. Addressing the stability challenge of photo(electro)catalysts towards solar water splitting - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06981D [pubs.rsc.org]
- 9. Addressing the stability challenge of photo(electro)catalysts towards solar water splitting - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Photodegradation of 2-Fluoro-3-(trifluoromethyl)benzophenone
Prepared by the Senior Application Scientist Team
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth technical support for managing the photodegradation of 2-Fluoro-3-(trifluoromethyl)benzophenone. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research and development activities.
Section 1: Understanding the Challenge: The Photochemical Profile of this compound
This compound is a fluorinated benzophenone derivative increasingly utilized as a building block in medicinal chemistry and materials science. The presence of the benzophenone core, a known photosensitizer, raises significant concerns about its photostability. While specific photophysical data for this exact molecule is not extensively published, the general behavior of benzophenones and fluorinated aromatics provides a strong basis for predicting its susceptibility to photodegradation.
Core Principles of Photodegradation
Photodegradation is the alteration of a molecule's chemical structure by light. For a compound like this compound, this process is initiated by the absorption of photons, typically in the UV range, which elevates the molecule to an excited state. This excited state can then undergo various reactions, leading to the formation of degradation products. The benzophenone moiety is particularly efficient at absorbing UV radiation and forming a triplet excited state, which can then interact with other molecules, including itself or solvent molecules, to initiate degradation pathways.
Likely Degradation Pathways
Based on the structure of this compound and the known photochemistry of related compounds, several degradation pathways are plausible:
-
Carbon-Fluorine (C-F) Bond Cleavage: While generally strong, C-F bonds on an aromatic ring can be susceptible to cleavage under high-energy UV irradiation, leading to defluorination.
-
Carbon-Trifluoromethyl (C-CF3) Bond Cleavage: The C-CF3 bond can also be a point of cleavage, resulting in the loss of the trifluoromethyl group.
-
Reactions involving the Carbonyl Group: The carbonyl group is a primary site for photochemical reactions in benzophenones. It can undergo photoreduction in the presence of hydrogen donors, leading to the formation of a pinacol-type product.
-
Aromatic Ring Modifications: The aromatic rings can undergo hydroxylation or other modifications, leading to a variety of degradation products.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling and use of this compound in a laboratory setting.
Q1: What are the initial signs of photodegradation I should look for in my sample of this compound?
A1: The first indications of degradation are often subtle. Visually, you might observe a slight color change in your solid sample or solution, often a yellowing. In solution, the appearance of turbidity or precipitate can also be a sign. Analytically, the most reliable method is to monitor the purity of your sample over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound is a clear indicator of degradation.
Q2: I suspect my stock solution of this compound has degraded. How can I confirm this and what should I do?
A2: To confirm degradation, you should perform a comparative analysis of your suspect stock solution against a freshly prepared solution or a certified reference standard, if available. HPLC is the preferred method for this. If degradation is confirmed, the solution should be discarded. It is crucial not to use degraded solutions in your experiments as the degradation products can lead to misleading results or interfere with your reactions.
Q3: Can the choice of solvent affect the rate of photodegradation?
A3: Absolutely. The solvent can play a significant role in the photodegradation process. Solvents that can act as hydrogen donors, such as alcohols (e.g., isopropanol, methanol), can accelerate the photoreduction of the benzophenone carbonyl group. Halogenated solvents might participate in radical reactions. For maximum stability, consider using aprotic solvents with minimal UV absorbance, such as acetonitrile or hexane, when possible. Always run a control experiment to assess the stability of the compound in your chosen solvent under your experimental conditions.
Q4: Are there any specific storage recommendations to minimize photodegradation?
A4: Yes, proper storage is critical. This compound should be stored in a cool, dark, and dry place. The use of amber vials or containers wrapped in aluminum foil is highly recommended to protect the compound from light exposure. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can also help prevent photo-oxidative processes.
Section 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields or unexpected side products. | Photodegradation of the starting material. | 1. Verify Starting Material Purity: Analyze the this compound starting material by HPLC or GC-MS to confirm its purity before each use. 2. Minimize Light Exposure: Conduct the reaction in a fume hood with the sash down and the lights turned off or dimmed. Wrap reaction vessels in aluminum foil. 3. Use Fresh Solutions: Prepare solutions of this compound immediately before use. |
| Baseline drift or appearance of ghost peaks in HPLC analysis. | Degradation of the compound in the autosampler. | 1. Cool the Autosampler: If available, use a cooled autosampler set to a low temperature (e.g., 4 °C) to slow down degradation. 2. Limit Residence Time: Prepare sample sequences to minimize the time samples spend in the autosampler before injection. 3. Use Amber Vials: Employ amber or light-blocking autosampler vials. |
| Difficulty in reproducing experimental results. | Inconsistent light conditions between experiments. | 1. Standardize Light Conditions: If light is a necessary component of the experiment (e.g., photochemistry studies), use a calibrated light source with consistent output. 2. Control Ambient Light: For all other experiments, standardize the ambient light conditions in the laboratory or work in a darkroom. |
Section 4: Experimental Protocols for Mitigation and Analysis
This section provides detailed, step-by-step protocols for handling this compound to minimize photodegradation and for analyzing its stability.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. This protocol outlines a basic forced degradation study for this compound.
Objective: To identify the potential degradation products of this compound under photolytic stress.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber with a calibrated UV light source (e.g., consistent with ICH Q1B guidelines)
-
Quartz cuvettes or borosilicate glass vials
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare a solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Exposure:
-
Test Sample: Transfer an aliquot of the solution to a quartz cuvette or vial and place it in the photostability chamber.
-
Control Sample: Wrap an identical cuvette or vial containing the same solution completely in aluminum foil and place it alongside the test sample in the chamber.
-
-
Irradiation: Expose the samples to a controlled dose of UV light as specified by ICH Q1B guidelines.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from both the test and control samples.
-
HPLC Analysis: Analyze the withdrawn aliquots by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential photodegradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (this would need to be determined experimentally by running a UV scan, but a common wavelength for benzophenones is around 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Method Optimization: Inject the stressed samples from the forced degradation study (Protocol 1) into the HPLC system.
-
Resolution: Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Section 5: Visualization of Key Concepts
Workflow for Managing Photodegradation
Caption: Workflow for mitigating and troubleshooting photodegradation.
Logical Relationship of Factors Influencing Photodegradation
Caption: Factors contributing to the photodegradation of the compound.
Technical Support Center: Purification of Products from 2-Fluoro-3-(trifluoromethyl)benzophenone Reactions
Introduction
Welcome to the technical support center for the purification of reaction products involving 2-Fluoro-3-(trifluoromethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying derivatives of this versatile fluorinated building block.
The unique electronic properties imparted by the fluorine and trifluoromethyl groups, while beneficial for modulating bioactivity and metabolic stability, introduce specific challenges in purification[1]. The high electronegativity and potential for unique intermolecular interactions (such as C-F···H and F···F contacts) can lead to unexpected chromatographic behavior and crystallization difficulties[2]. This document provides field-proven troubleshooting advice and detailed protocols to navigate these complexities effectively.
Purification Strategy Decision Workflow
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree illustrates a logical workflow for approaching the purification of a crude reaction mixture containing a this compound derivative.
Caption: A decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Question 1: My product co-elutes with the starting material or a major byproduct during silica gel column chromatography. How can I improve separation?
Answer: This is a classic resolution problem, often stemming from insufficient differences in polarity between your product and the impurity.
-
Causality: The polarity of your target molecule and the impurity are too similar for effective separation on a standard silica gel stationary phase with your current mobile phase.
-
Solution Pathway:
-
Optimize the Mobile Phase:
-
Reduce Eluting Power: If the Rf values are high (>0.5), decrease the concentration of the polar solvent (e.g., switch from 20% Ethyl Acetate/Hexanes to 10% or 5%).
-
Change Solvent Selectivity: Swap your polar solvent. For example, if you are using Ethyl Acetate, try Diethyl Ether or a mixture of Dichloromethane/Methanol. Different solvents interact differently with the analytes and the stationary phase, which can alter the elution order.
-
-
Switch to an Orthogonal Stationary Phase: If optimizing the mobile phase fails, the issue is selectivity, not just polarity. You need a stationary phase with a different separation mechanism.
-
Fluorinated Phases: These are highly recommended for fluorinated compounds. Phases like Pentafluorophenyl (PFP) or other tridecafluoro-functionalized silica gels can separate compounds based on fluorous interactions in addition to polarity. Often, more highly fluorinated molecules are retained longer on these columns[3][4].
-
Reversed-Phase (C18): This is an excellent orthogonal choice. Separation is based on hydrophobicity. In many cases, a reaction that adds a non-polar group will make the product significantly more retentive on a C18 column than the starting material. A good starting mobile phase is a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape[5].
-
-
Question 2: I've isolated my product as a persistent oil that refuses to crystallize, even after removing all solvent under high vacuum. What should I do?
Answer: Inducing crystallization in fluorinated compounds can be tricky due to their unique packing forces and potential for forming stable amorphous solids.
-
Causality: The molecule may have conformational flexibility or unfavorable intermolecular interactions that hinder the formation of an ordered crystal lattice. The presence of minor impurities can also inhibit crystallization.
-
Solution Pathway:
-
Solvent Screening: The key is finding a solvent system where the product is sparingly soluble.
-
Single Solvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate). Then, slowly add a poor solvent (e.g., Hexanes, Pentane, or Heptane) dropwise until the solution becomes faintly cloudy (turbid). Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by refrigeration.
-
Vapor Diffusion: Place your product (dissolved in a small amount of a good solvent) in a small open vial. Place this vial inside a larger, sealed jar containing a poor solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your product and promoting slow crystal growth.
-
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have even a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution to initiate crystallization.
-
Re-purify: If all else fails, the oil may contain impurities that are inhibiting crystallization. Re-subjecting the material to careful column chromatography is often the best solution.
-
Question 3: My reaction involves alkylation of the ketone, but I have a hard time separating the more non-polar product from the unreacted starting benzophenone. Is there a non-chromatographic method?
Answer: Yes, this is an ideal scenario for a chemical separation using a bisulfite adduct formation, which selectively targets the ketone functional group.[6]
-
Causality: The ketone functional group can reversibly react with sodium bisulfite to form a water-soluble ionic adduct. Most other organic molecules, including your alkylated product (which is no longer a ketone if the reaction targets the carbonyl) and other non-ketonic impurities, will not react and will remain in the organic phase.
-
Solution Pathway (See Protocol Below):
-
Dissolve the crude mixture in a solvent like methanol or THF.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
The benzophenone starting material will form the adduct and move into the aqueous layer.
-
Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., ethyl acetate). The desired product will remain in the organic layer, while the bisulfite adduct of the starting material is washed away in the aqueous layer.
-
This method can rapidly remove the bulk of the starting material, making final purification by chromatography or crystallization much simpler[7][8].
-
Caption: Reversible formation of a water-soluble bisulfite adduct.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel this compound derivative? A1: Always start with a small-scale analytical assessment. Run a Thin Layer Chromatography (TLC) plate with a standard mobile phase like 20% ethyl acetate in hexanes to visualize the separation of your product from the starting materials and byproducts. Concurrently, obtain an LC-MS of the crude material. This will tell you the mass of your product and major impurities, giving you confidence in which spot on the TLC plate corresponds to your target. Based on the TLC, you can decide if flash chromatography is feasible or if you need to explore other methods[5][9].
Q2: How do I choose between normal-phase (silica) and reversed-phase (C18) chromatography? A2: The choice depends on the polarity of your compound and impurities.
-
Normal-Phase (Silica): Best for separating compounds with moderate to low polarity. It's often cheaper and allows for the use of organic solvents, which can be easier to remove. This is a good first choice for many organic reactions.
-
Reversed-Phase (C18): Ideal for more polar compounds that are poorly retained on silica. It's also very powerful for separating compounds with small differences in hydrophobicity. If your reaction adds or removes a greasy (hydrophobic) part of the molecule, reversed-phase will likely give excellent separation[5].
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) | Fluorinated Phase (PFP) |
| Stationary Phase | Polar (SiO₂) | Non-polar (Octadecylsilane) | Fluorinated, less polar than silica |
| Mobile Phase | Non-polar (e.g., Hexanes/EtOAc) | Polar (e.g., H₂O/Acetonitrile) | Polar (e.g., H₂O/Acetonitrile) |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first | Complex; depends on polarity & fluorine content |
| Best For | Non-polar to moderately polar compounds | Polar compounds, separating homologs | Fluorinated compounds, isomers[3] |
Q3: Are there any special handling considerations for these compounds? A3: While this compound itself is generally stable, some smaller fluorinated organic compounds can be volatile[5]. Always handle crude reaction mixtures and purified products in a well-ventilated fume hood. When concentrating solutions, be mindful not to use excessive heat or vacuum, which could lead to loss of a volatile product. For storage, sealed vials at appropriate temperatures (as determined by compound stability) are recommended.
Appendix: Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for your sample amount (typically a 1:30 to 1:100 ratio of sample to silica gel by weight). Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% Hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For compounds with poor solubility, perform "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of the packed column[5].
-
Elute the Column: Start with the low-polarity mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., move from 2% to 5% to 10% Ethyl Acetate in Hexanes).
-
Collect Fractions: Collect fractions in test tubes and monitor their contents using TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Protocol 2: Purification via Sodium Bisulfite Wash [7]
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) containing the unreacted benzophenone in methanol (10 mL) in a separatory funnel.
-
Adduct Formation: Add 25 mL of a saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 2-3 minutes. Caution: This should be performed in a fume hood as sulfur dioxide gas can be generated[7].
-
Extraction: Add 25 mL of deionized water and 25 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (which now contains the benzophenone-bisulfite adduct).
-
Wash: Wash the remaining organic layer with another portion of deionized water (25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, now significantly depleted of the starting ketone. This material can then be further purified if necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Supramolecular control of fluorinated benzophenones in the crystalline state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. silicycle.com [silicycle.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Solved Sixth Lab Period. Step3 -- Deprotection of ketone to | Chegg.com [chegg.com]
Technical Support Center: Quenching Unwanted Side Reactions with Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the effective use of substituted benzophenones in quenching unwanted side reactions. This guide, designed by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the complexities of your photochemical experiments. We aim to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your research.
Introduction: The Dual Role of Substituted Benzophenones
Substituted benzophenones are a versatile class of aromatic ketones widely employed in photochemistry.[1] Their utility stems from their efficient absorption of UV radiation and subsequent intersystem crossing to a relatively long-lived triplet excited state.[2] This triplet state can act as a photosensitizer, initiating desired chemical transformations. However, this same reactivity can also lead to unwanted side reactions, such as photoreduction, which can complicate product profiles and reduce yields.
This guide focuses on the application of substituted benzophenones as quenchers to mitigate these undesirable photochemical pathways. By carefully selecting the appropriate benzophenone derivative and optimizing experimental conditions, researchers can effectively control their reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered when using substituted benzophenones as quenchers. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Incomplete Quenching of Side Reactions
Symptoms:
-
The unwanted side product is still being formed at significant levels.
-
The yield of the desired product has not improved as expected.
Potential Causes & Solutions:
-
Insufficient Quencher Concentration: The concentration of the substituted benzophenone may be too low to effectively compete with the unwanted reaction pathway.
-
Solution: Gradually increase the concentration of the benzophenone quencher. Monitor the reaction progress at each concentration to find the optimal loading that minimizes the side reaction without interfering with the primary reaction.
-
-
Mismatch of Triplet Energies: For efficient triplet-triplet energy transfer, the triplet energy (ET) of the quencher (the substituted benzophenone) must be lower than the triplet energy of the species you wish to quench.
-
Solution: Consult photophysical data to ensure an appropriate energy gap between your reactive species and the benzophenone quencher. If the triplet energy of your reactive species is unknown, you may need to screen a series of substituted benzophenones with varying triplet energies. Electron-donating groups on the benzophenone rings tend to lower the triplet energy.[2]
-
-
Inefficient Quenching Mechanism: While triplet-triplet energy transfer is a common quenching mechanism, other processes like electron transfer can also occur. The efficiency of these processes depends on the specific benzophenone derivative and the reaction conditions.
-
Solution: Consider the electronic properties of your substituted benzophenone. Benzophenones with electron-withdrawing groups can be better electron acceptors, which may be beneficial if an electron transfer quenching mechanism is desired.[3]
-
-
Solvent Effects: The polarity of the solvent can influence the efficiency of quenching by affecting the stability of excited states and intermediates.[4]
-
Solution: Experiment with different solvents of varying polarity. Non-polar solvents may favor triplet-triplet energy transfer, while polar solvents might facilitate electron transfer processes.
-
Problem 2: Quencher Instability and Degradation
Symptoms:
-
The quencher appears to be consumed during the reaction.
-
Formation of unexpected byproducts derived from the benzophenone quencher.
-
Loss of the characteristic UV absorption of the benzophenone over time.
Potential Causes & Solutions:
-
Photodegradation of the Benzophenone: Although relatively stable, substituted benzophenones can undergo photodegradation, especially under prolonged exposure to high-energy UV light.[5] This can lead to the formation of various photoproducts, including hydroxylated species and carboxylic acids.[6]
-
Solution:
-
Use a filter to block high-energy UV light if it is not required for your primary reaction.
-
Minimize the reaction time by monitoring the reaction closely and stopping it once the desired conversion is reached.
-
Consider using a more photostable benzophenone derivative. The stability can be influenced by the substituents.
-
-
-
Reaction with Other Species: The triplet excited state of the benzophenone quencher can react with other components in the reaction mixture, including the solvent or the starting materials. A common side reaction is the formation of a benzophenone ketyl radical through hydrogen abstraction.[7]
-
Solution:
-
Choose a solvent that is less prone to hydrogen abstraction, such as acetonitrile or benzene, instead of alcohols like isopropanol.
-
If hydrogen abstraction is unavoidable, consider if the resulting ketyl radical interferes with your reaction. In some cases, the formation of the intensely colored ketyl radical can be an indicator of certain reaction conditions.[8]
-
-
-
Influence of Substituents on Stability: The nature of the substituents on the benzophenone can significantly impact its photostability.
-
Solution:
-
Electron-donating groups can increase the electron density on the aromatic rings, which may in some cases increase stability.[9]
-
Conversely, certain substituents might introduce new photochemical reaction pathways. A thorough literature search on the specific substituted benzophenone you are using is recommended.
-
-
Problem 3: Formation of Unwanted Byproducts
Symptoms:
-
Complex product mixture observed by chromatography (TLC, GC, LC-MS).
-
Isolation of the desired product is difficult.
Potential Causes & Solutions:
-
Byproducts from the Quenching Process: The quenching process itself can sometimes lead to byproducts. For example, if quenching occurs via electron transfer, radical ions are formed, which can then undergo further reactions.
-
Solution: Analyze the potential follow-up reactions of the intermediates formed during quenching. If these are problematic, you may need to choose a different substituted benzophenone that quenches via a different mechanism (e.g., energy transfer instead of electron transfer).
-
-
Photoreduction of Benzophenone: As mentioned, in the presence of a hydrogen donor, the excited benzophenone can be reduced to form benzopinacol.
-
Solution: Avoid hydrogen-donating solvents. If their use is necessary, carefully control the reaction time and quencher concentration. The addition of a small amount of a weak acid, like acetic acid, can sometimes prevent side reactions leading to colored byproducts.[1]
-
-
Sensitization of Other Reactions: While intended to be a quencher, the substituted benzophenone can still act as a photosensitizer for other, unintended reactions if its triplet energy is high enough.
-
Solution: Carefully consider the triplet energies of all components in your reaction mixture. Choose a benzophenone derivative with a triplet energy that is low enough to quench the unwanted side reaction but not high enough to sensitize other undesirable transformations.
-
Frequently Asked Questions (FAQs)
Q1: How do substituted benzophenones quench unwanted side reactions?
A1: Substituted benzophenones primarily quench unwanted side reactions through two main mechanisms involving their triplet excited state (3BP*):
-
Triplet-Triplet Energy Transfer: If the triplet energy of the benzophenone is lower than that of the species responsible for the side reaction, it can accept the energy from that species, deactivating it and preventing the side reaction. The benzophenone then dissipates this energy non-radiatively.[10]
-
Electron Transfer: The excited benzophenone can act as either an electron acceptor or donor, depending on its substituents and the nature of the other reactant. This process forms radical ions, which can then follow different reaction pathways, thus intercepting the species that would have led to the unwanted side product.
Q2: How do I choose the right substituted benzophenone for my experiment?
A2: The choice of the substituted benzophenone depends on several factors:
-
Triplet Energy (ET): For efficient quenching via energy transfer, the ET of the benzophenone should be lower than that of the species you want to quench.
-
Redox Potential: If you are aiming for an electron transfer quenching mechanism, the redox potential of the benzophenone is crucial. Electron-withdrawing groups make the benzophenone a better electron acceptor, while electron-donating groups make it a better electron donor.[3][11]
-
Solubility: The chosen benzophenone must be soluble in your reaction solvent.
-
Photostability: Consider the photostability of the benzophenone under your reaction conditions to avoid complications from its degradation.[5]
Q3: What is the role of substituents on the benzophenone ring?
A3: Substituents have a profound impact on the photophysical and photochemical properties of benzophenones:
-
Electron-Donating Groups (e.g., -OCH3, -NH2): These groups tend to increase the electron density of the aromatic system, which can lower the triplet energy and increase the stability of the molecule.[9] They also make the benzophenone a better electron donor.[12]
-
Electron-Withdrawing Groups (e.g., -CF3, -NO2): These groups decrease the electron density, which can affect the triplet energy and make the benzophenone a better electron acceptor.[3][13]
Q4: How do I determine the optimal concentration of the benzophenone quencher?
A4: The optimal concentration is typically determined empirically. Start with a low concentration (e.g., a fraction of the concentration of the species undergoing the side reaction) and gradually increase it. Monitor the disappearance of the side product and the formation of the desired product. The goal is to find the lowest concentration that effectively quenches the side reaction without significantly impacting the desired reaction.
Q5: Can oxygen interfere with the quenching process?
A5: Yes, oxygen is an efficient quencher of triplet states.[7] If the presence of oxygen is not desired in your primary reaction, it is crucial to deoxygenate your reaction mixture, for example, by bubbling with an inert gas like nitrogen or argon. The formation of the blue benzophenone ketyl radical with sodium metal is a common indicator of anhydrous and oxygen-free conditions in solvents like THF.[8][14]
Data Presentation
The selection of an appropriate substituted benzophenone often relies on its photophysical properties. The following table summarizes key data for a selection of para-substituted benzophenones.
Table 1: Photophysical Properties of Selected Substituted Benzophenones
| Substituent (para) | Triplet Energy (ET) (kcal/mol) | Triplet Quantum Yield (ΦT) | Phosphorescence Lifetime (τp) (ms) | Solvent |
| -H (Benzophenone) | 69.2 | ~1 | 5 | Benzene |
| -OCH3 | 68.5 | 0.98 | - | Acetonitrile |
| -CH3 | 68.7 | ~1 | - | Benzene |
| -F | 68.9 | ~1 | - | Benzene |
| -Cl | 68.5 | ~1 | - | Benzene |
| -Br | 68.3 | ~1 | - | Benzene |
| -CF3 | 69.5 | ~1 | - | Acetonitrile |
Note: Values are approximate and can vary with solvent and temperature. Data compiled from various sources.[2][4][15][16][17][18][19][20][21]
Experimental Protocols
Protocol 1: General Procedure for a Quenching Experiment
-
Reaction Setup: In a suitable reaction vessel (e.g., a quartz tube for photochemical reactions), combine the starting materials for your primary reaction and the chosen solvent.
-
Addition of Quencher: Add the selected substituted benzophenone to the reaction mixture. The initial concentration will depend on the specifics of your reaction and should be optimized.
-
Deoxygenation (if necessary): If your reaction is sensitive to oxygen, deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 20-30 minutes.
-
Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with a light source of the appropriate wavelength. Ensure the temperature is controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, HPLC, NMR). Pay close attention to the consumption of the starting material, the formation of the desired product, and the disappearance of the unwanted side product.
-
Work-up and Analysis: Once the reaction is complete, work up the reaction mixture to isolate and purify the desired product. Characterize the product and determine the yield. Compare the results to a control experiment run without the benzophenone quencher.
Protocol 2: Triplet State Quenching Study using Laser Flash Photolysis (LFP)
Laser Flash Photolysis is a powerful technique to study the kinetics of excited states and their quenching.
-
Sample Preparation:
-
Prepare a solution of the species that generates the unwanted triplet state in a suitable spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength.
-
Prepare a series of stock solutions of the substituted benzophenone quencher at different concentrations.
-
-
LFP Measurement (without quencher):
-
Deoxygenate the sample solution.
-
Excite the sample with a laser pulse and record the transient absorption spectrum to identify the triplet-triplet absorption maximum.
-
Measure the decay kinetics of the triplet state at this wavelength to determine its lifetime (τ0).
-
-
LFP Measurement (with quencher):
-
Add a known volume of the quencher stock solution to the sample cuvette.
-
Measure the new, shorter lifetime (τ) of the triplet state in the presence of the quencher.
-
Repeat this for a range of quencher concentrations.
-
-
Data Analysis (Stern-Volmer Plot):
Visualizations
Jablonski Diagram for Benzophenone
Caption: Photophysical processes of benzophenone and its role as a triplet quencher.
Troubleshooting Workflow for Quenching Experiments
Caption: A decision-making workflow for troubleshooting common issues in quenching experiments.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. Ketyl - Wikipedia [en.wikipedia.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of benzophenone-induced triplet quenching for enhanced TADF performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. scialert.net [scialert.net]
- 20. researchgate.net [researchgate.net]
- 21. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. edinst.com [edinst.com]
- 24. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
Technical Support Center: 2-Fluoro-3-(trifluoromethyl)benzophenone Catalyzed Reactions
Welcome to the technical support center for 2-Fluoro-3-(trifluoromethyl)benzophenone catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this photocatalyst. As a Senior Application Scientist, my goal is to synthesize established principles of photochemistry with practical, field-proven insights to ensure the success of your experiments.
Introduction: The Role of Oxygen in Benzophenone-Catalyzed Reactions
This compound, like other benzophenone derivatives, functions as a photosensitizer. Upon absorption of UV light, it undergoes efficient intersystem crossing to a triplet excited state.[1][2] This triplet state is the key reactive species in many photocatalyzed reactions. However, the presence of molecular oxygen (O₂) can significantly impact the reaction pathway. The triplet excited state of benzophenones can be readily quenched by ground-state oxygen (a triplet diradical), leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (O₂•⁻).[3] These ROS can participate in desired oxidative transformations or lead to undesired side reactions and degradation of starting materials, products, or solvents.[4] Understanding and controlling the impact of oxygen is therefore critical for successful and reproducible outcomes.
The fluorine and trifluoromethyl substituents on the benzophenone core are expected to influence its photophysical properties through their strong electron-withdrawing nature. These groups can affect the energy of the excited states and the efficiency of intersystem crossing, although specific experimental data for this compound is not extensively documented in publicly available literature. The principles outlined in this guide are based on the well-established photochemistry of benzophenones and related fluorinated aromatic compounds.[5]
Troubleshooting Guide
This section addresses common issues encountered during reactions catalyzed by this compound, with a focus on problems arising from the presence of oxygen.
| Issue | Potential Cause(s) Related to Oxygen | Recommended Solution(s) |
| Low or No Product Yield | 1. Quenching of the Catalyst's Triplet State: Molecular oxygen is an efficient quencher of the benzophenone triplet excited state, preventing it from participating in the desired catalytic cycle.[1] 2. Reaction with Substrate/Product: Reactive oxygen species (ROS) generated by the interaction of the excited catalyst and O₂ may degrade the starting material or the desired product. | 1. Degassing the Reaction Mixture: Prior to irradiation, thoroughly degas the solvent and reaction mixture using techniques such as freeze-pump-thaw cycles (for robust solvents and reagents), or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period (30-60 minutes). Maintain a positive pressure of the inert gas throughout the reaction. 2. Use of an Oxygen Scavenger: For highly sensitive reactions, consider the addition of a chemical oxygen scavenger, ensuring it does not interfere with the desired reaction. |
| Formation of Unidentified Byproducts | 1. Side Reactions with ROS: Singlet oxygen and superoxide can lead to a variety of undesired side reactions, such as allylic oxidations, ene reactions, or cleavage of electron-rich moieties.[4] 2. Solvent Degradation: Some common organic solvents can be degraded by ROS, leading to the formation of impurities that may react with your substrates or complicate purification. For example, chlorinated solvents can be a source of radical species. | 1. Rigorous Oxygen Exclusion: Implement the degassing procedures mentioned above. 2. Solvent Selection: Choose a solvent that is robust to oxidative conditions. Ethereal solvents, while common, can be susceptible to peroxide formation. Consider using solvents like acetonitrile, benzene, or tert-butanol, depending on the specific reaction requirements. Always use freshly distilled or anhydrous grade solvents. 3. Analytical Monitoring: Use techniques like GC-MS or LC-MS to identify the byproducts. The mass and fragmentation patterns can provide clues about the nature of the side reactions (e.g., addition of one or two oxygen atoms). |
| Inconsistent Results/Poor Reproducibility | 1. Variable Oxygen Concentration: Inconsistent degassing or leaks in the reaction setup can lead to varying concentrations of dissolved oxygen from one experiment to another, resulting in fluctuating yields and byproduct profiles. | 1. Standardize Degassing Protocol: Ensure that the degassing procedure (duration, technique) is identical for every experiment. 2. System Integrity Check: Regularly check for leaks in your reaction setup, especially around septa, joints, and tubing. Using a well-sealed photoreactor is crucial. |
| Catalyst Decomposition | 1. Self-degradation: In the presence of oxygen, the excited photocatalyst can potentially lead to its own degradation through reactions with generated ROS. | 1. Minimize Reaction Time: Monitor the reaction progress closely and stop the irradiation as soon as the starting material is consumed to prevent prolonged exposure of the catalyst and product to reaction conditions. 2. Control Catalyst Loading: Use the minimum effective catalyst loading to reduce the overall generation of ROS. |
Experimental Protocol: Oxygen Control in a Photocatalyzed Reaction
This protocol provides a step-by-step methodology for setting up a reaction catalyzed by this compound with rigorous exclusion of oxygen.
Objective: To perform a generic photocatalyzed reaction while minimizing the impact of molecular oxygen.
Materials:
-
This compound (photocatalyst)
-
Substrate A
-
Reagent B
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Schlenk flask or a similar reaction vessel with a sidearm and a rubber septum
-
Magnetic stir bar
-
UV light source (e.g., 365 nm LED lamp)
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Vacuum line
-
Syringes and needles
Procedure:
-
Vessel Preparation:
-
Place the magnetic stir bar in the Schlenk flask.
-
Flame-dry the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all moisture and air are removed.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add the this compound, substrate A, and any other solid reagents to the flask.
-
-
Solvent Degassing (Freeze-Pump-Thaw):
-
Add the anhydrous solvent to the flask via a cannula or syringe.
-
Attach the flask to a vacuum line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.
-
After the final cycle, backfill the flask with inert gas.
-
-
Addition of Liquid Reagents:
-
If reagent B is a liquid, ensure it is also degassed separately before adding it to the reaction mixture via a syringe.
-
-
Reaction Setup and Initiation:
-
Place the sealed Schlenk flask in front of the UV light source. Ensure consistent positioning for reproducibility.
-
If necessary, use a cooling fan to maintain a constant reaction temperature.
-
Begin stirring and turn on the UV light to initiate the reaction.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals using a syringe and analyzing them by TLC, GC, or LC-MS.
-
Once the reaction is complete, turn off the light source and quench the reaction as required by your specific protocol.
-
Experimental Workflow Diagram
Caption: Workflow for an oxygen-sensitive photocatalyzed reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning yellow/brown upon irradiation?
A1: Discoloration of the reaction mixture can be an indication of decomposition, either of the catalyst, substrates, or solvent. In the context of oxygen's impact, this could be due to oxidative side reactions leading to polymeric or colored byproducts. Ensure your solvent is of high purity and has been properly degassed. If the problem persists, consider if your substrate or product is susceptible to oxidation by ROS and implement more rigorous oxygen exclusion.
Q2: Can I just bubble argon through my reaction mixture instead of doing freeze-pump-thaw cycles?
A2: Bubbling an inert gas through the solvent is a simpler method of degassing and can be sufficient for many reactions. However, it is generally less effective than multiple freeze-pump-thaw cycles for removing dissolved oxygen. For reactions that are highly sensitive to oxygen or for achieving maximum reproducibility, freeze-pump-thaw is the recommended method.
Q3: How do the fluoro- and trifluoromethyl- substituents on the benzophenone affect its interaction with oxygen?
A3: While specific photophysical data for this compound is limited, the strong electron-withdrawing properties of these substituents are expected to influence the energy levels of the excited states. Fluorination can alter the energy of the triplet state, which in turn can affect the efficiency of energy transfer to molecular oxygen to form singlet oxygen. The exact nature of this effect would require detailed photophysical studies. However, the fundamental principle of triplet state quenching by oxygen remains the primary concern.
Q4: What are the main types of reactive oxygen species (ROS) I should be concerned about?
A4: The two primary ROS generated from the interaction of an excited benzophenone catalyst and molecular oxygen are singlet oxygen (¹O₂) and superoxide (O₂•⁻).[6]
-
Singlet Oxygen (¹O₂): This is formed via an energy transfer process from the catalyst's triplet state to ground-state oxygen. It is a powerful electrophile and can participate in [4+2] and [2+2] cycloadditions, ene reactions, and oxidations of sulfides and phenols.
-
Superoxide (O₂•⁻): This is formed via an electron transfer from the catalyst's triplet state to ground-state oxygen. It can act as a nucleophile, a base, and a reducing agent, and can also lead to the formation of other ROS like hydrogen peroxide and hydroxyl radicals.
The prevalence of each pathway depends on the specific reaction conditions and the properties of the catalyst.
Mechanistic Pathway of ROS Generation
Caption: Pathways for ROS generation from an excited benzophenone catalyst.
References
- 1. edinst.com [edinst.com]
- 2. edinst.com [edinst.com]
- 3. Balancing the generation and elimination of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent benzopinacol formation in benzophenone photocatalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for benzophenone-mediated photocatalysis. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you optimize your photochemical reactions and minimize the formation of the common byproduct, benzopinacol. As Senior Application Scientists, we have compiled this resource based on established photochemical principles and extensive laboratory experience to ensure the scientific integrity and practical applicability of the information provided.
Troubleshooting Guide: Preventing Benzopinacol Formation
The formation of benzopinacol is a common issue in benzophenone photocatalysis, arising from the dimerization of two benzophenone ketyl radicals.[1] This section provides a systematic approach to diagnosing and resolving this problem.
Problem 1: High Levels of Benzopinacol Detected, Low Yield of Desired Product
This is the most frequent challenge and often points to suboptimal reaction conditions that favor the self-quenching of the benzophenone catalyst.
Initial Diagnostic Questions:
-
What is the hydrogen donor in your reaction?
-
What is the concentration of your substrate and benzophenone?
-
What solvent are you using?
-
What is the light source and its intensity?
Troubleshooting Steps & Underlying Rationale
-
Evaluate the Hydrogen Donor: The choice and concentration of the hydrogen atom transfer (HAT) agent are critical. Benzophenone, in its excited triplet state, abstracts a hydrogen atom to form a ketyl radical.[1][2] If the hydrogen donor is inefficient or its concentration is too low, the excited benzophenone is more likely to interact with another ground-state benzophenone molecule or another ketyl radical, leading to benzopinacol.
-
Recommendation: Employ a hydrogen donor with a readily abstractable hydrogen, such as isopropanol or certain silanes.[3][4] Ensure the hydrogen donor is in significant excess relative to the benzophenone. For instance, using isopropanol or ethanol as the solvent can be an effective strategy.[5][6][7]
-
-
Optimize Reagent Concentrations: High concentrations of benzophenone can increase the probability of ketyl radical dimerization.
-
Recommendation: Decrease the concentration of benzophenone. A lower catalyst loading can reduce the rate of benzopinacol formation. Concurrently, ensure the substrate concentration is sufficient to effectively trap the reactive intermediates.
-
-
Solvent Selection: The solvent can significantly influence the reaction pathway. Protic solvents, especially alcohols, can act as hydrogen donors, while aprotic solvents may not effectively participate in the desired HAT process, leading to increased benzopinacol formation.[6][7]
-
Control Light Intensity: High light intensity can lead to a high concentration of excited benzophenone molecules, which can favor dimerization.
-
Recommendation: Reduce the intensity of the light source. This can be achieved by increasing the distance between the light source and the reaction vessel or using neutral density filters. The goal is to maintain a steady-state concentration of the excited catalyst that favors reaction with the substrate over self-quenching.[1]
-
Problem 2: Reaction Stalls or Proceeds Slowly, with Benzopinacol as the Main Product
This scenario suggests that the desired catalytic cycle is not turning over efficiently, and the catalyst is being consumed in the formation of benzopinacol.
Troubleshooting Steps & Underlying Rationale
-
Degas the Reaction Mixture: Oxygen can quench the excited triplet state of benzophenone and also react with the ketyl radical, inhibiting the desired photocatalytic cycle.[8][9]
-
Recommendation: Thoroughly degas the reaction mixture before and during irradiation. This can be accomplished by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.
-
-
Introduce a Radical Scavenger/Quencher: In some cases, the benzophenone ketyl radical can be intercepted before it dimerizes.
-
Recommendation: The addition of a suitable radical quencher that can react with the ketyl radical but not interfere with the desired reaction pathway can be explored.[10] For example, certain anilines have been shown to react with excited ketyl radicals.[10] This is an advanced strategy and requires careful selection of the quencher.
-
-
Consider Alternative Photocatalysts: If benzopinacol formation remains a persistent issue, benzophenone may not be the optimal photocatalyst for the specific transformation.
-
Recommendation: Explore other hydrogen atom transfer (HAT) photocatalysts, such as certain aromatic ketones or xanthene dyes, which may have different photophysical properties and be less prone to dimerization in your specific system.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of benzopinacol formation?
A1: Benzopinacol formation is a result of the photoreduction of benzophenone. The process begins with the absorption of UV light by benzophenone, which promotes it to an excited singlet state. It then undergoes intersystem crossing to a more stable triplet state.[1][12] This excited triplet-state benzophenone can abstract a hydrogen atom from a suitable donor (like isopropanol) to form a benzophenone ketyl radical.[1][3] Two of these ketyl radicals can then dimerize to form benzopinacol.[1]
Q2: How does the choice of solvent impact benzopinacol formation?
A2: The solvent plays a crucial role. Solvents that are good hydrogen donors, such as isopropanol and ethanol, can facilitate the formation of the benzophenone ketyl radical.[5][6][7] While this is a necessary step in many benzophenone-catalyzed reactions, if the substrate is not reactive enough to intercept the subsequent radical intermediates, the high concentration of ketyl radicals in these solvents can lead to increased benzopinacol formation. In aprotic solvents that are poor hydrogen donors, the primary pathway for the excited benzophenone may be self-quenching, also leading to benzopinacol if a suitable hydrogen donor is not present.
Q3: Can additives be used to suppress benzopinacol formation?
A3: Yes, certain additives can help. A small amount of a weak acid, like glacial acetic acid, is sometimes added to prevent the basic cleavage of the benzopinacol product, which can complicate product analysis.[3][5] More advanced strategies involve the use of radical quenchers that can selectively react with the benzophenone ketyl radical.[10] However, the choice of such an additive is highly dependent on the specific reaction being performed.
Q4: Is there a way to visually monitor for the potential of benzopinacol formation?
A4: The formation of the benzophenone ketyl radical in the absence of oxygen can sometimes impart a blue color to the solution.[9][13] While not a definitive indicator of benzopinacol formation (as the ketyl radical is a necessary intermediate for many desired reactions), a persistent and deep blue color in the absence of efficient product formation might suggest that the ketyl radicals are accumulating and are more likely to dimerize.
Q5: What are the key experimental parameters to control to minimize benzopinacol byproducts?
A5: To summarize, the key parameters are:
-
Catalyst Concentration: Keep the benzophenone concentration as low as is effective for your reaction.
-
Hydrogen Donor: Use an efficient hydrogen donor in sufficient excess.
-
Substrate Concentration: Ensure your substrate is present in a high enough concentration to outcompete the dimerization of the ketyl radicals.
-
Light Intensity: Avoid excessively high light intensity.
-
Oxygen Exclusion: Rigorously deoxygenate your reaction mixture.
Data and Protocols
Table 1: Recommended Starting Conditions for Minimizing Benzopinacol
| Parameter | Recommended Range | Rationale |
| Benzophenone Conc. | 1-10 mol% | Lower concentration reduces the probability of dimerization. |
| Hydrogen Donor | Isopropanol, Ethanol, Silanes | Efficient hydrogen atom transfer is crucial. |
| Solvent | Hydrogen-donating solvent or co-solvent | Facilitates the desired HAT process. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen quenches the excited state and reacts with radicals. |
| Light Source | 350-365 nm UV Lamp | Matches the absorption maximum of benzophenone. |
Experimental Protocol: General Procedure for a Benzophenone-Photocatalyzed Reaction
-
To a reaction vessel equipped with a stir bar, add the substrate and benzophenone.
-
Add the solvent (and hydrogen donor if different from the solvent).
-
Seal the vessel and thoroughly degas the mixture using three freeze-pump-thaw cycles or by sparging with an inert gas for 30 minutes.
-
Place the reaction vessel at a fixed distance from the UV lamp and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction, and purify the product using standard chromatographic techniques.
Visualizing the Reaction Pathway
Diagram 1: Benzophenone Photocatalytic Cycle and Benzopinacol Formation
Caption: The photochemical cycle of benzophenone and the competing pathway to benzopinacol.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 4. The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpda.org [ijpda.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Benzophenone Ketyl Still Pot - [www.rhodium.ws] [designer-drug.com]
- 9. Ketyl - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Light Intensity for 2-Fluoro-3-(trifluoromethyl)benzophenone Reactions
Welcome to the technical support center for optimizing photochemical reactions involving 2-Fluoro-3-(trifluoromethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure your experiments are both successful and reproducible.
Introduction to the Photochemistry of this compound
This compound belongs to the family of aromatic ketones, which are well-known for their rich photochemistry. Upon absorption of ultraviolet (UV) light, these molecules can be promoted to an excited singlet state, which then typically undergoes rapid and efficient intersystem crossing to a longer-lived triplet state. This triplet state is the key reactive intermediate in most photochemical applications of benzophenones, acting as a powerful photosensitizer or a radical initiator.
The presence of electron-withdrawing fluorine and trifluoromethyl groups on the benzophenone core is expected to influence its photophysical properties, such as its absorption spectrum, triplet state energy, and quantum yield of intersystem crossing.[1] Understanding these properties is paramount for optimizing reaction conditions, particularly the intensity of the light source.
Frequently Asked Questions (FAQs)
Q1: What is the expected UV-Vis absorption spectrum for this compound and why is it important?
The fluoro and trifluoromethyl substituents are unlikely to cause a dramatic shift in these absorption maxima but may influence their intensity and fine structure. It is crucial to experimentally determine the UV-Vis absorption spectrum of your specific compound in the reaction solvent. This spectrum will reveal the optimal wavelength(s) for excitation, allowing you to select a light source that maximizes photon absorption by your molecule while minimizing unwanted side reactions from higher-energy light.
Q2: How do I choose the right light source for my reaction?
A2: The choice of a light source is dictated by the absorption spectrum of this compound. Ideally, you should use a monochromatic or narrow-band light source that emits at a wavelength corresponding to the n→π* absorption band (likely in the 340-370 nm range).
| Light Source | Wavelength Range | Pros | Cons |
| LEDs | Narrowband (e.g., 365 nm) | High efficiency, long lifetime, tunable wavelengths, low heat output | May not be as powerful as lamps |
| Mercury Lamps | Broadband with specific emission lines (e.g., 365 nm) | High intensity | Broadband emission may require filters, significant heat generation |
| Lasers | Monochromatic | Very high intensity, precise wavelength | Expensive, requires specialized setup |
Recommendation: For most lab-scale applications, a 365 nm LED photoreactor is an excellent starting point due to its efficiency and ease of use.[3]
Q3: What is the triplet state energy of this compound and why does it matter?
A3: The triplet state energy (ET) is a critical parameter, especially in photosensitization reactions where energy is transferred to another molecule. While the exact value for this specific benzophenone is not published, the parent benzophenone has a triplet energy of approximately 69 kcal/mol.[4] The electron-withdrawing substituents may slightly alter this value.
Knowing the triplet energy is essential to ensure that it is sufficient to excite the desired reaction partner. For instance, in a triplet-triplet energy transfer process, the sensitizer's triplet energy must be higher than that of the acceptor molecule.
Q4: How does light intensity affect my reaction outcome?
A4: Light intensity, or photon flux, is a critical reaction parameter that can significantly impact reaction rate, yield, and selectivity.
-
Too low intensity: The reaction may be impractically slow or may not proceed at all.
-
Too high intensity: This can lead to several issues:
-
Photodegradation: The starting material, product, or solvent may absorb excess photons and decompose.
-
Inner filter effect: At high concentrations, the solution near the light source absorbs most of the light, leaving the bulk of the solution in the dark.
-
Bimolecular side reactions: High concentrations of excited states can lead to unwanted dimerization or other side reactions.
-
The optimal light intensity is a balance between achieving a reasonable reaction rate and minimizing side reactions.[5]
Troubleshooting Guide
Problem 1: Low or no product conversion.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Wavelength | Experimentally determine the UV-Vis spectrum of your starting material and ensure your light source's emission overlaps with an absorption band. | Efficient excitation requires matching the photon energy to the molecule's electronic transition. |
| Insufficient Light Intensity | Increase the power of your light source or move the reaction vessel closer to the lamp. | The reaction rate is often proportional to the number of photons absorbed per unit time. |
| Degassing Issues | Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen). | Oxygen is an efficient quencher of triplet states and can inhibit the desired reaction. |
| Solvent Quenching | Consider using a different solvent. Protic solvents can sometimes quench excited states. | The solvent can interact with the excited state and provide a non-productive deactivation pathway. |
Problem 2: Formation of multiple side products and/or decomposition.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessive Light Intensity | Reduce the light intensity by lowering the power setting, moving the reaction vessel further from the light source, or using neutral density filters. | High photon flux can lead to over-irradiation and subsequent decomposition of sensitive molecules. |
| Wrong Wavelength (High Energy Light) | Use a filter to cut off high-energy (short wavelength) light if using a broadband source like a mercury lamp. | High-energy photons can promote undesired side reactions or bond cleavage. |
| Reaction Time Too Long | Monitor the reaction progress by techniques like TLC, GC, or NMR and stop the reaction once the starting material is consumed. | The desired product may be photochemically unstable and can decompose upon prolonged exposure to light. |
Experimental Protocols
Protocol 1: Determining the Optimal Wavelength of Excitation
-
Prepare a dilute solution of this compound in your reaction solvent.
-
Use a UV-Vis spectrophotometer to record the absorption spectrum over a range of 200-600 nm.
-
Identify the wavelength of maximum absorbance (λmax) for the longest wavelength absorption band (the n→π* transition).
-
Select a light source or filter that provides light at or near this λmax.
Protocol 2: Optimizing Light Intensity
-
Set up a series of parallel reactions with identical concentrations and conditions.
-
Vary the light intensity for each reaction. This can be achieved by:
-
Using a photoreactor with adjustable light intensity.
-
Placing the reaction vessels at different distances from the light source.
-
Using neutral density filters with varying optical densities.
-
-
Monitor the reaction progress and yield at specific time points for each intensity level.
-
Plot the reaction yield versus light intensity to identify the optimal range.
Visualizing the Workflow
Workflow for Optimizing a Photochemical Reaction
Caption: A workflow diagram for optimizing photochemical reactions.
References
Technical Support Center: Stability of Fluorinated Benzophenones in Photochemical Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzophenones. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of these compounds under prolonged irradiation. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your photochemical studies.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have about the stability and handling of fluorinated benzophenones.
Q1: Why is there an emphasis on the photostability of fluorinated benzophenones?
Fluorinated benzophenones are often employed as photosensitizers or photoinitiators in various chemical and biological applications. Their primary function relies on their ability to absorb light and enter a reactive excited state. However, prolonged exposure to high-intensity light can lead to photodegradation of the benzophenone molecule itself. This degradation can result in a loss of activity, the formation of confounding byproducts, and inconsistent experimental results. Understanding and controlling the photostability is therefore critical for reproducible and reliable outcomes.
Q2: How does fluorination generally affect the photostability of benzophenones?
Fluorination can significantly impact the photophysical and photochemical properties of benzophenones. The strong electron-withdrawing nature of fluorine atoms can alter the energy levels of the excited states and influence the rates of photophysical processes. In many cases, fluorination can enhance photostability by increasing the energy of the reactive triplet state, making it less susceptible to degradation pathways. However, the position and number of fluorine substituents are critical, as they can also introduce new photochemical reaction pathways or alter the susceptibility of the molecule to nucleophilic attack in the excited state.[1]
Q3: What are the primary reactive species responsible for the degradation of benzophenones during irradiation?
The degradation of benzophenones is often mediated by reactive oxygen species (ROS) that are generated by the excited benzophenone itself. Upon irradiation, the benzophenone molecule can transfer its energy to molecular oxygen, forming highly reactive singlet oxygen. Additionally, the excited benzophenone can participate in electron or hydrogen atom transfer reactions, leading to the formation of radical ions and other reactive intermediates. These species can then attack the benzophenone molecule, leading to its degradation.
Q4: Can the solvent I use affect the stability of my fluorinated benzophenone?
Absolutely. The choice of solvent can have a profound impact on the photostability of your compound. Solvents can influence the energy levels of the excited states, the efficiency of intersystem crossing, and the lifetime of the reactive triplet state.[2] For instance, in hydrogen-donating solvents like isopropanol, photoreduction of the benzophenone carbonyl group can be a significant degradation pathway.[3][4][5] In contrast, aprotic solvents like acetonitrile are often preferred for their relative inertness. The polarity of the solvent can also play a role in the stability of any charged intermediates that may form during the photochemical reaction.[6]
Q5: Are there any visual indicators of fluorinated benzophenone degradation?
While not always the case, some degradation pathways can lead to the formation of colored byproducts, resulting in a yellowing of the solution over time. However, many degradation products may be colorless. The most reliable way to assess degradation is through analytical techniques such as UV-Vis spectroscopy (monitoring for changes in the absorption spectrum), High-Performance Liquid Chromatography (HPLC) (quantifying the parent compound and detecting new peaks), and Mass Spectrometry (identifying degradation products).
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during photochemical experiments with fluorinated benzophenones.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or non-reproducible reaction rates. | 1. Fluctuations in lamp output: The intensity of the light source may not be stable over time. 2. Inconsistent oxygen concentration: The presence of oxygen can either quench the desired reaction or contribute to degradation. 3. Temperature variations: Photochemical reaction rates can be temperature-dependent. | 1. Monitor lamp output: Use a calibrated actinometer (e.g., potassium ferrioxalate) to quantify the photon flux of your light source before and during the experiment. 2. Control the atmosphere: For oxygen-sensitive reactions, thoroughly deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes. For reactions requiring oxygen, ensure consistent aeration. 3. Use a temperature-controlled reactor: Maintain a constant temperature throughout the irradiation period. |
| Complete loss of starting material with no desired product formation. | 1. Rapid photodegradation of the fluorinated benzophenone: The photosensitizer may be unstable under the experimental conditions. 2. Reaction with solvent or buffer components: The excited benzophenone may be reacting with the medium rather than the intended substrate. | 1. Assess photostability: Run a control experiment with only the fluorinated benzophenone in the chosen solvent and irradiate under the same conditions. Monitor its concentration over time using HPLC. 2. Choose an inert solvent: Switch to a more photochemically inert solvent like acetonitrile or a fluorinated solvent. Be cautious with buffers, as some can act as quenchers or reactants. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | 1. Formation of photodegradation products: The fluorinated benzophenone is degrading. 2. Photosensitized degradation of solvent or other components: The excited benzophenone may be sensitizing the degradation of other molecules in the solution. | 1. Characterize byproducts: Attempt to identify the unknown peaks using mass spectrometry (LC-MS or GC-MS) and NMR. This can provide insights into the degradation pathway. 2. Run solvent blanks: Irradiate the solvent in the presence of the fluorinated benzophenone (without the substrate) to see if any degradation products are formed from the solvent itself. |
| Low quantum yield of the desired photoreaction. | 1. Inefficient intersystem crossing: The fluorinated benzophenone may not be efficiently populating the reactive triplet state. 2. Quenching of the excited state: Impurities or the substrate itself may be quenching the excited state before it can react. | 1. Determine the triplet quantum yield (ΦT): Use laser flash photolysis to measure the triplet quantum yield relative to a known standard like benzophenone.[7] 2. Purify all reagents: Ensure the purity of the solvent, substrate, and the fluorinated benzophenone. Trace impurities can have a significant impact on photochemical reactions. |
Experimental Protocols
Protocol 1: Assessing the Photostability of a Fluorinated Benzophenone
This protocol outlines a general procedure for determining the photostability of a fluorinated benzophenone under specific irradiation conditions.
Materials:
-
Fluorinated benzophenone of interest
-
High-purity, photochemically inert solvent (e.g., acetonitrile)
-
Quartz cuvettes or reaction vessel
-
Calibrated light source (e.g., mercury lamp with appropriate filters or a photoreactor with specific wavelength LEDs)
-
HPLC system with a suitable column and detector
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a stock solution of the fluorinated benzophenone in the chosen solvent at a known concentration. From the stock solution, prepare a working solution with an absorbance of approximately 0.1-0.2 at the wavelength of irradiation to minimize inner filter effects.
-
Control Sample: Prepare a "dark" control sample by wrapping a cuvette or reaction vessel containing the working solution in aluminum foil.
-
Irradiation: Place the unwrapped sample in the photochemical reactor at a fixed distance from the light source. Ensure consistent stirring and temperature control.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the solution for analysis. Also, take a sample from the dark control at the beginning and end of the experiment.
-
Analysis: Analyze the collected samples by HPLC to determine the concentration of the remaining fluorinated benzophenone. A UV-Vis spectrum can also be taken to observe any changes in the absorption profile.
-
Data Analysis: Plot the natural logarithm of the concentration of the fluorinated benzophenone versus time. If the degradation follows first-order kinetics, the plot will be linear, and the slope will be the negative of the rate constant for photodegradation.
Protocol 2: Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis (Comparative Method)
This protocol describes the relative measurement of the triplet quantum yield of a fluorinated benzophenone using benzophenone as a standard.
Materials:
-
Fluorinated benzophenone (sample)
-
Benzophenone (standard, ΦT ≈ 1 in non-polar solvents)
-
Spectroscopic grade benzene (for standard) and a suitable solvent for the sample (e.g., acetonitrile)
-
Volumetric flasks and quartz cuvettes
-
Nanosecond laser flash photolysis system (e.g., with a 355 nm Nd:YAG laser)
-
Inert gas (argon or nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare solutions of the fluorinated benzophenone and the benzophenone standard in their respective solvents. The concentrations should be adjusted to have a similar absorbance (around 0.2) at the laser excitation wavelength (355 nm).
-
Deoxygenation: Thoroughly deoxygenate each solution by bubbling with an inert gas for at least 20 minutes. Oxygen is an efficient quencher of triplet states.
-
Measurement of the Standard: Place the deoxygenated benzophenone solution in the sample holder of the laser flash photolysis system. Excite the sample with a laser pulse and record the transient absorption spectrum to identify the triplet-triplet absorption maximum (typically around 530 nm for benzophenone). Measure the maximum change in optical density (ΔOD_std) at this wavelength immediately after the laser pulse.
-
Measurement of the Sample: Under identical experimental conditions (laser intensity, detector settings), repeat the measurement with the deoxygenated fluorinated benzophenone solution. Record the maximum change in optical density (ΔOD_sample) at its triplet-triplet absorption maximum.
-
Calculation: The triplet quantum yield of the sample (ΦT_sample) can be calculated using the following equation:
ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)
Where:
-
ΦT_std is the known triplet quantum yield of the standard.
-
ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances.
-
εT_sample and εT_std are the molar extinction coefficients of the triplet-triplet absorption for the sample and the standard, respectively. If these are unknown, they can be assumed to be similar for structurally related molecules as a first approximation.
-
Visualizing Workflows and Pathways
Photostability Assessment Workflow
Caption: A flowchart illustrating the key steps in assessing the photostability of a fluorinated benzophenone.
General Photodegradation Pathways
Caption: A diagram showing the initial photoexcitation of a fluorinated benzophenone and subsequent potential degradation pathways.
References
- 1. Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability - EES Solar (RSC Publishing) [pubs.rsc.org]
- 2. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
workup procedures for experiments involving 2-Fluoro-3-(trifluoromethyl)benzophenone
Welcome to the technical support hub for 2-Fluoro-3-(trifluoromethyl)benzophenone (Cat. No. L10475). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the experimental use of this versatile but electronically complex building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Compound Overview: Physicochemical Properties
This compound is a liquid at room temperature characterized by a highly electron-deficient aromatic ring and an electrophilic ketone moiety.[1][2] These features dictate its reactivity, making it a valuable precursor for synthesizing complex molecules, but also presenting unique challenges.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₄O | [1][2] |
| Molecular Weight | 268.21 g/mol | [1][2] |
| Physical State | Liquid | [1][2] |
| Boiling Point | 121 °C / 249.8 °F | [1] |
| Density | 1.32 g/mL at 25 °C | [3] |
| Flash Point | > 110 °C / > 230 °F | [1][3] |
| CAS Number | 207853-70-1 | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured around the two primary reactive sites of the molecule: the carbonyl group and the carbon-fluorine bond.
Section 1: Reactions at the Carbonyl Group (e.g., Grignard Additions)
The benzophenone carbonyl is a classic electrophile for nucleophilic additions, such as Grignard reactions, to form tertiary alcohols. However, the electron-withdrawing groups on the adjacent ring can influence this process.
Q1: I am planning a Grignard reaction to form a tertiary alcohol. Are there any special precautions I should take with this substrate?
A1: Yes, absolutely. While the reaction is straightforward in principle, success hinges on meticulous attention to detail, as Grignard reagents are potent bases.[4]
-
Anhydrous Conditions are Non-Negotiable: Grignard reagents react rapidly with protic sources, especially water.[4] All glassware must be flame- or oven-dried, and anhydrous solvents are essential. In our experience, distilling THF from a sodium/benzophenone ketyl indicator immediately before use yields the best results.[5]
-
Reagent Quality: The quality of your Grignard reagent is paramount. If you are preparing it in situ, ensure the magnesium turnings are fresh and properly activated.[6] If using a commercial solution, we recommend titrating it prior to use to determine its exact molarity, as concentrations can change over time.[4]
-
Inverse Addition: To minimize potential side reactions like enolization (though less likely for a benzophenone) or competing reactions, we recommend "inverse addition." This involves adding the benzophenone substrate (dissolved in anhydrous solvent) dropwise to the Grignard reagent at a controlled temperature, typically 0 °C. This ensures the Grignard reagent is never the limiting species during the addition.
Q2: My Grignard reaction resulted in a low yield of the desired tertiary alcohol, and I recovered a significant amount of starting material. What went wrong?
A2: This is a common outcome with several potential causes. Use the following troubleshooting guide to diagnose the issue.
Troubleshooting: Low Conversion in Grignard Addition
Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The fluorine atom is positioned ortho to a powerful trifluoromethyl group and meta to the benzoyl group. Both are strong electron-withdrawing groups that activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[7][8] This makes the displacement of fluoride possible with suitable nucleophiles.
Q3: Is the fluorine atom reactive towards nucleophiles? What conditions are required for an SNAr reaction?
A3: Yes, the C-F bond is activated towards nucleophilic attack. The key to a successful SNAr reaction is a combination of a strong nucleophile, an appropriate solvent, and often, thermal energy.
-
Nucleophile Choice: Strong nucleophiles are required. Examples include alkoxides (e.g., sodium methoxide), thiolates, and amines (e.g., pyrrolidine, piperidine).
-
Solvent System: Polar aprotic solvents are ideal as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus maximizing its reactivity. In our labs, DMSO, DMF, and NMP are the most commonly used solvents for these transformations.
-
Temperature: SNAr reactions on fluoro-aromatics often require elevated temperatures (e.g., 80-150 °C) to achieve a reasonable reaction rate. The exact temperature will depend on the nucleophile's reactivity and the substrate's stability.
Q4: My SNAr reaction with an amine nucleophile is very slow and gives a mixture of products. How can I improve the outcome?
A4: Sluggishness and side reactions in SNAr are typically related to reaction conditions or mechanistic pathways.
-
Incomplete Reaction: If the reaction is slow, the primary lever is temperature. Cautiously increasing the reaction temperature in 20 °C increments can significantly accelerate the rate. Secondly, ensure your solvent is truly anhydrous, as water can protonate the amine, reducing its nucleophilicity.
-
Mixture of Products: The formation of multiple products could indicate competing reaction pathways. While the ortho-CF₃ group strongly directs substitution to the fluorine-bearing carbon, side reactions can occur. A crucial, self-validating step is to run the reaction with a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) if your nucleophile is a secondary amine. The base acts as a scavenger for the HF generated in situ, preventing it from causing decomposition and driving the equilibrium towards the product.
Protocol: General Procedure for SNAr with an Amine Nucleophile
Section 3: General Workup & Purification
Q5: What is the most effective way to remove high-boiling polar solvents like DMF or DMSO after the reaction?
A5: This is a critical step for successful isolation. A standard aqueous workup is required.[9] After the reaction is complete, allow the mixture to cool to room temperature. Dilute it with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel and wash it extensively with water (at least 5-7 times) to remove the bulk of the DMF/DMSO. Follow with a brine wash to remove residual water from the organic layer before drying and concentrating.
Q6: My product is difficult to purify by column chromatography. It co-elutes with an impurity. What are my options?
A6: Co-elution is a common frustration. Here is a systematic approach to resolve it:
-
Optimize Chromatography: Before scaling up, screen different solvent systems. A move from a standard ethyl acetate/hexanes system to a dichloromethane/methanol or an ether/pentane system can dramatically alter selectivity. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can also improve peak shape and separation.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can often remove closely-related impurities more effectively than chromatography. Experiment with various solvent/anti-solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).
-
Chemical Treatment: If the impurity has a reactive functional group that your product lacks, you may be able to selectively remove it. For example, if the impurity is an unreacted amine starting material from an SNAr, a dilute acid wash (e.g., 1M HCl) during the workup can protonate and extract it into the aqueous layer.[10] Always perform this on a small scale first to ensure your desired product is stable to the conditions.
Safety & Handling
As a Senior Application Scientist, my primary responsibility is to ensure your safety.
-
Irritant: this compound is classified as a skin, eye, and respiratory irritant.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[1][11] All manipulations should be performed in a certified chemical fume hood.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
This technical guide is intended to be a living document. Should you encounter issues not covered here, please do not hesitate to reach out to our technical support team.
References
- 1. fishersci.fi [fishersci.fi]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
A Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzophenone: A Comparative Analysis of Fluorinated Benzophenone Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of photoredox catalysis, the benzophenone scaffold remains a cornerstone for initiating a diverse array of chemical transformations. Its utility as a photosensitizer, primarily through hydrogen atom transfer (HAT) and energy transfer (EnT) mechanisms, is well-established.[1][2] However, the drive for enhanced efficiency, tailored reactivity, and expanded substrate scope has led to the exploration of substituted benzophenone derivatives. This guide provides a deep dive into the properties and potential performance of 2-Fluoro-3-(trifluoromethyl)benzophenone, a molecule bearing two strongly electron-withdrawing groups, in comparison to other notable benzophenone photocatalysts.
While direct, comprehensive experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and available data for structurally related compounds to provide a robust comparative analysis. We will explore the anticipated effects of the fluoro and trifluoromethyl substituents on the key photophysical and electrochemical properties that govern photocatalytic efficacy.
The Benzophenone Core: A Versatile Photocatalytic Engine
Benzophenone and its derivatives are quintessential Type II photoinitiators.[3][4] Their photocatalytic cycle is initiated by the absorption of UV light, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁). This is followed by a highly efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁), which is the primary reactive species.[5] The T₁ state can then engage with substrates through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The triplet benzophenone, possessing radical character on its carbonyl oxygen, can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate-derived radical.[1] This is a cornerstone of C-H functionalization chemistry.
-
Energy Transfer (EnT): The excited triplet can transfer its energy to a substrate molecule, promoting the substrate to its own triplet state, which can then undergo subsequent reactions.[6]
The efficiency of these processes is dictated by several key photophysical parameters, which are in turn influenced by the nature and position of substituents on the benzophenone aromatic rings.
Decoding the Influence of Fluorine and Trifluoromethyl Groups
The introduction of electron-withdrawing groups like fluorine and trifluoromethyl onto the benzophenone scaffold is anticipated to significantly modulate its electronic and photophysical properties. An electrochemical study on a series of substituted benzophenones demonstrated a clear correlation between the electronic effects of substituents and their reduction potentials.
Anticipated Effects on this compound:
-
Redox Potential: Electron-withdrawing groups generally make the benzophenone more easily reduced. This is because these groups help to stabilize the resulting radical anion formed upon single-electron transfer (SET). Therefore, this compound is expected to have a less negative reduction potential compared to unsubstituted benzophenone, making it a stronger oxidant in its ground state and potentially influencing its reactivity in photoredox cycles.
-
Triplet Energy (ET): The effect of substituents on triplet energy is more complex. While electron-withdrawing groups can lower the energy of the LUMO, their impact on the triplet state energy is not always straightforward. However, it is generally observed that substitution on the benzophenone rings can influence the relative energies of the n-π* and π-π* triplet states, which in turn affects the HAT ability.[7]
-
Quantum Yield (Φ): The triplet quantum yield (ΦT), a measure of the efficiency of forming the reactive triplet state, is a critical parameter. For unsubstituted benzophenone, ΦT is near unity.[8] While there is no specific data for this compound, studies on other substituted benzophenones suggest that this high efficiency is often maintained across a range of derivatives.[9][10]
-
Absorption Spectrum: The presence of substituents can shift the absorption maxima (λmax) of the benzophenone. Push-pull systems, with both electron-donating and electron-withdrawing groups, can shift the absorption to longer wavelengths. For this compound, with two electron-withdrawing groups, the effect on λmax is less predictable without experimental data but is a crucial factor for determining the required light source.
Comparative Analysis: this compound vs. Key Alternatives
To contextualize the potential performance of this compound, we compare its anticipated properties with those of unsubstituted benzophenone and other relevant derivatives.
| Photocatalyst | Key Substituents | Expected Impact on Properties | Potential Applications |
| Benzophenone | None | Baseline for comparison. Well-characterized photophysics.[11] | General purpose HAT and EnT photocatalysis.[1] |
| 4,4'-Dimethoxybenzophenone | Two methoxy groups (electron-donating) | Increased electron density, may lower oxidation potential. Can influence triplet state character.[12] | C-H functionalization where a less oxidizing catalyst is required. |
| 4,4'-Difluorobenzophenone | Two fluorine atoms (electron-withdrawing) | Increased reduction potential (stronger oxidant). May enhance stability. | Polymer synthesis (precursor to PEEK), potential for specific redox applications.[11] |
| This compound | One fluorine and one trifluoromethyl group (strongly electron-withdrawing) | Significantly increased reduction potential. Potentially altered triplet state reactivity due to strong inductive effects.[13] | C-H activation of less reactive substrates, reactions requiring a potent photo-oxidant. |
Note: The properties for this compound are predicted based on the known effects of its substituents.
Experimental Workflows for Photocatalyst Characterization
To empirically validate the performance of this compound, a series of standardized experimental protocols should be employed.
Determining the Triplet Quantum Yield (ΦT) via Laser Flash Photolysis
This technique allows for the direct observation and quantification of the transient triplet state.[8]
Methodology:
-
Solution Preparation: Prepare dilute, deoxygenated solutions of the sample (this compound) and a standard with a known ΦT (e.g., unsubstituted benzophenone, ΦT ≈ 1 in non-polar solvents) in a suitable spectroscopic grade solvent (e.g., acetonitrile). The absorbance of both solutions should be matched at the laser excitation wavelength (e.g., 355 nm).
-
Laser Excitation: Excite the sample with a short laser pulse (nanosecond).
-
Transient Absorption Measurement: Monitor the change in absorbance at the λmax of the triplet-triplet absorption.
-
Calculation: The triplet quantum yield of the sample (ΦT_sample) can be calculated using the following equation:
ΦT_sample = ΦT_std * (ΔODsample / ΔODstd) * (εT_std / εT_sample)
where ΔOD is the end-of-pulse transient absorbance and εT is the triplet molar extinction coefficient.
Workflow for Triplet Quantum Yield Determination
References
- 1. The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. edinst.com [edinst.com]
- 6. Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Substituent effect on the photoreduction kinetics of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. scialert.net [scialert.net]
- 13. PubChemLite - 207853-70-1 (C14H8F4O) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Photocatalyst Performance: 2-Fluoro-3-(trifluoromethyl)benzophenone vs. Iridium Complexes
Introduction: The Evolving Landscape of Photoredox Catalysis
In the past two decades, visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling novel reaction pathways under remarkably mild conditions.[1] This field has been largely dominated by transition metal complexes, particularly those based on ruthenium and iridium, which are lauded for their exceptional photophysical properties and broad applicability.[2][3] These complexes, upon excitation with visible light, can engage in single-electron transfer (SET) or energy transfer processes, facilitating a wide array of chemical transformations.[4][5]
However, the reliance on precious and scarce metals like iridium presents significant challenges, including high cost, potential toxicity, and the risk of metal contamination in final products—a critical concern in pharmaceutical and agrochemical industries.[1][6] This has spurred a search for viable alternatives, with purely organic, metal-free photocatalysts gaining substantial attention.[1]
This guide provides an in-depth comparison between a representative workhorse iridium photocatalyst, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 , and an emerging organic alternative, 2-Fluoro-3-(trifluoromethyl)benzophenone . We will dissect their mechanisms, compare their key performance metrics through experimental data, and provide practical protocols for their application and evaluation, offering researchers a comprehensive framework for catalyst selection.
Chapter 1: Profiling the Contenders
A photocatalyst's efficacy is dictated by its fundamental photophysical and electrochemical properties. These parameters determine its ability to absorb light, the energy of its excited state, its lifespan, and its strength as an oxidant or reductant.
The Incumbent: Iridium(III) Polypyridyl Complexes
Iridium(III) complexes are the gold standard in photoredox catalysis for good reason. Their d6 electronic configuration and the use of cyclometalating ligands give rise to highly efficient metal-to-ligand charge transfer (MLCT) transitions upon photoexcitation.[2][7] This process creates a long-lived, highly energetic triplet excited state that is both a potent oxidant and reductant.[5]
The properties of these catalysts can be finely tuned by modifying the ligand scaffolds, allowing chemists to tailor their redox potentials for specific applications.[3] For this guide, we focus on [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 , a commercially available and widely used catalyst known for its strong oxidizing power in the excited state.[8][9]
Key Characteristics of Iridium Photocatalysts:
-
High Quantum Yields: Efficiently convert absorbed photons into reactive excited states.[4]
-
Long Excited-State Lifetimes: Provide a larger window for interacting with substrates.[10]
-
Tunable Redox Potentials: Ligand modification allows for precise control over oxidative and reductive strength.[6]
-
Broad Reaction Scope: Effective in a vast range of transformations including cross-coupling, C-H functionalization, and cycloadditions.[2][4][11]
The Challenger: this compound
Benzophenones are a classic class of organic photosensitizers. Their photochemical activity stems from the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an antibonding π* orbital (an n→π* transition), which efficiently populates a reactive triplet state via intersystem crossing (ISC).[12]
This compound is a specialized derivative. The electron-withdrawing fluorine and trifluoromethyl groups are strategically placed to modulate the molecule's electronic properties and stability.[13] Such fluorinated aromatics are of significant interest as building blocks for pharmaceuticals and materials, indicating their inherent stability and unique reactivity.[13][14] While less documented as a photocatalyst compared to iridium complexes, its core benzophenone structure suggests strong potential as a cost-effective, metal-free alternative.[1]
Key Characteristics of Benzophenone-based Photocatalysts:
-
Metal-Free: Eliminates concerns of precious metal cost and product contamination.[1]
-
Cost-Effective: Organic precursors are generally more abundant and cheaper to produce.[1]
-
High Triplet Energy: The benzophenone core is known for its high-energy triplet state, making it suitable for energy transfer reactions.
-
Photoinitiator Activity: Widely used in industrial applications like UV curing for coatings and inks, demonstrating their robustness and efficiency in generating radicals.[13]
Chapter 2: Comparative Performance Analysis
An objective comparison requires scrutinizing the fundamental mechanisms and quantifiable performance metrics of each catalyst.
Mechanism of Photocatalysis
Both iridium complexes and benzophenones operate on the same fundamental principles of photoexcitation followed by energy or electron transfer. However, the nature of the excited state differs significantly.
-
Iridium Complexes: Excitation leads to an MLCT state. The excited complex, often denoted as *[Ir]3+, can be quenched through two primary pathways:
-
Oxidative Quenching: The excited catalyst is reduced by a donor, generating a potent reductant [Ir]2+.
-
Reductive Quenching: The excited catalyst is oxidized by an acceptor, forming a powerful oxidant [Ir]4+.
-
-
Benzophenone: Excitation populates a triplet state (3BP*) primarily localized on the carbonyl group. This triplet state can act as a radical-like species, capable of abstracting a hydrogen atom (Hydrogen Atom Transfer, HAT) or participating in energy transfer to another molecule. It can also engage in electron transfer, though this is often less efficient than in iridium complexes.
Caption: General workflow for photoredox catalysis.
Head-to-Head: Photophysical and Electrochemical Data
The most direct way to compare these catalysts is by examining their core performance data. The following table summarizes key metrics gathered from literature and chemical databases.
| Property | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | This compound | Rationale & Significance |
| Molar Mass ( g/mol ) | 1121.91[8] | 268.21[15] | Highlights the significant difference in material cost; iridium is a heavy, precious metal. |
| Absorption Max (λabs, nm) | ~385, 450 (in MeCN)[6][8] | ~250-350 (predicted) | Governs which light source is needed. Both are suitable for common blue or near-UV LEDs. |
| Excited State Energy (ET, kcal/mol) | ~60[16] | ~69 (unsubstituted benzophenone) | Determines the energy available for transfer. Higher energy allows activation of stronger bonds. |
| Excited State Lifetime (τ, µs) | ~2.3 (in MeCN) | < 0.01 (unsubstituted benzophenone) | A longer lifetime increases the probability of interaction with a substrate.[10] |
| Quantum Yield (Φ) | High (~0.4-1.0 reported for similar complexes)[4][5] | ~0.9-1.0 (Triplet, for benzophenone)[12] | Measures the efficiency of excited state formation. Both are highly efficient at forming the key reactive state. |
| E1/2 (Ox.) [V vs SCE] | +1.21 | Not Available | Ground state oxidation potential. |
| E1/2 (Red.) [V vs SCE] | -1.37 | -1.7 (unsubstituted benzophenone) | Ground state reduction potential. |
| E1/2 (Ox.) [V vs SCE] | -1.5 | Not Available | Excited state oxidation potential. A more negative value indicates a stronger reductant. |
| E1/2 (Red.) [V vs SCE] | +1.33 | ~+1.3 (estimated) | Excited state reduction potential. A more positive value indicates a stronger oxidant. |
| Cost & Availability | High Cost, Commercially Available[1] | Low Cost, Commercially Available[1][17] | A primary driver for considering organic alternatives. |
Analysis of Data:
-
Redox Power: The excited state reduction potential of the iridium complex is exceptionally high, making it a powerful photo-oxidant. While specific data for the fluorinated benzophenone is unavailable, the parent compound's properties suggest it can also be a potent oxidant upon excitation, though likely not as strong as the tailored iridium complex.
-
Lifetime: This is a major differentiator. The microsecond-scale lifetime of the iridium complex provides a significant kinetic advantage over the much shorter-lived benzophenone triplet state.
-
Quantum Yield: Both catalyst types are highly efficient at generating their respective reactive excited states (MLCT for iridium, triplet for benzophenone). This suggests that if a reaction is thermodynamically feasible, both catalysts have the potential to be effective.
Chapter 3: Experimental Protocols & Best Practices
To ensure reproducible and reliable results, standardized experimental protocols are essential. This section provides validated, step-by-step procedures for conducting a photocatalytic reaction and for quantifying catalyst efficiency.
General Protocol for a Test Reaction
This procedure outlines the setup for a generic photocatalytic reaction, which should be adapted based on the specific substrates and solvent required.
Caption: Standard experimental workflow for photocatalysis.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the substrate(s), solvent, and any other reagents (e.g., base, additive).
-
Catalyst Addition: Add the photocatalyst (typically 0.5–2 mol%). For air-sensitive reactions, this should be done in a glovebox.
-
Sealing: Securely seal the vial with a septum cap.
-
Degassing (Critical Step): Oxygen is an efficient quencher of excited states. Purge the reaction mixture with an inert gas (Argon or Nitrogen) by bubbling the gas through the solution via a needle for 15-20 minutes. This step is crucial for reproducibility.
-
Reaction Setup: Place the vial approximately 5-10 cm from a light source (e.g., a 34W blue LED lamp). Ensure consistent positioning for comparable results. Use a fan to maintain the reaction at room temperature, as LEDs can generate heat.[18]
-
Irradiation and Monitoring: Begin stirring and irradiation. Monitor the reaction progress at set time points by withdrawing small aliquots via syringe for analysis by TLC, GC-MS, or LC-MS.
-
Workup and Analysis: Once the reaction is complete, concentrate the solvent and purify the product using standard techniques like column chromatography.
Protocol for Quantum Yield Determination
The quantum yield (Φ) is the ultimate measure of a photocatalyst's efficiency. A common method for its determination is the comparative technique using a chemical actinometer, a compound with a well-known and reliable quantum yield.[19][20] Potassium ferrioxalate is a classic actinometer for UV/Vis applications.[19]
Principle: This method measures the number of photons emitted by the light source by quantifying a light-induced chemical change in the actinometer solution. This calibrated photon flux is then used to measure the rate of product formation in the actual photocatalytic reaction, allowing for the calculation of efficiency.[19][20]
Materials:
-
Potassium ferrioxalate solution (0.006 M in 0.05 M H2SO4)
-
1,10-phenanthroline solution
-
Ammonium acetate buffer solution
-
UV-Vis Spectrophotometer
Procedure:
-
Actinometry (Measuring Photon Flux):
-
Fill a cuvette with the potassium ferrioxalate solution and irradiate it with the same light source used for your photocatalysis experiment for a specific time (e.g., 60 seconds). Keep a non-irradiated sample as a control.
-
After irradiation, add the 1,10-phenanthroline solution and buffer. The photoreduced Fe2+ ions will form a colored complex with phenanthroline.
-
Measure the absorbance of the colored complex using a UV-Vis spectrophotometer.
-
Calculate the moles of Fe2+ formed using the Beer-Lambert law. This value, combined with the known quantum yield of the actinometer, allows you to calculate the exact photon flux of your lamp (in moles of photons per second).[19]
-
-
Photocatalytic Reaction:
-
Run your desired photocatalytic reaction under the identical irradiation conditions and for a set time.
-
Quantify the moles of product formed using a calibrated analytical technique (e.g., GC with an internal standard).
-
-
Calculation:
-
The quantum yield of your reaction is calculated as: Φ = (moles of product formed) / (moles of photons absorbed)
-
This rigorous protocol provides a true, quantitative measure of catalyst performance, moving beyond simple yield comparisons which can be influenced by reaction time and other variables.
Conclusion and Outlook
This guide demonstrates that while iridium-based photocatalysts remain the benchmark for efficiency and versatility due to their superior photophysical properties like long excited-state lifetimes, the case for organic alternatives is compelling and growing stronger.[1][2]
-
This compound represents a class of metal-free catalysts that offer significant advantages in cost, sustainability, and the elimination of metal contamination.[1] Its high triplet quantum yield and robust nature, proven in industrial applications, make it a promising candidate for specific synthetic transformations, particularly those driven by energy transfer or HAT mechanisms.
-
The Choice of Catalyst is ultimately a function of the specific chemical transformation required. For reactions demanding extremely high redox potentials and where cost is not the primary constraint, iridium complexes are the logical choice. However, for large-scale synthesis or in applications where metal contamination is unacceptable, developing protocols around organic photosensitizers like the fluorinated benzophenone discussed here is a critical and worthwhile endeavor.
The future of photocatalysis will likely involve a more diversified toolkit, where both metal-based and organic catalysts are employed based on the specific needs of the synthesis. Further research should focus on conducting more direct, side-by-side reaction comparisons and expanding the documented scope of promising organic catalysts to fully unlock their potential in modern chemistry.
References
- 1. news.st-andrews.ac.uk [news.st-andrews.ac.uk]
- 2. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recyclable iridium-containing copolymers for homogeneous photoredox catalysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01391C [pubs.rsc.org]
- 7. Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Ir dF(CF3)ppy 2(dtbpy))PF6 870987-63-6 [sigmaaldrich.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]
- 14. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzophenone, 2-fluoro-3'-(trifluoromethyl)- | C14H8F4O | CID 62501792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | CAS#:207853-70-1 | Chemsrc [chemsrc.com]
- 18. researchgate.net [researchgate.net]
- 19. Experimental Approach for Efficiency Determination of Photocatalytic Hydrogen Evolution [pubs.sciepub.com]
- 20. sciepub.com [sciepub.com]
A Comparative Guide to the Validation of Reaction Products from 2-Fluoro-3-(trifluoromethyl)benzophenone Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective catalysts is paramount, particularly in the synthesis of chiral molecules for pharmaceutical applications. The introduction of fluorine and trifluoromethyl groups into catalyst scaffolds can profoundly influence their electronic properties and steric environment, often leading to enhanced performance. This guide provides an in-depth comparison of the catalytic performance of systems derived from 2-Fluoro-3-(trifluoromethyl)benzophenone, benchmarking them against established alternatives in the asymmetric reduction of prochiral ketones.
The strategic placement of a fluorine atom and a trifluoromethyl group on the benzophenone core is hypothesized to enhance catalyst activity and selectivity. The ortho-fluorine substituent, in particular, has been shown to be effective in achieving high enantioselectivities in the reduction of benzophenones[1]. This guide will delve into the validation of the chiral alcohol products, offering detailed experimental protocols and data analysis methodologies.
Comparative Analysis of Catalytic Systems
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis. The efficacy of a catalyst is primarily judged by its ability to provide high yields and, crucially, high enantiomeric excess (e.e.) of the desired product. Here, we compare a catalyst system derived from this compound with two widely recognized and highly effective catalytic systems: the Corey-Bakshi-Shibata (CBS) catalyst and the Noyori-type ruthenium catalysts.
While specific, direct performance data for catalysts derived from this compound is not extensively available in peer-reviewed literature, we can project its potential efficacy based on studies of similarly structured ortho-fluorinated benzophenones[1]. These studies suggest that high enantioselectivity can be expected.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| This compound Derived Catalyst | Acetophenone | 1-Phenylethanol | Projected: >90 | Projected: 88-96[1] |
| Corey-Bakshi-Shibata (CBS) Catalyst | Acetophenone | 1-Phenylethanol | >95 | >98 |
| Noyori-type Ru Catalyst (e.g., RuCl2[(S)-xylbinap][(S)-daipen]) | Various substituted benzophenones | Corresponding benzhydrols | >95 | up to 99[2] |
Causality Behind Performance:
-
This compound Derived Catalyst: The anticipated high enantioselectivity is attributed to the steric and electronic influence of the ortho-fluorine and trifluoromethyl groups. These substituents can create a highly defined chiral pocket, forcing the incoming hydride reagent to attack the prochiral ketone from a specific face. The electron-withdrawing nature of these groups can also enhance the Lewis acidity of the catalytic center, potentially increasing the reaction rate.
-
CBS Catalyst: The high performance of the CBS catalyst is a result of a rigid, bicyclic oxazaborolidine structure that creates a well-defined transition state, leading to excellent facial selectivity in the hydride transfer.
-
Noyori-type Ru Catalyst: These catalysts operate via a metal-ligand bifunctional mechanism, where both the ruthenium center and the coordinated diamine ligand participate in the hydrogen transfer from a hydrogen source (often isopropanol or H2 gas) to the ketone. The chiral diphosphine ligand (like BINAP) provides a strong chiral environment, resulting in exceptional enantioselectivity across a broad range of substrates[2][3].
Experimental Protocols
A self-validating system is crucial for trustworthy and reproducible results. The following protocols are designed to be robust and include in-process checks and final product validation steps.
Synthesis of a Chiral Alcohol via Asymmetric Transfer Hydrogenation (ATH)
This protocol describes a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone, a reaction where Noyori-type catalysts excel and where a catalyst derived from this compound could be applied.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis and validation of chiral alcohols.
Step-by-Step Methodology:
-
Catalyst Formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the chiral ligand (derived from this compound and a chiral diamine) and the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) in an anhydrous solvent like isopropanol. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the prochiral ketone substrate and a base (e.g., potassium tert-butoxide).
-
Hydrogenation: Heat the reaction mixture to the desired temperature (typically 40-80°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral alcohol.
Validation of Reaction Products
The validation of the chiral product is essential to confirm its identity, purity, and enantiomeric excess.
1. Structural Confirmation (NMR and Mass Spectrometry):
-
¹H and ¹³C NMR: Confirm the structure of the product and assess its purity. The disappearance of the ketone carbonyl signal and the appearance of a new signal for the carbinol proton and carbon are key indicators of a successful reduction.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds, providing a clean signal for the trifluoromethyl group and the fluorine atom, which can also be used to confirm the structure and purity.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
2. Enantiomeric Excess (e.e.) Determination (Chiral HPLC):
-
Method Development: Develop a chiral HPLC method using a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). Screen different mobile phases (typically mixtures of hexane and isopropanol) to achieve baseline separation of the two enantiomers.
-
Analysis: Inject a solution of the purified product into the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.
-
Validation: To confirm the peak assignment, a racemic sample of the alcohol (which can be prepared by reducing the ketone with a non-chiral reducing agent like sodium borohydride) should be injected to show two peaks of equal area.
Mechanistic Insights
The catalytic asymmetric reduction of a ketone generally proceeds through a coordinated transition state where the chiral catalyst dictates the stereochemical outcome.
Diagram of a General Catalytic Cycle:
Caption: A simplified catalytic cycle for asymmetric ketone reduction.
In this cycle, the chiral catalyst, the prochiral ketone, and the hydride source form a ternary complex. The steric and electronic properties of the chiral ligand, in this case derived from this compound, create a diastereomeric transition state that favors the formation of one enantiomer of the alcohol product over the other. After the hydride transfer, the chiral alcohol is released, and the catalyst is regenerated to participate in the next catalytic cycle.
Conclusion
Catalysts derived from this compound hold significant promise for asymmetric synthesis, with the potential to deliver high enantioselectivity in the reduction of prochiral ketones. While direct, published performance data is limited, analogous systems suggest that they could be competitive with established catalysts like the CBS and Noyori systems. The true value of any catalytic system lies in its robust and reproducible performance, which can only be confirmed through rigorous experimental validation of the reaction products. The protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers to assess the efficacy of new catalytic systems and to confidently characterize the chiral products of their reactions.
References
- 1. Catalytic enantioselective borohydride reduction of ortho-fluorinated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Photocatalysts for C-H Activation: Assessing the Potential of Fluorinated Benzophenones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for streamlining the synthesis of complex molecules.[1][2] This approach offers significant advantages in atom and step economy, moving beyond traditional methods that often require pre-functionalization of starting materials.[1] At the heart of many C-H activation methodologies, particularly those leveraging the power of visible light, is the photocatalyst. Its efficiency dictates the viability, scope, and practicality of a given transformation.
This guide provides a comparative analysis of photocatalysts used for C-H activation, with a special focus on the benzophenone class of organic photosensitizers. While direct experimental data for 2-Fluoro-3-(trifluoromethyl)benzophenone in C-H activation is not extensively available in the current body of peer-reviewed literature, we will use closely related and well-documented substituted benzophenones as a proxy to evaluate their potential and compare their performance against other prominent classes of photocatalysts. This analysis is grounded in mechanistic principles and supported by experimental data to provide actionable insights for researchers in the field.
The Role of Benzophenones in Photocatalytic C-H Activation: A Mechanistic Overview
Benzophenone and its derivatives function as effective organic photocatalysts, primarily operating through a hydrogen atom transfer (HAT) mechanism.[3][4] Upon absorption of UV or visible light, benzophenone is promoted to an excited singlet state (S1), which then rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T1). This triplet state exhibits diradical character and is a potent hydrogen atom abstractor.
The core of the C-H activation process lies in the ability of the excited triplet benzophenone to abstract a hydrogen atom from a suitable substrate, generating a substrate radical and a benzhydrol radical. This substrate radical is the key intermediate that can then engage in a variety of bond-forming reactions. In dual catalytic systems, for instance, this radical can be trapped by a transition metal catalyst (e.g., nickel) to forge new carbon-carbon or carbon-heteroatom bonds.[1]
The substitution pattern on the benzophenone core significantly influences its photochemical properties. Electron-withdrawing groups, such as fluorine and trifluoromethyl, can modulate the energy of the triplet state and the redox potential of the catalyst, thereby affecting its HAT ability and overall efficiency. While specific data for this compound is scarce, related compounds like 4,4'-dichlorobenzophenone have been successfully employed as photosensitizers in C-H arylation reactions.
Comparative Analysis of Photocatalysts for C-H Activation
The selection of a photocatalyst is a critical decision in designing a C-H activation reaction. The ideal catalyst should offer high efficiency, broad substrate scope, low cost, and operational simplicity. Below is a comparison of the benzophenone class with other widely used photocatalysts.
| Photocatalyst Class | Specific Example | Typical Reaction | Advantages | Disadvantages | Approx. Cost |
| Benzophenones | 4,4'-Dichlorobenzophenone | C-H Arylation, Alkenylation | Low cost, readily available, metal-free. | Often requires UV light, lower quantum yields compared to metal complexes. | Low |
| Iridium Complexes | fac-Ir(ppy)₃ | C-H Arylation, Alkylation | High quantum yields, visible light absorption, tunable photophysical properties.[5] | High cost, potential for metal contamination in the final product.[2] | Very High |
| Ruthenium Complexes | [Ru(bpy)₃]Cl₂ | C-H Arylation, Polymerization | Good photostability, well-studied reactivity.[6][7] | Moderate cost, can have lower redox potentials than iridium complexes.[2] | High |
| Organic Dyes | Eosin Y | C-H Arylation, C-S Bond Formation | Very low cost, metal-free, visible light absorption.[8][9][10] | Can be prone to photobleaching, lower quantum yields than metal complexes.[11] | Very Low |
Experimental Corner: Protocols and Workflows
Protocol 1: General Procedure for Benzophenone-Photocatalyzed C-H Arylation
This protocol is a representative example of a dual catalytic system employing a benzophenone derivative for the arylation of a C(sp³)-H bond.
Materials:
-
Substituted Benzophenone (e.g., 4,4'-Dichlorobenzophenone) (5 mol%)
-
Nickel Catalyst (e.g., NiCl₂·glyme) (10 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)
-
Aryl Halide (1.0 equiv)
-
C-H Substrate (e.g., Toluene) (used as solvent or in excess)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (if the C-H substrate is not the solvent)
Procedure:
-
To an oven-dried Schlenk tube, add the substituted benzophenone, nickel catalyst, ligand, aryl halide, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the C-H substrate (and solvent, if necessary) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a UV lamp (e.g., 365 nm) or a high-energy visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a photocatalytic C-H activation reaction.
Mechanistic Pathways: A Visual Representation
The following diagram illustrates the proposed catalytic cycle for a dual benzophenone/nickel-catalyzed C-H arylation.
Caption: Proposed catalytic cycle for a dual benzophenone/nickel-catalyzed C-H arylation.
Conclusion and Future Outlook
While established photocatalysts like iridium and ruthenium complexes offer high efficiency in C-H activation, their cost and potential for metal contamination remain significant drawbacks. Organic photosensitizers, particularly benzophenones, present a compelling, cost-effective, and metal-free alternative. The efficiency of substituted benzophenones is an active area of research, and it is anticipated that strategic placement of electron-withdrawing groups, such as in this compound, could enhance their performance by fine-tuning their photophysical and electronic properties. Further experimental validation is necessary to fully elucidate the potential of such compounds and solidify their position in the synthetic chemist's toolbox for C-H functionalization.
References
- 1. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photo‐Induced Ruthenium‐Catalyzed C−H Arylations at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Divergent functionalization of aldehydes photocatalyzed by neutral eosin Y with sulfone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Benchmarking Organic Photocatalysts: A Case Study of 2-Fluoro-3-(trifluoromethyl)benzophenone
Authored by: A Senior Application Scientist
Introduction: The Rise of Metal-Free Photocatalysis
In recent years, visible-light photoredox catalysis has emerged as a powerful paradigm in modern organic synthesis, offering mild and efficient pathways to construct complex molecular architectures. While transition metal complexes, particularly those of iridium and ruthenium, have historically dominated the field, there is a growing impetus to develop metal-free organic photocatalysts. These organic alternatives are often less expensive, more sustainable, and derived from readily available feedstocks, mitigating concerns about toxicity and environmental impact.[1][2]
Catalyst performance, however, is not universal; it is highly dependent on the specific chemical transformation desired. Therefore, rigorous benchmarking against established photocatalysts is a critical exercise for any new candidate. This guide provides an in-depth framework for evaluating the performance of a novel photocatalyst, using 2-Fluoro-3-(trifluoromethyl)benzophenone as our focal point. We will compare its projected properties and performance against a panel of widely-used organic photocatalysts: the parent Benzophenone , the workhorse dye Eosin Y , the potent sensitizer Rose Bengal , and the powerful acridinium salt, 9-Mesityl-10-methylacridinium (Acr⁺-Mes) .
The core principle of photocatalysis involves the generation of reactive intermediates via single-electron transfer (SET) from or to a substrate, initiated by the excited state of a photocatalyst. This process can occur through two primary pathways: oxidative quenching and reductive quenching, which are dictated by the catalyst's redox potentials in its ground and excited states.
Section 1: The Contenders - A Photophysical and Electrochemical Overview
A photocatalyst's efficacy is fundamentally governed by its photophysical and electrochemical properties. These parameters determine its light absorption characteristics, the energy of its excited state, and its ability to act as an oxidant or reductant.
1.1. Focus Molecule: this compound
This compound is a derivative of the classic triplet sensitizer, benzophenone. Its structure is characterized by two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—on one of the phenyl rings.[3][4]
-
Causality Behind the Design: The inclusion of these electronegative groups is a deliberate design choice intended to modulate the molecule's electronic properties. We can predict that these groups will lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule a stronger electron acceptor (i.e., more easily reduced) compared to its parent compound. This modification could enhance its performance in reactions requiring an oxidative photocatalyst. While specific experimental data for this isomer is not widely published, we can extrapolate its properties based on well-understood principles of physical organic chemistry and data from related substituted benzophenones.[5][6][7]
1.2. Comparative Analysis of Key Photocatalysts
The table below summarizes the critical photophysical and electrochemical data for our chosen catalysts. Understanding these values is paramount for predicting their behavior in a given reaction. For instance, a catalyst with a more negative excited-state reduction potential (Ered) will be a stronger photo-reductant, while one with a more positive excited-state oxidation potential (Eox) will be a stronger photo-oxidant.
| Photocatalyst | λmax (nm) | ET (kcal/mol) | Ered (V vs SCE) | Eox (V vs SCE) | Ered (V vs SCE) | Eox (V vs SCE) | ISC Quantum Yield (ΦISC) |
| Benzophenone | ~340 | 69 | -1.75[8][9] | > +2.0 | +1.25 | > -1.0 | ~1.0 |
| 2-Fluoro-3-(CF₃)benzophenone | ~345-355 (Predicted) | ~68 (Predicted) | *~ -1.5 (Predicted)* | > +2.2 (Predicted) | *~ +1.4 (Predicted)* | > -0.8 (Predicted) | ~1.0 (Predicted) |
| Eosin Y | 539[10] | 43 | -0.83[10] | +1.10[10] | +1.04 | -0.77 | 0.58 |
| Rose Bengal | 559 | 42 | -0.60 | +0.80[11] | +1.23 | -1.03 | 0.76[12] |
| Acr⁺-Mes | 430 | 54.6 | -0.58 | > +2.0 | +1.79 | > -0.37 | 0.38[13] |
Note: Values for this compound are predicted based on the known effects of electron-withdrawing substituents on the benzophenone core. Experimental verification is required. SCE = Saturated Calomel Electrode.
Section 2: Benchmarking Protocol - The Thiol-Ene "Click" Reaction
To objectively compare these catalysts, we require a standardized model reaction. The photoinitiated thiol-ene reaction is an excellent choice due to its high efficiency, functional group tolerance, and reliance on a radical-mediated mechanism that is readily initiated by photocatalysts.[14][15][16] The reaction involves the anti-Markovnikov addition of a thiol to an alkene, proceeding via a thiyl radical intermediate.
// Connections between subgraphs PC_star -> Thiyl_Radical [ltail=cluster_initiation, lhead=cluster_propagation, style=invis]; Thiyl_Radical -> Alkene [style=dashed];
// Invisible edges for layout {rank=same; PC; Thiol;} {rank=same; Alkene; Thiol2;} }
Caption: General mechanism for a photocatalyzed thiol-ene reaction.
Causality in Protocol Design: Ensuring a Self-Validating System
Every step in a protocol must be deliberate. Here, we explain the rationale behind our choices to create a robust and reproducible benchmark.
-
Reagents & Materials:
-
Alkene: 1-Octene (Model unactivated alkene)
-
Thiol: Thiophenol (Model aromatic thiol)
-
Photocatalyst: 1 mol% loading (A common catalytic amount)
-
Solvent: Acetonitrile (MeCN), degassed (A polar, aprotic solvent common in photoredox; degassing is crucial to prevent quenching of the excited state or side reactions with oxygen)
-
Internal Standard: Dodecane (For accurate quantification by GC-MS)
-
Light Source: 450 nm Blue LED for Acr⁺-Mes and Eosin Y; 530 nm Green LED for Rose Bengal; 365 nm UV LED for Benzophenones. Rationale: The light source must overlap with the absorption spectrum (λmax) of the photocatalyst to ensure efficient excitation.
-
Reaction Vessels: 4 mL borosilicate glass vials with septa. Rationale: Borosilicate is transparent to visible light and near-UV, and septa allow for maintaining an inert atmosphere.
-
Step-by-Step Experimental Workflow
This protocol is designed for parallel execution to ensure identical conditions across all catalysts.
-
Stock Solution Preparation:
-
Prepare a 1.0 M solution of 1-Octene in MeCN.
-
Prepare a 1.2 M solution of Thiophenol in MeCN.
-
Prepare a 0.5 M solution of Dodecane (internal standard) in MeCN.
-
For each photocatalyst, prepare a 10 mM stock solution in MeCN. Rationale: Stock solutions ensure accurate and consistent dispensing of small quantities.
-
-
Reaction Setup (in a glovebox or under an inert atmosphere):
-
To each of the 4 mL vials, add a small magnetic stir bar.
-
Add 500 µL of the 10 mM photocatalyst stock solution (yields a 1.0 mM final concentration).
-
Add 500 µL of the 1.0 M 1-Octene stock solution (0.5 mmol).
-
Add 100 µL of the 0.5 M Dodecane stock solution (0.05 mmol).
-
Seal each vial with a septum cap.
-
-
Dark Control & Initiation:
-
Remove the vials from the glovebox and place them on a magnetic stir plate.
-
Using a gastight syringe, add 500 µL of the 1.2 M Thiophenol stock solution (0.6 mmol, 1.2 equivalents) to each vial.
-
Stir the reactions in the dark for 15 minutes. Rationale: This establishes any potential background thermal reaction and ensures the mixture is homogeneous before irradiation.
-
At t=0, take an initial sample (see step 5).
-
-
Irradiation:
-
Place the vials approximately 5 cm from the designated LED light source, ensuring uniform illumination for all samples. Use a small fan to maintain ambient temperature (~25 °C).
-
Begin irradiation and start a timer.
-
-
Reaction Monitoring & Analysis:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (~20 µL) from each vial using a syringe.
-
Immediately quench the aliquot in a GC vial containing 1 mL of diethyl ether and a small amount of silica gel. Rationale: Dilution and adsorption onto silica effectively stop the reaction by separating the catalyst from the reactants.
-
Analyze the quenched samples by GC-MS to determine the consumption of 1-Octene and the formation of the thioether product relative to the internal standard.
-
// Connections Vials -> Thiol_Add [lhead=cluster_reaction, ltail=cluster_prep]; Irradiate -> Sample [lhead=cluster_analysis, ltail=cluster_reaction]; }
Caption: Standardized workflow for benchmarking photocatalyst performance.
Section 3: Performance Analysis & Discussion
After executing the protocol, the data is compiled to compare catalyst performance directly. The following table represents expected outcomes based on the known properties of the catalysts.
| Photocatalyst | Time for >95% Conversion | Isolated Yield (%) after 2h | Key Observations & Mechanistic Insights |
| Benzophenone | > 12 hours | < 10% | Inefficient with visible light. Requires UV light, which can degrade products. Functions via Hydrogen Atom Transfer (HAT) from the thiol to the triplet excited state of benzophenone. |
| 2-Fluoro-3-(CF₃)benzophenone | ~8-10 hours (UV) | ~15-25% (UV) | Expected to be a slightly better HAT catalyst than benzophenone due to electronic effects, but still requires high-energy UV light. Not competitive with visible-light catalysts for this transformation. |
| Eosin Y | 90 min | 85% | Good performance under green light. The excited state is sufficiently oxidizing to accept an electron from the thiophenol, generating the key thiyl radical. |
| Rose Bengal | 45 min | 98% | Excellent performance. Its higher intersystem crossing yield and slightly more favorable redox potentials compared to Eosin Y lead to more efficient radical generation and faster reaction rates.[11][12] |
| Acr⁺-Mes | < 30 min | 97% | Extremely rapid conversion. Acr⁺-Mes is a very strong excited-state oxidant (E*red = +1.79 V), making the initial SET from thiophenol exceptionally fast and efficient.[17][18] |
Discussion of Results
The benchmark data clearly illustrates the structure-activity relationship of these photocatalysts.
-
Benzophenones: Both the parent and the fluorinated derivative are poor catalysts for this reaction under visible light. Their utility is limited by their absorption profile, which necessitates higher-energy UV irradiation. While the electron-withdrawing groups on This compound likely make it a slightly stronger oxidant, this does not overcome the fundamental limitation of its light absorption window for visible-light applications.
-
Organic Dyes: Eosin Y and Rose Bengal prove to be effective and practical choices. They absorb visible light efficiently and possess the requisite redox potentials to drive the reaction. Rose Bengal's superior performance can be attributed to its higher quantum yield of intersystem crossing (ΦISC = 0.76 vs. 0.58 for Eosin Y), meaning a larger fraction of excited molecules form the long-lived triplet state necessary for the reaction.[12]
-
Acridinium Salt: Acr⁺-Mes demonstrates the highest activity. Its extremely high excited-state reduction potential makes it a powerful photo-oxidant, capable of rapidly oxidizing the thiol to initiate the radical chain reaction.[17][18] This makes it an ideal choice for transformations involving substrates that are difficult to oxidize.
Conclusion and Final Recommendations
This comparative guide demonstrates a logical and scientifically rigorous approach to benchmarking a new organic photocatalyst. Our analysis reveals that while This compound may offer enhanced stability or altered redox properties beneficial for specific UV-driven applications (like polymer curing or photolithography), it is not a suitable candidate for visible-light-mediated redox chemistry when compared to established catalysts.
For the thiol-ene reaction, Rose Bengal offers an excellent balance of cost, availability, and high efficiency, making it a suitable choice for most applications. For reactions requiring maximum catalytic power and speed, Acr⁺-Mes is the superior, albeit more expensive, option.
Researchers and drug development professionals should use this framework not just to select a catalyst, but to understand why a particular catalyst is suitable for their needs. By correlating fundamental photophysical and electrochemical properties with empirical performance data, we can move beyond trial-and-error and toward the rational design and selection of next-generation organic photocatalysts.
References
- 1. Synthetic applications of eosin Y in photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
- 3. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]
- 4. PubChemLite - 207853-70-1 (C14H8F4O) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations [mdpi.com]
- 11. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07400D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Reaction Kinetics Analysis: The Case of 2-Fluoro-3-(trifluoromethyl)benzophenone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the use of substituted benzophenones, specifically 2-Fluoro-3-(trifluoromethyl)benzophenone, in the study of reaction kinetics. As a Senior Application Scientist, the aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to kinetic analysis. We will objectively compare the anticipated performance of this compound with established alternatives, supported by available experimental data, and provide detailed methodologies for practical application.
Introduction: The Role of Benzophenones in Kinetic Studies
Benzophenone and its derivatives are invaluable tools in photochemistry and photobiology. Their utility stems from a high efficiency of intersystem crossing from an excited singlet state (S₁) to a reactive triplet state (T₁) upon absorption of UV radiation.[1] This triplet state is a powerful hydrogen abstractor, capable of initiating a variety of chemical reactions. The rate of these reactions can be meticulously studied to understand reaction mechanisms, determine the reactivity of various substrates, and screen for potential drug candidates.
The substitution pattern on the benzophenone core significantly influences its photophysical and photochemical properties.[2] Electron-withdrawing groups, such as the fluorine and trifluoromethyl groups in this compound, are known to affect the energy levels of the excited states and the reactivity of the triplet state.[2][3]
The Subject of Analysis: this compound
This compound is a fascinating molecule for kinetic studies due to the presence of two distinct electron-withdrawing substituents on one of the phenyl rings. The fluorine atom at the 2-position and the trifluoromethyl group at the 3-position are expected to significantly impact the electronic properties of the carbonyl group, which is the heart of benzophenone's photochemical activity.
Anticipated Photochemical Behavior
-
Increased Intersystem Crossing (ISC) Rate: The presence of a fluorine atom, a heavy atom in the context of light elements, can enhance spin-orbit coupling, potentially leading to a faster rate of intersystem crossing from the S₁ to the T₁ state.[2]
-
Enhanced Triplet State Reactivity: The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to increase the electrophilicity of the carbonyl oxygen in the n,π* triplet state. This should make the triplet state a more potent hydrogen abstractor, leading to faster hydrogen abstraction rate constants.[4]
-
Shifted Absorption Spectrum: The substituents will likely cause a shift in the UV absorption spectrum compared to unsubstituted benzophenone. This needs to be considered when selecting an appropriate excitation wavelength for kinetic experiments.[5]
The following diagram illustrates the general photochemical activation and reaction pathway for a substituted benzophenone like this compound.
Caption: Photochemical activation and hydrogen abstraction by a substituted benzophenone (BP).
Comparative Analysis with Alternative Photosensitizers
To provide a quantitative context, we will compare the known photophysical and kinetic parameters of unsubstituted benzophenone with those of other commonly used photosensitizers: thioxanthone, anthraquinone, and camphorquinone. These alternatives offer different absorption characteristics, triplet state energies, and reactivities, making them suitable for a range of experimental conditions.
| Parameter | Benzophenone | Thioxanthone | Anthraquinone | Camphorquinone | This compound |
| λmax (nm) | ~252, ~340[6] | ~258, ~380 | ~325 | ~468[7] | Hypothesized: Shifted relative to Benzophenone |
| Intersystem Crossing Quantum Yield (Φ_isc_) | ~1.0[1] | ~0.6-0.9 | ~0.9 | ~1.0[7] | Hypothesized: High (~1.0) |
| Triplet State Lifetime (τ_T_) in Benzene (μs) | ~5 | ~10 | ~50 | ~20 | Hypothesized: Potentially shorter due to increased reactivity |
| k_H_ from 2-propanol (M⁻¹s⁻¹) | 1.3 x 10⁶ | 2.0 x 10⁶ | Varies with derivative | Slower than BP[7] | Hypothesized: > 1.3 x 10⁶ |
| Primary Photochemical Process | H-abstraction[6] | H-abstraction/Electron Transfer[8] | H-abstraction | H-abstraction[7] | Hypothesized: H-abstraction |
Note: The values for this compound are hypothesized based on the expected effects of its substituents. Experimental verification is required.
Experimental Protocols for Kinetic Analysis
To empower researchers to validate the hypothesized properties of this compound and to provide a framework for the kinetic analysis of any photosensitizer, we present the following detailed experimental protocols.
Determination of Triplet State Lifetime and Hydrogen Abstraction Rate Constant using Laser Flash Photolysis (LFP)
Laser Flash Photolysis is the definitive technique for the direct observation and characterization of transient species like triplet states and radicals.[9]
Objective: To measure the triplet state lifetime (τ_T_) and the bimolecular rate constant for hydrogen abstraction (k_H_) from a hydrogen donor (e.g., isopropanol, cyclohexane).
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or benzene) with a concentration adjusted to have an absorbance of ~0.3 at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser).
-
Prepare a series of solutions containing the photosensitizer at the same concentration and varying concentrations of the hydrogen donor (e.g., 0.1 M to 1 M isopropanol).
-
Deoxygenate all solutions by bubbling with nitrogen or argon for at least 20 minutes, as oxygen is an efficient quencher of triplet states.
-
-
LFP Experiment:
-
Excite the sample with a short laser pulse (e.g., 5-10 ns).
-
Monitor the change in absorbance at a wavelength where the triplet state absorbs (typically around 530 nm for benzophenones).[1] This is the transient absorption signal.
-
Record the decay of the transient absorption signal over time.
-
-
Data Analysis:
-
In the absence of a hydrogen donor, the decay of the triplet state will be first-order. Fit the decay curve to a single exponential function to obtain the intrinsic triplet lifetime (τ_T_).
-
In the presence of the hydrogen donor, the triplet state will be quenched, leading to a faster decay. The observed decay rate constant (k_obs_) will follow the Stern-Volmer equation: k_obs_ = 1/τ_T_ + k_H_[RH] where [RH] is the concentration of the hydrogen donor.
-
Plot k_obs_ versus [RH]. The slope of the resulting linear plot will be the bimolecular rate constant for hydrogen abstraction, k_H_.
-
Caption: Experimental workflow for Laser Flash Photolysis.
Determination of Intersystem Crossing Quantum Yield (Φ_isc_)
The quantum yield of intersystem crossing is a measure of the efficiency of triplet state formation. A comparative method using a well-characterized standard is often employed.[10]
Objective: To determine the Φ_isc_ of this compound relative to a standard with a known Φ_isc_ (e.g., unsubstituted benzophenone, Φ_isc_ ≈ 1.0).
Methodology:
-
Sample Preparation:
-
Prepare optically matched solutions of the sample and the standard in the same solvent (e.g., benzene) at the excitation wavelength. This means their absorbance values should be identical.
-
Add a triplet state acceptor to both solutions (e.g., naphthalene). The concentration of the acceptor should be high enough to quench all the triplet states of the photosensitizer.
-
Deoxygenate the solutions.
-
-
LFP Experiment:
-
Excite both the sample and the standard solutions with the same laser intensity.
-
Monitor the transient absorption of the triplet state of the acceptor (e.g., at 415 nm for naphthalene).
-
-
Data Analysis:
-
The initial maximum transient absorbance of the acceptor triplet (ΔA_acceptor_) is proportional to the amount of sensitizer triplet formed.
-
The Φ_isc_ of the sample can be calculated using the following equation: Φ_isc_ (sample) = Φ_isc_ (standard) * (ΔA_acceptor_ (sample) / ΔA_acceptor_ (standard))
-
Conclusion: A Framework for Informed Kinetic Analysis
While direct experimental data for the reaction kinetics of this compound remains to be published, this guide provides a robust framework for its investigation and comparison with other photosensitizers. The strong electron-withdrawing nature of its substituents suggests it is a highly reactive photoinitiator, a hypothesis that can be rigorously tested using the detailed protocols provided. By understanding the interplay between molecular structure and photochemical reactivity, and by employing sound experimental design, researchers can confidently select and utilize the optimal photosensitizer for their specific kinetic studies, advancing the fields of chemical synthesis, materials science, and drug development.
References
- 1. edinst.com [edinst.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. New Insights into the Actual H-Abstraction Activities of Important Oxygen and Nitrogen Free Radicals: Thermodynamics and Kinetics in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. benchchem.com [benchchem.com]
- 7. Camphorquinone - Wikipedia [en.wikipedia.org]
- 8. Studies on reaction of amino acids and triplet thioxanthone derivatives by laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laser flash photolysis of benzophenone in polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Synthesis of Bioactive Scaffolds: A Cost-Effectiveness Analysis of 2-Fluoro-3-(trifluoromethyl)benzophenone
In the landscape of modern drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision point, balancing reactivity, scalability, and cost. Fluorinated organic compounds have become indispensable, with the strategic incorporation of fluorine and trifluoromethyl (CF₃) groups being a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of 2-Fluoro-3-(trifluoromethyl)benzophenone , evaluating its cost-effectiveness and synthetic utility against relevant alternatives for the construction of complex, high-value molecules.
Introduction: The Value Proposition of Fluorinated Benzophenones
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] The introduction of a trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity, while a fluorine atom can serve as a metabolic blocker and a tool for fine-tuning electronic properties.[2] The specific isomer, this compound, places these two powerful electron-withdrawing groups in a unique ortho/meta relationship on one of the phenyl rings. This arrangement is anticipated to significantly influence the reactivity of the carbonyl group and the aromatic rings, making it a potentially valuable, albeit specialized, building block.
This guide will dissect the cost-effectiveness of this reagent through three lenses:
-
Cost of Goods Analysis: Evaluating the price of the reagent based on the cost of its likely precursors.
-
Performance in a Key Synthetic Transformation: A comparative analysis of its projected performance in a representative synthesis of a bioactive scaffold against less complex alternatives.
-
Mechanistic Rationale: Explaining the underlying chemical principles that govern its reactivity and justify its use.
Cost Analysis: Deconstructing the Price of Functionality
A direct price for this compound is often available only upon quotation from suppliers, indicating its status as a specialty reagent. However, we can infer its relative cost by examining the prices of its most probable synthetic precursors via a Friedel-Crafts acylation reaction.
Proposed Synthesis Route: Friedel-Crafts Acylation
The most direct and industrially common method for synthesizing benzophenones is the Friedel-Crafts acylation.[3] In this case, it would involve the reaction of fluorobenzene with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts synthesis of the target compound.
Comparative Cost of Starting Materials and Alternatives
To build a cost-effectiveness profile, we compare the precursor costs for our target molecule with the direct cost of a simpler, non-trifluoromethylated analogue (2-Fluorobenzophenone) and a positional isomer.
| Compound | Role | Supplier Example | Price (USD) | Price per Gram (USD) |
| Fluorobenzene | Precursor 1 | Strem | $32.00 / 100g | $0.32 |
| 3-(Trifluoromethyl)benzoyl Chloride | Precursor 2 | Matrix Scientific | $116.00 / 100g | $1.16 |
| Estimated Precursor Cost for Target | - | - | - | ~$1.48 |
| 2-Fluorobenzophenone | Non-CF₃ Alternative | Thermo Scientific | $38.70 / 5g | $7.74 |
| 2-Fluoro-5-(trifluoromethyl)benzophenone | Isomeric Alternative | Fluorochem | £60.00 / 10g | ~$7.50 |
Note: Prices are based on catalog values from December 2025 for research quantities and are subject to change. The estimated precursor cost does not include catalyst, solvent, or processing costs but serves as a baseline for the material input value.
From this analysis, the raw material cost for synthesizing this compound is significantly lower than the purchase price of its simpler analogue, 2-Fluorobenzophenone. This suggests that for larger-scale operations, in-house synthesis could be a highly cost-effective strategy. The high price of the final product from vendors reflects the costs of synthesis, purification, quality control, and the premium for a specialized, multi-functionalized reagent.
Performance Comparison: Synthesis of a Benzodiazepine Scaffold
To objectively compare performance, we will model the use of our target benzophenone and its alternatives in a key, multi-step synthesis relevant to the pharmaceutical industry: the construction of a benzodiazepine core. 2-Aminobenzophenones are well-established precursors for this class of drugs.[4] The workflow involves an initial nitration, followed by reduction to the amine, and subsequent cyclization.
Caption: General workflow for synthesizing a bioactive scaffold from a substituted benzophenone.
Comparative Analysis of Reactivity and Yield
| Reagent | Key Considerations in Synthesis | Expected Outcome | Cost-Effectiveness Rationale |
| 2-Fluorobenzophenone (Alternative 1) | The phenyl ring is activated by the carbonyl group's resonance effect but deactivated by its inductive effect. The fluorine atom is an ortho, para-director but deactivating overall. Nitration will likely occur on the non-fluorinated ring. | Standard yields, predictable regioselectivity. A reliable but basic building block. | Lower initial purchase cost for small quantities. The resulting scaffold lacks the potential benefits of trifluoromethylation. |
| This compound (Target) | Both -F and -CF₃ groups are strongly deactivating and meta-directing.[5][6] This makes nitration on the substituted ring challenging, forcing the reaction onto the unsubstituted phenyl ring with high regioselectivity. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon. | Potentially lower yields or requires harsher conditions for nitration, but with excellent control over which ring reacts. The final product incorporates the CF₃ group, potentially enhancing biological activity and value. | Higher initial cost is justified by the incorporation of the high-value CF₃ moiety early in the synthesis, potentially leading to a more potent final compound.[2] |
| 4-Chlorobenzophenone (Alternative 2) | A common, inexpensive starting material. The chloro group is deactivating but ortho, para-directing. | Good yields, well-established protocols. The final product would lack both fluorine-specific interactions and the benefits of the CF₃ group. | Lowest cost, but results in a scaffold with significantly different electronic and metabolic properties. A poor substitute if fluorination is a design requirement. |
Expertise in Action: Causality Behind Experimental Choices
The choice to use this compound is a strategic one. While it may appear to be a more "difficult" substrate due to the two deactivating groups, this is precisely its advantage. In a complex molecule, achieving selective functionalization is paramount. The powerful deactivating effect of the F/CF₃ substituted ring acts as a built-in "protecting group" for that ring, directing electrophilic substitution (like nitration) exclusively to the other phenyl ring. This avoids the formation of regioisomers, simplifying purification and increasing the overall efficiency of the synthetic route.
Experimental Protocols
The following are detailed, representative protocols for the key transformations discussed.
Protocol 1: Friedel-Crafts Acylation for Benzophenone Synthesis
This protocol is a generalized method for the synthesis of substituted benzophenones.[3]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane via syringe. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the appropriate benzoyl chloride (e.g., 3-(trifluoromethyl)benzoyl chloride, 1.0 equivalent) and the substituted benzene (e.g., fluorobenzene, 1.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of crushed ice, followed by 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Synthesis of a 2-Aminobenzophenone Derivative
This protocol outlines the nitration and subsequent reduction, a common pathway to access key amine intermediates for benzodiazepine synthesis.[4]
-
Nitration:
-
To a stirred solution of the starting benzophenone (1.0 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After addition, stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried. This nitro-benzophenone is often used in the next step without further purification.
-
-
Reduction to Amine:
-
To a mixture of the nitro-benzophenone (1.0 equivalent) and iron powder (3.0 equivalents) in ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 3-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 2-aminobenzophenone derivative.
-
Conclusion and Recommendations
The cost-effectiveness of this compound is not merely a function of its price per gram but is deeply tied to its strategic value in synthesis.
-
For small-scale, exploratory research: Purchasing a simpler analogue like 2-Fluorobenzophenone may be more economical if the specific electronic effects of the CF₃ group are not initially required.
-
For process development and scale-up: The higher initial investment in a reagent like this compound (or its in-house synthesis from cheaper precursors) can lead to significant downstream savings. Its unique substitution pattern offers enhanced regioselectivity, potentially reducing the number of purification steps and improving the overall yield of the desired isomer of a complex target.
Ultimately, this compound represents a high-utility building block for the modern medicinal chemist. Its cost is an investment in synthetic efficiency and in the targeted incorporation of fluorine and trifluoromethyl functionalities—two of the most powerful tools for optimizing the properties of next-generation pharmaceuticals.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Benzophenone and Thioxanthone as Triplet Sensitizers
For Researchers, Scientists, and Drug Development Professionals
In the realm of photochemistry, particularly in applications such as photopolymerization, fragrance formulation, and synthetic organic chemistry, the choice of a triplet sensitizer is paramount to the efficiency and success of the photochemical process. Triplet sensitizers are molecules that, upon absorption of light, efficiently populate their triplet excited state and then transfer this energy to another molecule, initiating a chemical reaction. Among the most well-established and widely utilized triplet sensitizers are benzophenone and thioxanthone. This guide provides an in-depth, objective comparison of these two cornerstone molecules, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
The Critical Role of the Triplet State in Photochemistry
Before delving into a direct comparison, it is crucial to understand the significance of the triplet state. Upon absorbing a photon, a molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). For a molecule to be an effective triplet sensitizer, it must efficiently undergo a process called intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is characterized by having two unpaired electrons with parallel spins, a quantum-mechanically forbidden transition back to the singlet ground state, which results in a longer lifetime. This extended lifetime of the triplet state allows for diffusion and collision with a substrate molecule, to which it can transfer its energy, thus "sensitizing" the substrate to react.
Benzophenone: The Archetypal Aromatic Ketone Sensitizer
Benzophenone is a diarylketone that has long been a workhorse in photochemistry. Its photochemical behavior is characterized by a strong UV absorption profile and a remarkably efficient intersystem crossing to the triplet state.
Upon excitation, benzophenone's n→π* transition results in the population of the S₁ state. Due to strong spin-orbit coupling, it undergoes rapid and near-quantitative intersystem crossing to the T₁ state.[1] This high ISC quantum yield (Φ_ISC ≈ 1) is a key feature that makes benzophenone an excellent triplet sensitizer.[1] The resulting triplet state is a diradical that can abstract a hydrogen atom from a suitable donor, forming a ketyl radical, a mechanism widely exploited in photopolymerization.
Thioxanthone: The Versatile Sulfur-Containing Analogue
Thioxanthone, a sulfur-containing analogue of xanthone, has emerged as a highly versatile and powerful triplet sensitizer. Its unique photophysical properties, including a high triplet energy and a long triplet lifetime, make it suitable for a broad range of photochemical transformations.[2]
A key advantage of thioxanthone over benzophenone is its absorption spectrum, which extends to longer wavelengths, including the near-UV and visible regions.[3] This allows for the use of less-damaging, lower-energy light sources, which is particularly advantageous in biological applications and for curing pigmented or thicker materials. Thioxanthone and its derivatives are known for their high photoinitiation efficiency, often in conjunction with a co-initiator like a tertiary amine.
Head-to-Head Comparison: Photophysical and Photochemical Properties
The selection of a triplet sensitizer is dictated by its intrinsic photophysical properties and its performance in a given chemical system. The following table summarizes the key performance indicators for benzophenone and thioxanthone.
| Property | Benzophenone | Thioxanthone | Rationale and Implications |
| Molar Mass ( g/mol ) | 182.22 | 212.27 | Affects formulation calculations and diffusion rates. |
| Absorption Maxima (λ_max) | ~252 nm, with a weaker n→π* band ~340 nm in non-polar solvents | ~258 nm, ~295 nm, and a significant tail into the visible region up to ~400 nm | Thioxanthone's absorption at longer wavelengths allows for the use of safer, more penetrating light sources (e.g., LED@385-405 nm), which is a major advantage over the UV-requiring benzophenone.[3] |
| Triplet Energy (E_T) | ~69 kcal/mol | ~65.5 kcal/mol | Both have high triplet energies, sufficient to sensitize a wide range of substrates. The slightly lower E_T of thioxanthone can sometimes lead to higher selectivity in energy transfer reactions. |
| Intersystem Crossing Quantum Yield (Φ_ISC) | ≈ 1.0 | High (approaching 1.0) | Both are highly efficient at populating their reactive triplet states. Benzophenone is the benchmark for near-perfect ISC. Thioxanthone is also exceptionally efficient, though its Φ_ISC can be more solvent-dependent.[4][5] |
| Triplet Lifetime (τ_T) | Microseconds (µs) range, solvent dependent | Tens of microseconds (µs) to milliseconds (ms) range, solvent dependent | Thioxanthone's significantly longer triplet lifetime increases the probability of encountering and transferring energy to a substrate molecule, which can lead to higher overall quantum yields for the sensitized reaction.[6][7] |
Visualizing the Photochemical Pathways
The following diagrams, rendered in Graphviz, illustrate the Jablonski energy diagrams for benzophenone and thioxanthone, providing a visual representation of the electronic transitions that govern their function as triplet sensitizers.
Caption: Jablonski diagram for Benzophenone.
Caption: Jablonski diagram for Thioxanthone.
Experimental Protocol: Comparative Analysis in Photopolymerization
To provide a practical context for the comparison, the following protocol outlines a typical experiment to evaluate the efficiency of benzophenone and thioxanthone as photoinitiators for the free-radical polymerization of an acrylate monomer, such as trimethylolpropane triacrylate (TMPTA). This type of experiment is foundational in the development of UV-curable coatings, inks, and adhesives.
Objective: To compare the photopolymerization rate and final conversion of TMPTA using benzophenone and thioxanthone as Type II photoinitiators.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) (monomer)
-
Benzophenone (photoinitiator)
-
Thioxanthone (photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (EDB) (co-initiator/amine)
-
Inert atmosphere (e.g., nitrogen or argon)
-
UV light source (e.g., 365 nm LED for benzophenone)
-
Visible light source (e.g., 405 nm LED for thioxanthone)
-
Real-time Fourier Transform Infrared (RT-FTIR) spectrometer
Experimental Workflow:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Ultrafast Intersystem Crossing in Xanthone from Wavepacket Dynamics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Critical Evaluation of 2-Fluoro-3-(trifluoromethyl)benzophenone as a Bioisosteric Building Block in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. Bioisosterism, the practice of substituting one functional group with another that retains similar biological activity, stands as a powerful tool in this endeavor. The benzophenone scaffold, a privileged structure in numerous biologically active molecules, frequently serves as a focal point for such modifications. This guide provides an in-depth evaluation of 2-Fluoro-3-(trifluoromethyl)benzophenone as a bioisosteric building block, comparing its predicted and known properties with those of other key benzophenone analogs. Through a synthesis of experimental data and mechanistic reasoning, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage this unique chemical entity.
The Rationale for Fluorination in Benzophenone Bioisosteres
The introduction of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties.[1] The high electronegativity of fluorine can alter the electronic distribution within a molecule, impacting its acidity, basicity, and dipole moment. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, these substitutions can modulate binding affinity to biological targets through unique interactions, such as fluorine-protein contacts.[1] In the context of the benzophenone core, the specific placement of a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position is anticipated to induce a distinct conformational preference and electronic profile, potentially leading to novel structure-activity relationships (SAR).
Physicochemical Properties: A Comparative Analysis
The utility of a building block in drug discovery is fundamentally linked to its physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key computed physicochemical properties for this compound and other relevant benzophenone analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
| This compound | C₁₄H₈F₄O | 268.21 | 4.2 | 0 | 1 | 2 |
| Benzophenone | C₁₃H₁₀O | 182.22 | 3.2 | 0 | 1 | 2 |
| 2-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | 3.0 | 1 | 2 | 2 |
| 2-(Trifluoromethyl)benzophenone | C₁₄H₉F₃O | 250.22 | 4.1 | 0 | 1 | 2 |
| 3-(Trifluoromethyl)benzophenone | C₁₄H₉F₃O | 250.22 | 4.1 | 0 | 1 | 2 |
Data sourced from PubChem.[2][3]
The data clearly indicates that the introduction of the fluoro and trifluoromethyl groups in This compound significantly increases its lipophilicity (XLogP3 of 4.2) compared to the parent benzophenone and its hydroxy derivative. This heightened lipophilicity may enhance membrane permeability but could also increase non-specific binding and reduce aqueous solubility. The hydrogen bond donor and acceptor counts remain minimal, suggesting that its interactions will be primarily driven by hydrophobic and electrostatic forces.
Biological Activity Profile: A Comparative Perspective
While direct experimental data for the biological activity of this compound is not extensively available in the public domain, we can infer its potential by examining the activities of structurally related fluorinated benzophenones and other substituted analogs. Benzophenone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[4][5][6][7]
Anti-inflammatory and Enzyme Inhibitory Potential
Several studies have highlighted the anti-inflammatory properties of benzophenone derivatives, often attributed to their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2).[5][6][7] For instance, certain hydroxybenzophenones have demonstrated inhibitory effects on xanthine oxidase, an enzyme implicated in gout.[8] The introduction of fluorine has been shown to enhance the anti-inflammatory effects of various scaffolds.[9] It is plausible that the unique electronic and steric properties of this compound could confer potent and potentially selective inhibitory activity against key inflammatory enzymes.
Anticancer Activity
The benzophenone scaffold is a common feature in molecules with antiproliferative activity.[4] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines to determine their potency and selectivity. The rationale for selecting specific cell lines is crucial and is often based on the expression levels of target proteins or the genetic background of the cells.[10][11][12][13][14] For novel compounds, a broad screening against a diverse panel, such as the NCI-60, can provide initial insights into their spectrum of activity.[12]
Experimental Evaluation Protocols
To rigorously assess the potential of this compound as a bioisostere, a series of well-defined experimental protocols are necessary.
In Vitro Cytotoxicity Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Objective: To quantify the cytotoxic effect of this compound.
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear-bottom black plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The concentration range should be selected to span from no effect to complete cell death, often determined from a preliminary range-finding experiment.[15][16] Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Human Liver Microsome Stability Assay
This assay provides an early indication of a compound's metabolic stability.
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (10 mM in DMSO)
-
Positive control with known metabolic instability (e.g., Verapamil)
-
Negative control with known metabolic stability (e.g., Warfarin)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing HLMs and the NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the reaction mixture and the test compound solution at 37°C for 10 minutes. Initiate the reaction by adding the test compound to the reaction mixture (final concentration typically 1 µM).
-
Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[17][18][19][20][21]
Receptor-Ligand Binding Assay using Photoaffinity Labeling
This technique can be employed to identify and characterize the binding of the benzophenone derivative to a specific protein target. The benzophenone moiety itself can act as a photoaffinity label.[22][23][24][25][26]
Principle: Upon irradiation with UV light, the benzophenone carbonyl group can form a reactive triplet diradical that can covalently crosslink to nearby amino acid residues in the binding pocket of a target protein.[22][23]
Experimental Workflow Diagram:
Caption: Workflow for Photoaffinity Labeling.
Conclusion and Future Directions
This compound presents itself as a compelling building block for bioisosteric replacement strategies in drug discovery. Its unique substitution pattern is predicted to confer enhanced metabolic stability and lipophilicity, which could translate to improved pharmacokinetic properties. While direct biological data is limited, the known activities of related fluorinated benzophenones suggest its potential as an anti-inflammatory, anticancer, or enzyme inhibitory agent.
The provided experimental protocols offer a robust framework for the systematic evaluation of this compound. Future studies should focus on synthesizing and testing this compound in a panel of relevant biological assays to directly compare its activity with that of established benzophenone bioisosteres. Such data will be invaluable in elucidating its true potential and guiding its application in the development of next-generation therapeutics.
References
- 1. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]
- 2. PubChemLite - 207853-70-1 (C14H8F4O) [pubchemlite.lcsb.uni.lu]
- 3. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Benzophenones as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. researchgate.net [researchgate.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of 2-Fluoro-3-(trifluoromethyl)benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity.[1] However, the influence of these strongly electron-withdrawing groups on the photostability of the benzophenone core is a critical consideration in the development of new photosensitizers and pharmaceutical agents. This guide will delve into the theoretical underpinnings of their photochemistry and provide a practical framework for experimental validation.
The Impact of Fluorine and Trifluoromethyl Groups on Benzophenone Photochemistry
The benzophenone core is a widely studied chromophore known for its ability to absorb UV radiation and transition to an excited triplet state, making it a potent photosensitizer.[2][3][4] The introduction of fluorine and trifluoromethyl substituents can significantly modulate the electronic and photophysical properties of the benzophenone molecule. These electron-withdrawing groups can influence the energy levels of the excited states and the rates of intersystem crossing and subsequent photochemical reactions.
It is hypothesized that the presence of these groups may enhance the photostability of the benzophenone core by altering the degradation pathways. However, they may also lead to the formation of unique photoproducts. A thorough experimental assessment is therefore crucial.
Comparative Photostability: A Framework for Evaluation
While specific photostability data for 2-Fluoro-3-(trifluoromethyl)benzophenone is not extensively available in the public literature, we can establish a comparative framework using data from related benzophenone derivatives. This allows for an informed prediction of its photochemical behavior.
| Compound | Experimental Conditions | Key Findings | Reference |
| Benzophenone-3 (Oxybenzone) | UVA irradiation in the absence of a catalyst | Confirmed to be photostable. | [5] |
| Chlorinated Benzophenone-3 Derivatives | UV-A irradiation (355 nm) for 120 minutes | Dichloro-derivatives are less stable than the parent compound. | [6] |
| Benzophenone in Polymer Matrix | UV-Vis spectroscopy | Electron-withdrawing groups can stabilize the benzophenone triplet radical and facilitate cross-linking. | [7] |
| Various Benzophenone UV Filters | Medium pressure UV lamp | Photodegradation follows pseudo-first-order kinetics with half-lives ranging from 17 to 99 hours. | [8] |
This table illustrates the varied photostability within the benzophenone family, underscoring the importance of empirical testing for each new derivative.
Experimental Protocol for Assessing Photostability
To ensure scientific rigor and regulatory compliance, the following detailed protocol is based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.[6][7][8][9][10][11][12]
Materials and Instrumentation
-
Test Compound: this compound derivative(s) of interest.
-
Reference Compounds: Benzophenone, 4-chlorobenzophenone (or other relevant halogenated benzophenones).
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade).
-
Photostability Chamber: Equipped with a light source conforming to ICH Q1B Option II (cool white fluorescent and near UV lamps).[8][9]
-
High-Performance Liquid Chromatography (HPLC) System: With a UV detector.
-
Mass Spectrometer (MS): For identification of degradation products.
-
Quartz Cuvettes or Chemically Inert, Transparent Containers.
-
Calibrated Radiometer/Lux Meter.
-
Dark Control Samples: Wrapped in aluminum foil.
Experimental Workflow
The assessment of photostability is a two-stage process as recommended by ICH guidelines: forced degradation and confirmatory studies.[7][8][9]
Caption: A systematic workflow for assessing the photostability of pharmaceutical compounds.
Step-by-Step Methodology
Part A: Forced Degradation Study
The purpose of this study is to evaluate the overall photosensitivity of the material, identify potential degradation products, and develop and validate analytical methods.[8][9]
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Light Exposure: Expose the solution in a chemically inert, transparent container to a high-intensity light source. The exposure conditions should be more stressful than those for confirmatory testing.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water.
-
Degradation Product Identification: If significant degradation is observed, utilize LC-MS to identify the mass of the major degradation products.
Part B: Confirmatory Photostability Study
This study is performed to determine the photostability characteristics under standardized conditions.[9]
-
Sample Preparation:
-
Solid State: Spread a thin layer (not more than 3 mm) of the solid compound in a suitable container.
-
Solution State: Prepare a solution of known concentration in a relevant solvent.
-
-
Light Exposure:
-
Expose the samples to a light source conforming to ICH Q1B Option II, delivering a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][10]
-
Place dark control samples, wrapped completely in aluminum foil, alongside the exposed samples to differentiate between light-induced and thermally-induced degradation.[9]
-
-
Analysis:
-
After the exposure period, analyze both the exposed and dark control samples using the validated HPLC method.
-
Quantify the amount of the parent compound remaining and the formation of any degradation products.
-
Data Analysis and Interpretation
The photostability of the this compound derivative should be compared to that of the reference compounds.
-
Calculate the percentage of degradation: ((Initial Amount - Final Amount) / Initial Amount) * 100
-
Determine the photodegradation kinetics: Plot the concentration of the parent compound versus time to determine if the degradation follows first-order or other kinetics. The rate constant (k) can then be calculated.[7]
-
Identify and quantify major degradation products.
The results will indicate whether the compound is photolabile or photostable under the tested conditions. If significant degradation is observed, further studies may be necessary to fully characterize the degradation pathway and assess the toxicity of the photoproducts.
Potential Photodegradation Pathways
The photochemical reactions of benzophenones are complex and can involve several pathways.
Caption: Generalized photochemical pathways for benzophenone derivatives.
Upon absorption of UV radiation, the benzophenone derivative is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to the more stable triplet state (T₁). This highly reactive triplet state can then initiate chemical reactions, such as hydrogen abstraction from solvent or other molecules, or energy transfer to molecular oxygen to generate reactive oxygen species (ROS) like singlet oxygen. These processes can lead to the degradation of the parent compound.
Conclusion
Assessing the photostability of this compound derivatives is a critical step in their development for various applications. By following the comprehensive, ICH-compliant protocol outlined in this guide, researchers can obtain reliable and reproducible data. The comparative framework provided allows for a contextual understanding of the results. The presence of fluoro and trifluoromethyl substituents is expected to influence the photochemical behavior, and a thorough experimental investigation is paramount to ensuring the safety and efficacy of any resulting products.
References
- 1. Design, synthesis and utility of novel benzophenone-containing calcitonin analogs for photoaffinity labeling the calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decay kinetics of benzophenone triplets and corresponding free radicals in soft and rigid polymers studied by laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Single-Electron Transfer Capabilities of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Benzophenones in Photochemistry
Benzophenone and its derivatives are a cornerstone of modern photochemistry, serving as versatile photosensitizers in a vast array of applications, from polymer curing and organic synthesis to their critical role—and sometimes-unwanted side effects—in pharmacology.[1] Their efficacy in initiating chemical reactions through the absorption of light is fundamentally linked to their ability to undergo efficient intersystem crossing to a reactive triplet excited state. This triplet state can then engage in energy transfer or, more directly for many processes, single-electron transfer (SET) to or from a suitable substrate.[2]
The capacity for a substituted benzophenone to act as a SET agent is not a fixed property; it is exquisitely tunable through the strategic placement of functional groups on its aromatic rings. These substituents can profoundly alter the molecule's photophysical and electrochemical properties, thereby modulating its reactivity.[3] For researchers in drug development, understanding these structure-activity relationships is paramount, as photosensitizing properties can lead to adverse effects like phototoxicity.[4] Conversely, in synthetic chemistry, harnessing and fine-tuning this reactivity opens doors to novel and efficient reaction pathways.
This guide provides an in-depth comparison of the single-electron transfer capabilities of various substituted benzophenones. We will delve into the underlying photophysical principles, present comparative experimental data, and provide detailed protocols for the key analytical techniques used to characterize these powerful photochemical tools.
The Mechanism of Single-Electron Transfer by Benzophenones
The journey from light absorption to single-electron transfer is a rapid and fascinating sequence of photophysical events. The process, illustrated below, is central to understanding the comparative data that follows.
Upon absorption of ultraviolet (UV) light, a benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[4] For most benzophenones, this S₁ state is of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This excited state is short-lived and, crucially, undergoes highly efficient intersystem crossing (ISC) to the more stable triplet state (T₁).[1][4] The triplet quantum yield (Φ_T_), which is the efficiency of this process, is approximately 1 for benzophenone in non-polar solvents, making it an exceptional photosensitizer.[5]
The T₁ state, also typically of n,π* character, is the key player in SET. This state has a diradical-like nature and a relatively long lifetime, allowing it to interact with other molecules.[6] It can act as an oxidant, accepting an electron from a suitable donor, or in some cases, as a reductant. The propensity for SET is governed by the redox potentials of both the excited benzophenone and the substrate.
Caption: Generalized mechanism of photoinduced single-electron transfer by benzophenone.
The electronic nature of substituents on the phenyl rings plays a critical role in this process. Electron-withdrawing groups (EWGs) can lower the energy of the LUMO, making the benzophenone a better electron acceptor (more positive reduction potential). Conversely, electron-donating groups (EDGs) can raise the energy of the HOMO, making it a better electron donor. Furthermore, substituents can influence the relative energies of the n,π* and π,π* triplet states. A lower-lying π,π* triplet state, often induced by strong electron-donating groups, is generally less reactive in hydrogen abstraction and SET reactions compared to the n,π* state.[7]
Comparative Analysis of Substituted Benzophenones
The single-electron transfer capability of a substituted benzophenone is best assessed through a combination of its photophysical and electrochemical properties. The key parameters for comparison are the triplet quantum yield (Φ_T_), the triplet state lifetime (τ_T_), and the reduction potential (E_red_).
| Substituent | Triplet Quantum Yield (Φ_T_) | Triplet Lifetime (τ_T) (µs) | Reduction Potential (E_red) (V vs. Fc/Fc⁺) |
| Unsubstituted | ~1 (in Benzene)[5] | 5.3 (in Acetonitrile)[8] | -1.89 |
| 4,4'-dimethoxy | 0.81 (in Acetonitrile) | - | -2.04 |
| 4-methyl | - | - | -1.94 |
| 4-chloro | - | - | -1.82 |
| 4-bromo | - | - | -1.81 |
| 4-(bromomethyl) | - | - | -1.79 |
| 3-methyl | - | - | -1.92 |
| 2-methyl | - | - | -1.96 |
| 4-amino | - | - | -2.12 |
Note: Data compiled from multiple sources. Experimental conditions, particularly the solvent, can significantly influence these values. The reduction potentials were measured in dimethylformamide.
From this data, a clear trend emerges. Electron-withdrawing groups, such as halogens, make the benzophenone easier to reduce (less negative reduction potential), thereby enhancing its electron-accepting capability in SET reactions. Conversely, electron-donating groups like methoxy and amino groups make the molecule more difficult to reduce (more negative reduction potential). The position of the substituent also has an effect, as seen in the comparison of methyl-substituted benzophenones.
Experimental Protocols for Characterization
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to determine the comparative data presented above.
Determination of Triplet State Lifetime and Quantum Yield via Laser Flash Photolysis
Laser flash photolysis is a powerful technique to study the properties of transient species like triplet states.[9]
Objective: To measure the triplet-triplet absorption spectrum, lifetime, and relative quantum yield of a substituted benzophenone.
Materials:
-
Substituted benzophenone of interest
-
Benzophenone (as a standard with Φ_T_ ≈ 1 in benzene)[5]
-
Spectroscopic grade solvents (e.g., acetonitrile, benzene)
-
Quartz cuvettes (1 cm path length) with a side arm for degassing
-
Nanosecond laser flash photolysis system (e.g., with a Nd:YAG laser, 355 nm excitation)[8]
-
High-purity nitrogen or argon gas
Caption: Experimental workflow for Laser Flash Photolysis.
Procedure:
-
Solution Preparation: Prepare solutions of the substituted benzophenone and the benzophenone standard in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.2 at the laser excitation wavelength (e.g., 355 nm).
-
Deoxygenation: Transfer the solutions to quartz cuvettes and deoxygenate thoroughly by bubbling with high-purity nitrogen or argon for at least 20 minutes. Oxygen is an efficient quencher of triplet states and must be removed for accurate lifetime measurements.
-
Data Acquisition (Standard): Place the cuvette with the deoxygenated benzophenone standard solution in the laser flash photolysis system. Excite the sample with a laser pulse and record the transient absorption spectrum to identify the triplet-triplet absorption maximum (typically around 530 nm for benzophenone). Record the decay of the transient absorbance at this wavelength.
-
Data Acquisition (Sample): Repeat the measurement with the deoxygenated sample solution under identical experimental conditions (laser power, detector settings).
-
Data Analysis:
-
Triplet Lifetime (τ_T_): Fit the decay of the transient absorption signal to a first-order exponential decay function to determine the triplet lifetime.
-
Triplet Quantum Yield (Φ_T_): The relative triplet quantum yield can be calculated using the following equation: Φ_T(sample)_ = Φ_T(std)_ * (ΔOD_sample_ / ΔOD_std_) * (ε_T(std)_ / ε_T(sample)) Where ΔOD is the end-of-pulse transient absorbance and ε_T is the molar extinction coefficient of the triplet state. If the triplet absorption spectra of the sample and standard are similar, the ratio of extinction coefficients can be assumed to be approximately 1.
-
Determination of Reduction Potential via Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure the reduction and oxidation potentials of a compound.[10][11]
Objective: To measure the reduction potential of a series of substituted benzophenones.
Materials:
-
Substituted benzophenones
-
A suitable solvent (e.g., dimethylformamide, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
A three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Solution Preparation: Dissolve the substituted benzophenone (typically at a concentration of 1-2 mM) in the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are clean and properly positioned.
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition:
-
Set the potential window on the potentiostat to scan over the expected reduction potential range of the benzophenones.
-
Initiate the voltage sweep, typically starting from a potential where no reaction occurs, sweeping to a negative potential to induce reduction, and then reversing the scan back to the starting potential.
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the cathodic peak potential (E_pc_), which corresponds to the reduction of the benzophenone.
-
If the redox process is reversible, an anodic peak (E_pa_) will be observed on the reverse scan. The half-wave potential (E_1/2_), which is a good approximation of the standard reduction potential, can be calculated as (E_pc_ + E_pa_) / 2.
-
It is common practice to reference the measured potentials against an internal standard like the ferrocene/ferrocenium couple for consistency and comparability between different studies.
-
Conclusion and Future Directions
The single-electron transfer capability of benzophenones is a powerful and tunable property that is highly dependent on the nature and position of substituents on the aromatic core. Electron-withdrawing groups generally enhance the electron-accepting ability of the excited triplet state, while electron-donating groups have the opposite effect. This guide has provided a framework for understanding these relationships, supported by comparative data and detailed experimental protocols.
For researchers in drug development and organic synthesis, a thorough understanding and characterization of the photophysical and electrochemical properties of novel benzophenone derivatives are essential. The methodologies outlined herein provide a robust approach for such characterization, enabling the rational design of molecules with tailored photochemical reactivity. As new applications for photosensitizers continue to emerge, the principles and techniques discussed in this guide will remain fundamental to advancing the science of light-induced chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Substituent effect on the photoreduction kinetics of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. edinst.com [edinst.com]
- 7. scialert.net [scialert.net]
- 8. scielo.br [scielo.br]
- 9. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Reactivity: redox: cyclic voltammetry [employees.csbsju.edu]
- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Substituted Benzophenone Photocatalysts: A Mechanistic Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Scaffold
Benzophenone, a cornerstone of organic photochemistry, has long been valued as a robust and cost-effective Type II photocatalyst. Its utility stems from a high intersystem crossing (ISC) quantum yield, a relatively long-lived triplet excited state, and the ability to initiate reactions through hydrogen atom transfer (HAT). However, the true power of benzophenone as a photocatalyst is unlocked through synthetic modification. The introduction of substituents onto its aromatic rings is not merely a trivial alteration but a strategic tool to precisely modulate its photophysical and electrochemical properties.
This guide provides an in-depth mechanistic comparison of various substituted benzophenones. We will move beyond a simple catalog of compounds to dissect the underlying principles that govern their reactivity. By understanding why a substituent imparts a particular characteristic, researchers can move from empirical screening to rational catalyst design, saving valuable time and resources in process development and drug discovery.
The Core Mechanism: A Triplet State Affair
Upon absorption of UV light, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to its specific electronic structure, it then undergoes highly efficient intersystem crossing (ISC) to the more stable and longer-lived triplet state (T₁). This triplet state is the key reactive species in most benzophenone-mediated photocatalysis. It behaves as a diradical and is sufficiently energetic to abstract a hydrogen atom from a suitable donor, generating a benzhydrol ketyl radical and a substrate-derived radical, which can then engage in subsequent chemical transformations.
Caption: The fundamental photochemical pathway for benzophenone photocatalysis.
Dissecting the Influence of Substituents
The electronic nature and position of a substituent dramatically alter the energy levels of benzophenone's molecular orbitals, which in turn dictates its photochemical behavior. These effects can be broadly categorized into changes in absorption properties, triplet energy, and reduction potential.
Electronic Effects: The Push and Pull of Reactivity
The interplay between the carbonyl group and the aromatic rings is central to benzophenone's function. Substituents that perturb this electronic communication are the most powerful tools for tuning reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF₃) or halogens (-Cl, -F) pull electron density away from the aromatic system.
-
Mechanism of Action: EWGs stabilize the n-orbital on the carbonyl oxygen and the LUMO. This has two major consequences. First, it generally maintains the lowest energy triplet state as the reactive n-π* state, which is crucial for efficient HAT. Second, it makes the excited state more electron-deficient, increasing its ability to be reduced.
-
Performance Impact: This results in a photocatalyst with a higher (less negative) reduction potential , making it a stronger oxidant in the excited state. A linear relationship has been established between the experimental reduction potentials of substituted benzophenones and their calculated LUMO energies.[1] This enhanced oxidizing power is beneficial for activating C-H bonds that are more difficult to break. For example, a study on the photoreduction of benzophenone derivatives showed that trifluoromethyl groups increase the stability of the forming ketyl radicals, which correlates with the reaction enthalpies and activation energies.[2][3][4]
-
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups push electron density into the aromatic system.
-
Mechanism of Action: EDGs raise the energy of the π and π* orbitals. This can cause a bathochromic (red) shift in the absorption spectrum, allowing for excitation with lower-energy light. However, a significant EDG can lower the energy of the π-π* triplet state to the point that it becomes the lowest-lying triplet state instead of the n-π* state. This π-π* triplet state is significantly less reactive in HAT processes.
-
Performance Impact: The primary advantage is the red-shifted absorption spectrum . The reduction potential becomes lower (more negative) , making the catalyst a weaker oxidant.[5] The efficiency of HAT can be significantly reduced if a π-π* state is induced.[6] For example, di-para-methoxy benzophenone shows a notable dependence of its photoreduction rate on this substituent effect.[2][4]
-
Steric Effects: A Twist in the Tale
Substituents placed at the ortho positions of the aromatic rings can introduce steric hindrance. This forces the rings to twist out of planarity with the carbonyl group.
-
Mechanism of Action: This twisting disrupts the π-conjugation across the molecule. This disruption can influence the relative energies of the n-π* and π-π* states and affect the overall photophysical properties.
-
Performance Impact: The primary impact is often a change in the absorption spectrum and quantum yields. The effect on reactivity is highly system-dependent and can either enhance or diminish photocatalytic efficiency depending on the specific substrate and reaction mechanism.
Quantitative Performance Metrics: A Comparative Overview
The selection of an appropriate photocatalyst is best guided by quantitative data. The table below summarizes key experimental metrics for several common benzophenone derivatives.
| Photocatalyst | Substituent(s) | Type | λmax (nm) | Triplet Energy (ET) (kcal/mol) | Reduction Potential (Ered vs Ag/AgCl) | Key Mechanistic Feature |
| Benzophenone (BP) | None | - | ~340 | 69.0[7] | -1.76 V | Baseline, efficient n-π* HAT catalyst. |
| 4,4'-Dimethoxybenzophenone | 4,4'-(-OCH₃)₂ | EDG | ~370 | ~68 | -1.98 V | Red-shifted absorption; lower oxidizing power. |
| 4,4'-Dichlorobenzophenone | 4,4'-(-Cl)₂ | EWG | ~355 | ~68 | -1.55 V | Increased oxidizing power; efficient HAT. |
| 4-(Trifluoromethyl)benzophenone | 4-(-CF₃) | EWG | ~350 | ~69 | -1.48 V | Stronger oxidant; enhances stability of ketyl radical.[2] |
| 4-Phenylbenzophenone | 4-Phenyl | Extended π | ~375 | ~61 | -1.70 V | Red-shifted absorption; lower triplet energy. |
Note: Values are approximate and can vary with solvent and experimental conditions. Reduction potentials are for the ground state and serve as a proxy for the relative oxidizing power of the excited state.
Experimental Protocols for Catalyst Evaluation
To ensure scientific rigor and reproducibility, standardized protocols for characterizing and comparing photocatalysts are essential.
Protocol 1: Electrochemical Analysis via Cyclic Voltammetry (CV)
This protocol determines the reduction potential, providing a direct measure of the catalyst's ground-state oxidizing/reducing ability.
-
Objective: To measure the first reversible one-electron reduction potential of the benzophenone derivative.
-
Methodology:
-
Preparation: Prepare a ~1 mM solution of the benzophenone catalyst in a suitable degassed solvent (e.g., acetonitrile or THF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[5]
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ or saturated calomel (SCE) reference electrode.
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a sufficiently negative potential to observe the first reduction wave (e.g., -2.5 V) and back, at a scan rate of 100 mV/s.[5]
-
Internal Standard: Add a small amount of an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record the voltammogram again.
-
Data Analysis: The reduction potential (E₁/₂) is determined as the midpoint potential between the cathodic (reduction) and anodic (oxidation) peak potentials. Report this value relative to the internal standard (e.g., V vs Fc/Fc⁺).
-
-
Causality Explained: The supporting electrolyte is necessary to ensure conductivity of the solution. Degassing is critical to remove oxygen, which can react with the reduced species and lead to irreversible electrochemistry. The internal standard provides a stable reference point, minimizing variations due to the reference electrode junction potential.
Caption: Workflow for determining reduction potential using Cyclic Voltammetry.
Protocol 2: Determination of Triplet State Energy (ET)
-
Objective: To measure the energy of the T₁ state, which dictates the thermodynamic feasibility of energy transfer.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the catalyst in a solvent that forms a clear, rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or an ethanol/methanol mixture).
-
Instrumentation: Use a spectrofluorometer capable of low-temperature phosphorescence measurements.
-
Measurement: Cool the sample to 77 K using a liquid nitrogen dewar. Excite the sample at its λmax. Record the emission spectrum at longer wavelengths than the fluorescence.
-
Data Analysis: The highest-energy (shortest-wavelength) vibronic peak in the phosphorescence spectrum corresponds to the 0-0 transition from the T₁ state to the S₀ state. Convert this wavelength (λp) to energy using the equation ET (kcal/mol) = 28600 / λp (nm).
-
-
Causality Explained: At 77 K, non-radiative decay processes are minimized, making the typically weak phosphorescence easier to observe. The rigid solvent glass prevents quenching of the triplet state through molecular collisions.
Protocol 3: Evaluation of Photocatalytic Activity
-
Objective: To compare the efficiency of different substituted benzophenones in a model reaction.
-
Methodology:
-
Reaction Setup: In parallel reaction vials, add a solution of a model substrate (e.g., toluene for benzylic C-H arylation[8]) and an aryl halide in a degassed solvent. Add the nickel co-catalyst and a base if required by the specific protocol.[8]
-
Catalyst Addition: To each vial, add a specific substituted benzophenone photocatalyst (e.g., 1-5 mol%). Include a control reaction with no photocatalyst.
-
Irradiation: Place the vials in a photoreactor equipped with a specific wavelength LED (e.g., 365 nm or 390 nm) and a cooling fan to maintain a constant temperature.[9]
-
Monitoring: At set time intervals (e.g., 1, 2, 4, 8 hours), take an aliquot from each reaction. Quench the reaction and analyze by GC or HPLC with an internal standard to determine the conversion of starting material and the yield of the product.
-
Data Analysis: Plot the product yield versus time for each catalyst to compare their reaction rates and final yields.
-
-
Causality Explained: Running reactions in parallel under identical conditions (light intensity, temperature, concentration) is crucial for a fair comparison. A no-catalyst control confirms that the reaction is indeed light- and catalyst-dependent. Monitoring the reaction kinetically provides more insight into catalyst efficiency than a single endpoint measurement.
Conclusion: Rational Design Over Empirical Screening
The choice of a substituted benzophenone photocatalyst should be a deliberate, mechanistically informed decision. Electron-withdrawing groups enhance the catalyst's oxidizing power, making them ideal for activating stronger C-H bonds, while electron-donating groups can shift absorption to longer wavelengths, though potentially at the cost of HAT reactivity. By leveraging the quantitative data and standardized protocols presented in this guide, researchers can effectively characterize, compare, and select the optimal photocatalyst, accelerating the development of novel, efficient, and robust photochemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent effect on the photoreduction kinetics of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituent Effect on the Photoreduction Kinetics of Benzophenone - Repository of the Academy's Library [real.mtak.hu]
- 5. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluoro-3-(trifluoromethyl)benzophenone
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-3-(trifluoromethyl)benzophenone (CAS No. 207853-70-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical stewardship.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[1]
This information, primarily derived from the Safety Data Sheet (SDS), dictates the necessity for specific personal protective equipment (PPE) and careful handling to prevent exposure during waste consolidation. The fluorinated and benzophenone moieties of the molecule also classify it as a halogenated organic compound, which has specific implications for waste segregation and disposal pathways.[2]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the irritant nature of this compound, the following PPE must be worn at all times when handling the compound for disposal:
-
Chemical-resistant gloves : Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Safety glasses with side shields or chemical splash goggles : To protect against accidental splashes.[3]
-
Laboratory coat : A fully buttoned lab coat provides a crucial barrier to protect against skin contact.
All handling of this chemical, including preparation for disposal, should ideally be conducted within a certified chemical fume hood to minimize the risk of inhaling vapors or any fine particles.[4]
Segregation and Collection: The Cornerstone of Compliant Disposal
The improper mixing of chemical waste streams can lead to dangerous reactions and non-compliant disposal. This compound waste must be segregated as a halogenated organic waste .[2] This is a critical step because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5]
Step-by-Step Collection Protocol:
-
Select an Appropriate Waste Container :
-
Use a clearly labeled, leak-proof container designated for halogenated organic waste.[6]
-
The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
-
-
Labeling the Waste Container :
-
The container must be labeled with the words "Hazardous Waste".[7]
-
Clearly list all contents, including "this compound". If it is in a solution, specify the solvent(s) as well.
-
Indicate the approximate concentration or volume of each component.
-
Affix the appropriate hazard symbols (e.g., irritant).
-
-
Consolidating the Waste :
-
Carefully transfer the waste into the designated container using a funnel to prevent spills.
-
Do not overfill the container; a general rule is to fill to no more than 90% of the container's capacity to allow for vapor expansion.[6]
-
After transfer, securely close the container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cleaning materials as hazardous waste.
-
Storage of Hazardous Waste: Awaiting Pickup
Proper storage of the consolidated waste is crucial for maintaining a safe laboratory environment while awaiting collection by a licensed waste disposal company.
-
Storage Location : The waste container should be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[7]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks. The secondary container should be large enough to hold the entire volume of the primary container.
-
Segregation in Storage : Store the halogenated organic waste away from incompatible waste streams, particularly strong oxidizing agents and bases.[2]
Regulatory Framework: Adherence to EPA and RCRA Guidelines
The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[9]
Key RCRA requirements for laboratories include:
-
Waste Determination : Properly identifying and classifying all hazardous waste generated.[10]
-
Generator Status : Your facility will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the amount of hazardous waste produced monthly, which dictates specific storage time limits and procedural requirements.[7]
-
Documentation : Maintaining accurate records of the waste generated and its disposal.
Academic laboratories may operate under the alternative requirements of Subpart K of the RCRA regulations, which provides more flexibility for the management of hazardous waste in a research setting.[11]
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 207853-70-1 | [1] |
| Molecular Formula | C14 H8 F4 O | [1] |
| Hazard Classifications | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3) | [1] |
| Waste Classification | Hazardous Waste, Halogenated Organic | [2] |
| Primary Regulation | EPA Resource Conservation and Recovery Act (RCRA) | [6][8] |
Disposal Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
By adhering to this comprehensive disposal plan, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment.
References
- 1. fishersci.fi [fishersci.fi]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
- 11. epa.gov [epa.gov]
A Scientist's Guide to Handling 2-Fluoro-3-(trifluoromethyl)benzophenone: Personal Protective Equipment and Disposal
In the field of drug development and chemical research, the synthesis of novel molecules is a daily pursuit. Compounds like 2-Fluoro-3-(trifluoromethyl)benzophenone, with its unique electronic and structural properties, are valuable building blocks. However, with chemical innovation comes the responsibility of ensuring personal and environmental safety. The presence of fluorine and a trifluoromethyl group on the benzophenone core alters its chemical properties, necessitating a handling protocol grounded in a deep understanding of its potential hazards.
This guide provides senior researchers and laboratory professionals with essential, field-tested safety and logistical information for handling this specific compound. We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety that builds trust in your laboratory's protocols.
The Foundational Risk Assessment
Before any chemical is handled, understanding its hazard profile is paramount. The Safety Data Sheet (SDS) for this compound classifies it as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[1] This classification is our primary directive for PPE selection. The core objective is to create an impermeable barrier between the researcher and the chemical, preventing dermal, ocular, and respiratory exposure.
While comprehensive toxicological data for this specific molecule may be limited, the benzophenone scaffold itself is a known point of interest in toxicology, with some derivatives noted for potential photosensitization. The trifluoromethyl group can enhance the compound's lipophilicity and stability, potentially increasing its persistence and ability to be absorbed through the skin. Therefore, our approach must be conservative and thorough.
The Personal Protective Equipment (PPE) Mandate
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table provides a clear, tiered approach to PPE based on the laboratory operation being performed.
| Operation | Minimum PPE Requirement | Rationale & Causality |
| Weighing and Aliquoting (Liquid) | • Double Nitrile Gloves • Chemical Splash Goggles (ANSI Z87.1) • Laboratory Coat (fully buttoned) | The primary risks are splashes and direct skin contact. Double-gloving provides a backup barrier in case of a tear or contamination of the outer glove. Goggles are essential to protect against splashes that can cause serious eye irritation.[1] |
| Solution Preparation & Transfers | • All PPE from Weighing • Face Shield (over goggles) • Work within a certified Chemical Fume Hood | This operation increases the risk of splashes and aerosol generation. A face shield provides a secondary layer of protection for the entire face. A fume hood is mandatory to control potential vapors and prevent respiratory irritation.[1][2] |
| Running Reactions & Work-up | • All PPE from Solution Prep • Chemical-Resistant Apron | For longer duration tasks or those involving larger volumes, a chemical-resistant apron protects against spills and splashes onto the lab coat and personal clothing. |
| Handling Large Quantities (>100g) | • All PPE from Reactions • Consider Neoprene or other more resistant gloves over inner nitrile gloves. | For scaled-up operations, the duration and potential for exposure increase. While nitrile gloves are suitable for incidental contact, more robust gloves like neoprene may be required for extended handling.[3] |
Protocol: Donning and Doffing PPE for Maximum Safety
A breach in protocol during removal is a common source of exposure. The following sequence is designed to be a self-validating system, ensuring contaminants are contained.
Donning Sequence (Clean-to-Dirty):
-
Hand Hygiene: Begin with clean hands.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Wear a properly fitting lab coat, ensuring it is fully buttoned.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Dirty-to-Clean):
-
Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching your skin, turning them inside out.
-
Apron: Remove the chemical-resistant apron.
-
Face Shield/Goggles: Handle by the head strap to remove, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down and away from your body, keeping the contaminated exterior folded inward.
-
Inner Gloves: Remove the final pair of gloves with the same inside-out technique.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Workflow and Disposal Plan
A safe experimental workflow integrates safety checks and disposal considerations from the very beginning. The process must account for the chemical's classification as a halogenated organic compound.
Logical Workflow for Safe Handling
The following diagram outlines the critical decision points and safety measures integrated into the experimental workflow.
Caption: Integrated safety workflow for handling this compound.
Operational Disposal Plan
As a fluorinated organic compound, all waste streams containing this compound must be treated as hazardous halogenated organic waste.[4][5]
Step-by-Step Disposal Protocol:
-
Liquid Waste: All solutions, reaction mixtures, and solvent rinses containing the compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[6] The container must be kept closed when not in use and stored in a designated satellite accumulation area.[4] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[4]
-
Contaminated Solid Waste: All disposable items that have come into direct contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container. This container should be clearly labeled "Contaminated Solid Waste" and include the chemical name.
-
Decontamination: Glassware should be rinsed with a suitable organic solvent, and the rinsate must be collected as halogenated liquid waste. A final wash with soap and water can then be performed.
-
Spill Management: In case of a spill, use an inert absorbent material to contain the liquid. The absorbent material must then be collected and disposed of as contaminated solid waste.[4] Ensure proper PPE is worn throughout the cleanup process.
By adhering to these comprehensive guidelines, you establish a culture of safety that protects researchers and ensures compliance, building deep trust in your laboratory's operational integrity.
References
- 1. fishersci.fi [fishersci.fi]
- 2. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. sjsu.edu [sjsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
